Water-18O
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxidane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O/h1H2/i1+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYOFNOQVPJJNP-NJFSPNSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[18OH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40933267 | |
| Record name | (~18~O)Water | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
20.015 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14314-42-2, 14797-71-8 | |
| Record name | Water-18O | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14314-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Water O-18 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014314422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxygen, isotope of mass 18 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014797718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~18~O)Water | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | WATER O-18 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QV8F8BYNJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of Water-18O
For Researchers, Scientists, and Drug Development Professionals
Introduction
Water-18O (H₂¹⁸O), a stable isotope of water, has emerged as an invaluable tool in a multitude of scientific disciplines, particularly in the fields of medical imaging, metabolic research, and drug development. Its unique isotopic signature allows for non-invasive tracing and quantification of biological processes. This in-depth technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental methodologies for their determination, and visualizations of its key applications. The information presented herein is intended to serve as a practical resource for researchers and professionals leveraging the capabilities of this versatile molecule.
Core Physical Properties
The substitution of the common ¹⁶O isotope with the heavier ¹⁸O isotope imparts subtle yet significant changes to the physical characteristics of the water molecule. These differences, summarized in the tables below, are crucial for understanding its behavior in various experimental settings.
Table 1: General and Molar Properties of this compound
| Property | Value | Units | Notes |
| Chemical Formula | H₂¹⁸O | - | |
| Molecular Weight | 20.02 | g/mol | |
| Isotopic Purity | Available up to 99 atom % ¹⁸O | % |
Table 2: Thermodynamic and Physical Properties of this compound
| Property | Value | Units | Conditions |
| Density | 1.11 | g/mL | at 20 °C |
| Boiling Point | 100 | °C | at standard pressure |
| Melting Point | 0 | °C | at standard pressure |
| Viscosity Ratio (H₂¹⁸O/H₂¹⁶O) | 1.0536 | - | at 25 °C |
| Dielectric Relaxation Time Increase | ~4-5 | % | Compared to H₂¹⁶O[1] |
Experimental Protocols
Accurate determination of the physical properties of this compound is paramount for its effective use in research. The following sections detail the methodologies for key experiments.
Density Determination
The density of this compound can be accurately measured using standard laboratory equipment.
Methodology:
-
Equipment: A high-precision analytical balance, a calibrated volumetric flask (e.g., 1 mL or 5 mL), and a micropipette.
-
Procedure:
-
Carefully measure the mass of the empty, dry volumetric flask.
-
Using the micropipette, accurately dispense a known volume of this compound into the flask.
-
Record the mass of the flask containing the this compound.
-
The density is calculated by dividing the mass of the water by its volume.
-
-
Considerations:
-
Ensure the temperature of the water is precisely controlled and recorded, as density is temperature-dependent.
-
Perform multiple measurements and average the results to ensure accuracy.
-
Studies have shown that the molar volumes of mixtures of ordinary water and ¹⁸O-enriched water have a linear dependence with composition, indicating that standard density measurement techniques are applicable.[2]
-
Boiling Point Determination
The boiling point can be determined using several methods, with the Thiele tube method being suitable for small sample volumes.
Methodology (Thiele Tube):
-
Apparatus: A Thiele tube, a thermometer, a small test tube, and a capillary tube sealed at one end.
-
Procedure:
-
Fill the Thiele tube with a high-boiling point oil (e.g., mineral oil).
-
Place a small amount of this compound into the small test tube.
-
Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the this compound.
-
Attach the test tube to the thermometer and place the assembly in the Thiele tube.
-
Gently heat the side arm of the Thiele tube.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end.
-
The boiling point is the temperature at which the stream of bubbles just ceases and the liquid begins to enter the capillary tube upon cooling.[3][4][5]
-
-
Alternative Methods: For larger volumes, standard distillation or reflux setups can be used to determine the boiling point.[3][6]
Viscosity Measurement
The viscosity of this compound can be determined using a viscometer.
Methodology:
-
Equipment: A calibrated viscometer (e.g., an Ostwald viscometer or a rotational viscometer).
-
Procedure:
-
Introduce a precise volume of this compound into the viscometer.
-
Allow the sample to reach thermal equilibrium at the desired temperature.
-
Measure the time it takes for the liquid to flow between two marked points (for a capillary viscometer) or the torque required to rotate a spindle at a constant speed (for a rotational viscometer).
-
The viscosity is then calculated using the viscometer's calibration constant and the measured flow time or torque.
-
-
Considerations: Temperature control is critical for accurate viscosity measurements.
Key Applications and Workflows
This compound is a cornerstone in modern biomedical research, particularly in Positron Emission Tomography (PET) and metabolic flux analysis.
Synthesis of [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG) for PET Imaging
This compound is the primary precursor for the production of the radionuclide Fluorine-18 (¹⁸F), which is then used to synthesize [¹⁸F]FDG, the most commonly used radiotracer in PET scans for oncology.
Caption: Workflow for the synthesis of [¹⁸F]FDG from this compound for PET imaging.
The process begins with the bombardment of highly enriched this compound with protons in a cyclotron, inducing a (p,n) nuclear reaction to produce ¹⁸F ions.[7][8] These ions are then separated from the target water and used in a nucleophilic substitution reaction with a mannose triflate precursor.[9][10] Subsequent hydrolysis and purification steps yield the final [¹⁸F]FDG product, which is then administered to patients for PET imaging to visualize areas of high glucose metabolism, characteristic of many cancers.[7][11]
Metabolic Flux Analysis using ¹⁸O Labeling
This compound serves as a powerful tracer in metabolic flux analysis (MFA) to elucidate the dynamics of metabolic pathways. By introducing ¹⁸O-labeled water into a biological system, the incorporation of the heavy isotope into various metabolites can be tracked over time.
Caption: Experimental workflow for metabolic flux analysis using this compound.
This technique allows researchers to quantify the rates of metabolic reactions and understand how these fluxes are altered in response to genetic modifications, disease states, or drug treatments. The analysis of the mass isotopologue distribution of key metabolites by mass spectrometry provides a detailed picture of cellular metabolism.[12][13][14]
Conclusion
This compound is a powerful and versatile tool for the scientific and drug development communities. A thorough understanding of its physical properties and the methodologies for their measurement is essential for its effective application. The workflows presented for PET imaging and metabolic flux analysis highlight the critical role of this compound in advancing our understanding of biological systems and in the development of new diagnostic and therapeutic strategies. This guide serves as a foundational resource to aid researchers in harnessing the full potential of this unique isotopic tracer.
References
- 1. Dielectric response of light, heavy and heavy-oxygen water: isotope effects on the hydrogen-bonding network's collective relaxation dynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. google.com [google.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Fluorodeoxyglucose (18F) - Wikipedia [en.wikipedia.org]
- 8. What is FDG in pet scan? and Use of water Oxygen-18 as a precursor for the production of FDG molecules to diagnose cancer - Mesbah Energy [irisotope.com]
- 9. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. nucleus.iaea.org [nucleus.iaea.org]
- 12. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Flux Analysis-Linking Isotope Labeling and Metabolic Fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive Solutions for Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
The Technical Bedrock of Water-18O Isotopic Fractionation: A Guide for Scientific Professionals
An in-depth exploration of the principles, experimental methodologies, and applications of Water-18O isotopic fractionation for researchers, scientists, and drug development professionals.
The subtle variations in the isotopic composition of water, specifically the ratio of the heavy oxygen isotope (¹⁸O) to the lighter, more abundant isotope (¹⁶O), provide a powerful analytical tool across a spectrum of scientific disciplines. This phenomenon, known as isotopic fractionation, is the differential partitioning of isotopes between two substances or phases. Understanding the core principles of this compound fractionation is fundamental for its application in fields ranging from hydrology and paleoclimatology to metabolic research and drug development. This technical guide provides a comprehensive overview of the theoretical underpinnings, experimental protocols for measurement, and key applications of this compound isotopic fractionation.
Core Principles of this compound Fractionation
Isotopic fractionation of water is primarily driven by two types of processes: equilibrium and kinetic fractionation. These processes lead to measurable differences in the ¹⁸O/¹⁶O ratio, which is typically expressed in delta notation (δ¹⁸O) in parts per thousand (per mil, ‰) relative to a standard, Vienna Standard Mean Ocean Water (VSMOW).
Equilibrium Fractionation: This occurs in a closed system where reactants and products are in chemical equilibrium. The fractionation is a result of the lower zero-point energy of a molecule containing the heavier isotope, which forms a stronger covalent bond. Consequently, ¹⁸O is preferentially retained in the phase where it is more strongly bound. For instance, during the phase transition between liquid water and water vapor at equilibrium, the liquid phase becomes enriched in H₂¹⁸O because the heavier isotopologue has a lower vapor pressure.[1][2] The magnitude of this fractionation is temperature-dependent, with greater fractionation observed at lower temperatures.[3]
Kinetic Fractionation: This type of fractionation is associated with unidirectional processes where equilibrium is not established, such as evaporation into unsaturated air or rapid condensation.[4][5] Lighter isotopes, having higher vibrational frequencies and weaker bonds, react and diffuse faster. Therefore, during evaporation, water molecules containing ¹⁶O (H₂¹⁶O) have a higher translational velocity and diffuse more rapidly into the gas phase, leaving the residual liquid enriched in ¹⁸O.[3][6] The extent of kinetic fractionation is influenced by factors like humidity, temperature, and wind speed.[1][3]
Rayleigh Fractionation: This model describes the isotopic evolution of a system where a product is continuously removed from a finite reservoir, such as the condensation of water vapor from an air mass as it cools.[1][6] As condensation proceeds, the heavier isotope (¹⁸O) is preferentially removed in the liquid phase (rain), causing the remaining vapor to become progressively depleted in ¹⁸O.[1][6] This process is fundamental to understanding the global distribution of isotopes in precipitation.[3]
Key Physical Processes and Their Isotopic Signatures
The isotopic composition of water is significantly altered during phase transitions. These processes are central to interpreting δ¹⁸O values in natural systems.
-
Evaporation: During evaporation from a water body, the lighter H₂¹⁶O molecules preferentially enter the vapor phase, leading to an enrichment of ¹⁸O in the remaining liquid water.[3][7] This is a key process influencing the isotopic composition of lakes, rivers, and soil water.
-
Condensation: Conversely, during condensation, the heavier H₂¹⁸O molecules transition more readily from the vapor to the liquid phase.[2][7] This results in precipitation (rain, snow) that is enriched in ¹⁸O relative to the surrounding water vapor.[1]
-
Freezing: During the transition from water to ice, there is also isotopic fractionation. The solid phase (ice) is typically enriched in ¹⁸O compared to the coexisting liquid water.[8][9][10]
The logical relationship between these core processes can be visualized as a cyclical workflow that dictates the isotopic composition of water in the environment.
Quantitative Data on Isotopic Fractionation
The degree of isotopic fractionation is quantified by the fractionation factor (α), which is the ratio of the isotopic ratios (R = ¹⁸O/¹⁶O) in two substances, A and B (α = Rₐ/Rₑ). Values for α are typically close to 1.[2] The following tables summarize key fractionation factors for water phase transitions.
| Phase Transition | Temperature (°C) | ¹⁸O/¹⁶O Fractionation Factor (α) | Reference(s) |
| Liquid-Vapor | 0 | 1.0117 | [1] |
| 20 | 1.0098 | [1] | |
| Ice-Liquid | 0 | 1.002909(25) | [8][9] |
| 0 | 1.00291 ± 0.00003 | [10] |
Table 1: Equilibrium Isotopic Fractionation Factors (α) for ¹⁸O in Water.
Kinetic effects during evaporation are also significant. The isotopic molecular diffusivity ratios play a crucial role in these processes.
| Isotopic Molecular Diffusivity Ratio | Value | Reference(s) |
| D(H₂¹⁸O)/D(H₂¹⁶O) | 0.9691 | [4][5] |
Table 2: Isotopic Molecular Diffusivity Ratio Relevant to Kinetic Fractionation.
Experimental Protocols for δ¹⁸O Measurement
The precise measurement of δ¹⁸O in water is crucial for all its applications. The most common and established method is Isotope Ratio Mass Spectrometry (IRMS), often coupled with an equilibration device. Newer laser-based techniques like Cavity Ring-Down Spectroscopy (CRDS) are also becoming widely used.
Isotope Ratio Mass Spectrometry (IRMS) with CO₂ Equilibration
This is a classic and highly precise method for determining the δ¹⁸O of water.[11][12]
Principle: A water sample is equilibrated with a known amount of carbon dioxide (CO₂) of a known isotopic composition in a sealed container at a constant temperature.[11] During equilibration, oxygen atoms are exchanged between the water and the CO₂ until isotopic equilibrium is reached. The ¹⁸O/¹⁶O ratio of the CO₂ at equilibrium is then measured using a dual-inlet IRMS. The δ¹⁸O of the water is calculated based on the measured δ¹⁸O of the equilibrated CO₂, the initial δ¹⁸O of the CO₂, and the known temperature-dependent fractionation factor between CO₂ and water.
Detailed Methodology:
-
Sample Preparation and Collection:
-
Collect water samples in clean, dry glass or high-density polyethylene (HDPE) bottles with airtight caps to prevent evaporation.[12][13][14]
-
Fill the bottles completely to minimize headspace, which can alter the isotopic composition through evaporation and condensation.[12]
-
For long-term storage, use caps without septa to avoid evaporation.[12]
-
No filtration or desalination is typically required for most freshwater and seawater samples.[12]
-
-
Equilibration:
-
Pipette a precise volume of the water sample (typically 2 to 5 ml) into a glass vial.[12]
-
Load the vials, along with standards of known isotopic composition that bracket the expected sample values, onto an automated water equilibration unit.[12]
-
Place the vials in a temperature-controlled water bath (e.g., 18°C or 25°C) and allow them to thermally equilibrate for about 15 minutes.[11][12]
-
Evacuate the headspace of the vials to remove air.[11]
-
Introduce a precise amount of pure CO₂ gas into the headspace of each vial.[11][12]
-
Allow the samples to isotopically equilibrate for a minimum of 12 hours. The vials are typically shaken gently during this period to facilitate equilibration.[11][12]
-
-
Mass Spectrometric Analysis:
-
After equilibration, the headspace CO₂ is automatically sampled from each vial.
-
The CO₂ is passed through a water trap (e.g., a dry ice or liquid nitrogen trap) to remove any water vapor.[11]
-
The purified CO₂ is then introduced into a dual-inlet isotope ratio mass spectrometer.
-
The IRMS measures the ion beams corresponding to the masses 44 (¹²C¹⁶O₂), 45 (¹³C¹⁶O₂), and 46 (¹²C¹⁸O¹⁶O).[11]
-
The instrument calculates the ¹⁸O/¹⁶O ratio relative to a reference gas.
-
-
Data Correction and Calibration:
-
The raw δ¹⁸O values are corrected for instrumental drift and normalized using the measurements of the co-analyzed international standards (e.g., VSMOW, SLAP). This places the measurements on the internationally recognized VSMOW-SLAP scale.
-
The workflow for this experimental protocol can be visualized as follows:
Applications in Research and Drug Development
The utility of this compound isotopic fractionation extends into various scientific domains, including providing insights relevant to drug development and metabolic studies.
-
Hydrology and Climate Science: δ¹⁸O in precipitation, groundwater, and ice cores serves as a powerful tracer of the water cycle and a proxy for past temperatures and climate conditions.[4][5][7] The relationship between δ¹⁸O and δ²H in meteoric waters, known as the Global Meteoric Water Line (GMWL), is a cornerstone of isotope hydrology.[3]
-
Biological and Metabolic Processes: Metabolic activities can cause isotopic fractionation.[15] For instance, the analysis of δ¹⁸O in body water is a key component of the doubly labeled water method for measuring total energy expenditure in free-living subjects. This has significant applications in nutrition and metabolic research. Some biological processes can lead to the fixation of ¹⁸O from solvent water into enzyme-substrate complexes, resulting in isotopic fractionation within living systems.[16]
-
Drug Development and Metabolism: While direct applications in drug development are more nuanced, the principles of isotopic fractionation are relevant. The use of ¹⁸O-labeled compounds is a common technique in drug metabolism studies to trace the metabolic fate of a drug and identify its metabolites using mass spectrometry. Understanding the natural background and potential for fractionation of ¹⁸O in biological water is essential for interpreting the results of such studies. Furthermore, changes in the isotopic composition of body water can reflect alterations in metabolic pathways, which could be influenced by drug action.
Conclusion
The isotopic fractionation of this compound is a fundamental process with far-reaching implications across the sciences. For researchers, scientists, and drug development professionals, a solid understanding of the principles of equilibrium and kinetic fractionation, the methodologies for precise δ¹⁸O measurement, and the interpretation of isotopic data is invaluable. The ability to harness the information encoded in the isotopic composition of water provides a unique window into a vast array of physical, chemical, and biological processes. As analytical techniques continue to improve in precision and accessibility, the applications of this compound isotopic analysis are poised to expand even further, offering deeper insights into the complex systems that shape our world.
References
- 1. Chapter 2: Fundamentals of Isotope Geochemistry [wwwrcamnl.wr.usgs.gov]
- 2. Isotope fractionation - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. web.viu.ca [web.viu.ca]
- 7. youtube.com [youtube.com]
- 8. Ice-liquid isotope fractionation factors for 18O and 2H deduced from the isotopic correction constants for the triple point of water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Equilibrium oxygen- and hydrogen-isotope fractionation between ice and water | Journal of Glaciology | Cambridge Core [cambridge.org]
- 11. Determination of the delta(18O/16O)of Water: RSIL Lab Code 489 [pubs.usgs.gov]
- 12. Isotopic Analysis of Water δ18O | Oregon State Stable Isotope Collaboratory | College of Earth, Ocean, and Atmospheric Sciences | Oregon State University [ceoas.oregonstate.edu]
- 13. watson-cost.eu [watson-cost.eu]
- 14. ucalgary.ca [ucalgary.ca]
- 15. Metabolic fractionation of stable isotopes | Halevy Lab [weizmann.ac.il]
- 16. Possible Mechanisms of Biological Effects Observed in Living Systems during 2H/1H Isotope Fractionation and Deuterium Interactions with Other Biogenic Isotopes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Delta O-18 (δ¹⁸O) Values in Hydrology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, applications, and methodologies related to delta O-18 (δ¹⁸O) analysis in the field of hydrology. The stable isotope composition of water is a powerful natural tracer, offering profound insights into the hydrological cycle, from tracking water sources to understanding paleoclimatic conditions.
Core Principles of δ¹⁸O in Hydrology
The stable isotopes of oxygen, primarily Oxygen-16 (¹⁶O) and Oxygen-18 (¹⁸O), are naturally occurring and their ratio in water provides a unique "fingerprint." The notation δ¹⁸O represents the deviation of the ¹⁸O/¹⁶O ratio in a sample relative to a standard, Vienna Standard Mean Ocean Water (VSMOW), expressed in parts per thousand (‰ or per mil).[1]
The fundamental principle underlying the use of δ¹⁸O in hydrology is isotope fractionation , the partitioning of isotopes between two substances or phases.[1] This process is driven by the mass difference between ¹⁶O and ¹⁸O, which leads to slight variations in their physical and chemical properties.
Isotope Fractionation in the Water Cycle
Isotope fractionation occurs at every phase change of water in the hydrological cycle.[2][3]
-
Evaporation: Water molecules containing the lighter isotope (H₂¹⁶O) have a higher vapor pressure and evaporate more readily than those with the heavier isotope (H₂¹⁸O). This results in the remaining liquid water becoming enriched in ¹⁸O, while the water vapor is depleted in ¹⁸O (has a more negative δ¹⁸O value).[1]
-
Condensation: During condensation, the process is reversed. Water molecules with the heavier ¹⁸O isotope condense more readily. As an air mass cools and moves, precipitation progressively becomes more depleted in ¹⁸O.[1]
This differential behavior is the cornerstone of using δ¹⁸O to trace the movement and history of water.
Factors Influencing δ¹⁸O Values
Several environmental factors influence the δ¹⁸O signature of water, making it a versatile tracer:
-
Temperature: There is a strong inverse correlation between condensation temperature and the δ¹⁸O of precipitation. Colder temperatures lead to greater fractionation and more negative δ¹⁸O values.
-
Latitude: As air masses move from the equator towards the poles, they cool and progressively lose ¹⁸O through precipitation, resulting in more negative δ¹⁸O values at higher latitudes.
-
Altitude: A similar effect occurs with increasing altitude. As air masses rise and cool, precipitation becomes isotopically lighter, leading to more negative δ¹⁸O values at higher elevations.
-
Continental Effect: As air masses move inland from coastal areas, they become progressively depleted in ¹⁸O due to repeated precipitation events.
-
Amount of Precipitation: In some regions, particularly the tropics, there is an inverse relationship between the amount of precipitation and its δ¹⁸O value, known as the "amount effect."
Data Presentation: δ¹⁸O Values in Various Water Bodies
The δ¹⁸O values of different water sources provide critical information for hydrological studies. The following tables summarize typical δ¹⁸O ranges for precipitation, groundwater, and river water. These values can vary significantly based on local climatic and geographical conditions.
| Water Source | Typical δ¹⁸O Range (‰ vs. VSMOW) | Key Influencing Factors |
| Precipitation | -55 to +10 | Temperature, latitude, altitude, continental effect, amount of precipitation |
| Groundwater | -55 to -2 | Isotopic composition of recharging precipitation, evaporation during infiltration |
| River Water | -25 to +5 | δ¹⁸O of precipitation and snowmelt, groundwater inflow, evaporation from the river surface |
| Lake Water | -20 to +10 | δ¹⁸O of inflows (rivers, groundwater, precipitation), evaporation, lake volume and residence time |
| Ocean Water | -2 to +2 | Evaporation, freshwater influx (rivers, melting ice), freezing and melting of sea ice |
Table 1: Typical δ¹⁸O ranges in various water bodies and the primary factors influencing these values.
| Water Body Component | Specific δ¹⁸O Values (‰ vs. VSMOW) - Example Data | Location/Study Context |
| Deep Bore Well Water | -5.23 to -3.28 | Study on groundwater in a specific region[4] |
| Open Well Water | -5.07 to +1.25 | Same groundwater study, indicating shallower sources[4] |
| Tank Water | +1.10 to +1.45 | Surface water body in the same study, showing evaporative enrichment[4] |
| River Runoff (Summer Rains) | High values (e.g., -8.56) | Associated with summer precipitation[5] |
| River Runoff (Spring Snowmelt) | Low values (e.g., -12.88) | Influenced by isotopically depleted snowmelt[5] |
| Groundwater (Average) | -11.48 | Average over an extended observation period in a specific catchment[5] |
Table 2: Example δ¹⁸O values from specific hydrological components, illustrating the variability based on source and process.
Experimental Protocols
The determination of δ¹⁸O values in water samples is primarily conducted using Isotope Ratio Mass Spectrometry (IRMS) and, more recently, Off-Axis Integrated Cavity Output Spectroscopy (OA-ICOS).
Sample Collection and Preparation
Proper sample collection is crucial to prevent isotopic fractionation before analysis.
-
Container: Samples should be collected in clean, dry glass or high-density polyethylene (HDPE) bottles with airtight caps.[6][7]
-
Filling: Bottles should be filled completely to eliminate any headspace, which can cause evaporation and alter the isotopic composition.[6][8]
-
Sealing: After capping, the bottle should be sealed with paraffin film to prevent evaporation during storage.[6]
-
Storage: Samples should be stored in a cool, dark place. Freezing should be avoided as it can cause fractionation.[6][7]
-
Filtration: Turbid samples should be filtered through a 0.22 µm or 0.45 µm filter to remove particulate matter.[7]
Isotope Ratio Mass Spectrometry (IRMS) - CO₂ Equilibration Method
This is a classic and highly precise method for δ¹⁸O analysis of water.
-
Pipetting: A precise volume of the water sample (typically 0.5 to 5 mL) is pipetted into a glass vial.[6]
-
Equilibration Setup: The vials are placed in a temperature-controlled water bath (e.g., 25°C) and connected to a vacuum line.[6][9]
-
Evacuation and Gas Introduction: The headspace of the vials is evacuated, and then a reference gas of pure CO₂ is introduced.[6][9]
-
Isotopic Equilibration: The samples are left to equilibrate for a specific period (e.g., 12-16 hours), often with gentle shaking, to allow the oxygen isotopes in the water to exchange with the oxygen isotopes in the CO₂ gas.[6][10]
-
Gas Extraction: After equilibration, the CO₂ gas from the headspace is cryogenically separated from any water vapor.[9]
-
Mass Spectrometry: The purified CO₂ is then introduced into a dual-inlet isotope ratio mass spectrometer. The mass spectrometer measures the ratio of the masses corresponding to ¹²C¹⁶O¹⁸O (mass 46) and ¹²C¹⁶O₂ (mass 44).[9]
-
Data Analysis: The measured isotope ratio of the sample is compared to that of a known standard, and the δ¹⁸O value is calculated.
Off-Axis Integrated Cavity Output Spectroscopy (OA-ICOS)
This laser-based spectroscopic technique offers a faster and more field-portable alternative to IRMS.
-
Sample Injection: A small volume of the water sample is injected into a vaporizer, which converts the liquid water into water vapor.
-
Introduction into the Optical Cavity: The water vapor is then introduced into an optical cavity composed of highly reflective mirrors.[11]
-
Laser Absorption Measurement: A near-infrared laser is directed off-axis into the cavity. The laser light is reflected multiple times between the mirrors, creating a very long effective path length. The instrument measures the absorption of specific wavelengths of light by the different water isotopologues (H₂¹⁶O and H₂¹⁸O).[11]
-
Concentration Determination: The concentrations of the different isotopologues are determined from the measured absorption spectra.[11]
-
Data Analysis: The instrument's software calculates the isotope ratios and the corresponding δ¹⁸O values in real-time. Calibration with standards of known isotopic composition is essential for accurate measurements.[12]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key processes and workflows in δ¹⁸O hydrology.
Caption: Isotope fractionation of δ¹⁸O throughout the hydrological cycle.
Caption: Experimental workflow for δ¹⁸O analysis using IRMS.
Caption: Logical relationships in a groundwater recharge study using δ¹⁸O.
References
- 1. δ18O - Wikipedia [en.wikipedia.org]
- 2. iaea.org [iaea.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. essd.copernicus.org [essd.copernicus.org]
- 6. Isotopic Analysis of Water δ18O | Oregon State Stable Isotope Collaboratory | College of Earth, Ocean, and Atmospheric Sciences | Oregon State University [ceoas.oregonstate.edu]
- 7. ngs.org.np [ngs.org.np]
- 8. Sample Preparation - Oxygen and Hydrogen of Water | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 9. Determination of the delta(18O/16O)of Water: RSIL Lab Code 489 [pubs.usgs.gov]
- 10. researchgate.net [researchgate.net]
- 11. amt.copernicus.org [amt.copernicus.org]
- 12. Research Collection | ETH Library [research-collection.ethz.ch]
An In-depth Technical Guide to the Safe Handling of Water-18O in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for Water-18O (H₂¹⁸O), a stable, non-radioactive isotope of water. While not classified as a hazardous substance, its high value and the sensitive nature of the experiments in which it is used necessitate careful handling to prevent contamination, ensure experimental integrity, and maintain a safe laboratory environment. This document outlines the physical and chemical properties of this compound, personal protective equipment (PPE) recommendations, storage and disposal procedures, spill and leak response, and detailed protocols for its primary applications in proteomics and Positron Emission Tomography (PET) radiopharmaceutical production.
Properties and Identification
This compound is chemically identical to natural water (H₂¹⁶O) but has a higher molecular weight due to the presence of the heavier oxygen isotope, ¹⁸O. This difference in mass is the basis for its use as a tracer in various scientific applications.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are very similar to those of regular water.
| Property | Value |
| Chemical Formula | H₂¹⁸O |
| CAS Number | 14314-42-2[1] |
| Molecular Weight | 20.02 g/mol [2] |
| Appearance | Colorless liquid[3] |
| Odor | Odorless |
| Boiling Point | ~100 °C (lit.) |
| Melting Point | ~0 °C (lit.) |
| Density | ~1.11 g/mL at 20 °C (lit.) |
| Solubility | Miscible with most polar solvents |
Isotopic Purity
The utility of this compound is directly dependent on its isotopic enrichment. Commercially available this compound is offered in various purity levels to suit different experimental needs.
| Parameter | Specification |
| Isotopic Purity | Typically available in 10, 97, 99 atom % ¹⁸O[1] |
| Chemical Purity | ≥99.9%[2] |
Hazard Identification and Safety Precautions
This compound is a stable isotope and is not radioactive. It is generally considered non-toxic and does not present any significant chemical hazards.[4] The primary concerns in a laboratory setting are the prevention of isotopic dilution and microbial contamination, which can compromise experimental results.
Health Effects
-
Inhalation: No adverse effects are expected.
-
Ingestion: No adverse effects are expected in the small quantities used in a laboratory setting.
-
Skin Contact: No adverse effects are expected.
-
Eye Contact: May cause slight irritation, similar to regular water.
General Handling Precautions
-
Always wear appropriate personal protective equipment (PPE).
-
Handle in a clean, designated area to avoid contamination.
-
Use dedicated and thoroughly cleaned laboratory equipment.
-
Keep containers tightly sealed when not in use to prevent evaporation and atmospheric moisture exchange, which can alter the isotopic concentration.[5]
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Personal Protective Equipment (PPE)
Standard laboratory PPE is sufficient for the routine handling of this compound.
| PPE | Specification |
| Hand Protection | Nitrile or latex gloves.[6] |
| Eye Protection | Safety glasses or goggles.[7] |
| Skin and Body Protection | Laboratory coat.[7] |
Storage and Disposal
Proper storage is crucial to maintain the isotopic purity of this compound. Disposal should be in accordance with institutional and local guidelines for non-hazardous liquid waste.
Storage
-
Store in tightly sealed, airtight containers to prevent isotopic exchange with atmospheric water vapor.[8]
-
Glass vials with Polyseal™ caps are recommended for long-term storage.[8]
-
Store at room temperature unless the experimental protocol specifies otherwise.
-
Store away from volatile chemicals to prevent potential contamination.
Disposal
-
This compound is not radioactive and can typically be disposed of down the drain with copious amounts of water, unless mixed with hazardous materials.[9]
-
Always comply with local and institutional regulations for chemical waste disposal.
-
If the this compound is mixed with hazardous substances, it must be disposed of as hazardous waste, following the specific guidelines for the hazardous component.
Spill and Leak Procedures
In the event of a spill, the primary goal is to recover the material to the extent possible, given its high value, and to prevent isotopic dilution.
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Contain the Spill: Use absorbent pads or other inert material to dike the spill and prevent it from spreading.[10]
-
Wear Appropriate PPE: Don gloves, safety glasses, and a lab coat.
-
Recover the Liquid: Use a clean pipette or syringe to recover as much of the spilled liquid as possible and place it in a clean, sealable container.
-
Absorb the Remainder: Use non-contaminating absorbent material to soak up the remaining liquid.
-
Clean the Area: Clean the spill area with a small amount of regular deionized water and wipe dry.
-
Dispose of Waste: The absorbent material can typically be disposed of as regular laboratory waste, provided the this compound was not mixed with any hazardous substances.
Experimental Protocols
This compound is a key reagent in two major advanced scientific applications: stable isotope labeling for quantitative proteomics and the production of the radiotracer [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG) for Positron Emission Tomography (PET).
Protocol for ¹⁸O-Labeling in Quantitative Proteomics
This protocol outlines the general steps for labeling peptides with ¹⁸O for relative quantification using mass spectrometry.[11][12]
Objective: To incorporate two ¹⁸O atoms into the C-terminus of tryptic peptides for mass spectrometric quantification.
Materials:
-
Protein sample
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
This compound (≥97% isotopic purity)
-
Ammonium bicarbonate buffer
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
-
Mass spectrometer
Methodology:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the protein sample in a buffer containing urea.
-
Reduce disulfide bonds by adding DTT and incubating.
-
Alkylate the free sulfhydryl groups by adding IAA and incubating in the dark.
-
Quench the reaction with an excess of DTT.
-
-
Proteolytic Digestion (in H₂¹⁶O):
-
Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration.
-
Add trypsin and incubate overnight at 37 °C to digest the protein into peptides.
-
-
Enzymatic ¹⁸O-Labeling:
-
Lyophilize the peptide mixture to dryness.
-
Reconstitute one sample (the "heavy" sample) in this compound. The other sample (the "light" sample) is reconstituted in regular water (H₂¹⁶O).
-
Add fresh trypsin to both samples to facilitate the exchange of the two C-terminal carboxyl oxygen atoms with oxygen from the water.
-
Incubate for several hours at 37 °C.
-
-
Sample Cleanup:
-
Acidify the samples with formic acid to stop the enzymatic reaction.
-
Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.
-
Desalt and concentrate the combined peptide mixture using C18 SPE cartridges.
-
Elute the peptides and dry them under vacuum.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the final peptide sample in a suitable solvent for mass spectrometry.
-
Analyze the sample using liquid chromatography-mass spectrometry (LC-MS). The ¹⁸O-labeled peptides will have a 4 Dalton mass shift compared to their ¹⁶O counterparts.
-
Quantify the relative abundance of the peptides by comparing the peak intensities of the isotopic pairs.
-
Caption: Workflow for ¹⁸O-Labeling in Quantitative Proteomics.
Protocol for the Production of [¹⁸F]FDG for PET
This protocol describes the synthesis of the radiopharmaceutical [¹⁸F]FDG, starting with the cyclotron bombardment of this compound.[13][14][15]
Objective: To produce [¹⁸F]FDG for use as a tracer in PET imaging.
Materials:
-
This compound (≥98% isotopic purity)
-
Cyclotron
-
Automated synthesis module
-
Mannose triflate (precursor)
-
Kryptofix 222 (K₂.₂.₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Sterile water for injection
-
Anion exchange resin cartridge
-
C18 Sep-Pak cartridge
-
Alumina N Sep-Pak cartridge
Methodology:
-
Production of [¹⁸F]Fluoride:
-
Load the cyclotron target with high-purity this compound.
-
Bombard the this compound with high-energy protons (¹⁸O(p,n)¹⁸F nuclear reaction) to produce [¹⁸F]fluoride ions in the aqueous solution.[16]
-
-
Trapping and Elution of [¹⁸F]Fluoride:
-
Transfer the irradiated this compound containing [¹⁸F]fluoride from the cyclotron to an automated synthesis module.
-
Pass the solution through an anion exchange resin cartridge to trap the [¹⁸F]fluoride. The valuable this compound is recovered for potential reuse after purification.[13]
-
Elute the trapped [¹⁸F]fluoride from the cartridge using a solution of Kryptofix 222 and potassium carbonate in acetonitrile.
-
-
Azeotropic Drying:
-
Heat the eluted solution under a stream of nitrogen to remove the water azeotropically. This is a critical step as the subsequent nucleophilic substitution reaction is sensitive to water.
-
-
Nucleophilic Substitution:
-
Add the precursor, mannose triflate, dissolved in acetonitrile to the dried [¹⁸F]fluoride/Kryptofix complex.
-
Heat the reaction mixture to facilitate the nucleophilic substitution, where the [¹⁸F]fluoride displaces the triflate group on the mannose precursor, forming acetylated [¹⁸F]FDG.
-
-
Hydrolysis:
-
Remove the protecting acetyl groups from the [¹⁸F]FDG intermediate by hydrolysis, typically using hydrochloric acid or sodium hydroxide followed by neutralization.
-
-
Purification:
-
Pass the crude [¹⁸F]FDG solution through a series of purification cartridges (e.g., C18 and alumina) to remove unreacted [¹⁸F]fluoride, the Kryptofix catalyst, and other impurities.
-
-
Final Formulation and Quality Control:
-
The purified [¹⁸F]FDG is collected in a sterile vial containing a buffered saline solution.
-
Perform rigorous quality control tests to ensure the final product meets all specifications for radiochemical purity, chemical purity, sterility, and pyrogenicity before it is released for clinical use.
-
Caption: Workflow for the Production of [¹⁸F]FDG from this compound.
Logical Relationships in Safety and Handling
A systematic approach to the safe handling of this compound involves understanding the logical flow from procurement to disposal.
Caption: Logical Flow for the Safe Management of this compound.
References
- 1. scbt.com [scbt.com]
- 2. Water (¹â¸O, 97%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. armar-europa.de [armar-europa.de]
- 5. Standard laboratory safe handling/storage requirement | Safety Unit [weizmann.ac.il]
- 6. watersafetyguy.org [watersafetyguy.org]
- 7. thameswater.co.uk [thameswater.co.uk]
- 8. Caution on the storage of waters and aqueous solutions in plastic containers for hydrogen and oxygen stable isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. buffalo.edu [buffalo.edu]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. Quantitative Protein Analysis Using Enzymatic [18O]Water Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trypsin-Catalyzed Oxygen-18 Labeling for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 14. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is FDG in pet scan? and Use of water Oxygen-18 as a precursor for the production of FDG molecules to diagnose cancer - Mesbah Energy [irisotope.com]
- 16. openmedscience.com [openmedscience.com]
Methodological & Application
Application Notes and Protocols for 18O Labeling of Peptides for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a cornerstone of quantitative mass spectrometry-based proteomics, enabling the accurate relative and absolute quantification of proteins and peptides in complex biological samples. Among the various labeling strategies, enzymatic incorporation of heavy oxygen (¹⁸O) into the C-terminus of peptides offers a simple, cost-effective, and versatile method for introducing a mass tag. This technique relies on the ability of serine proteases, most commonly trypsin, to catalyze the exchange of ¹⁶O atoms for ¹⁸O atoms in the C-terminal carboxyl group of peptides in the presence of H₂¹⁸O.[1][2][3] This results in a predictable mass shift that can be readily detected by a mass spectrometer, allowing for the differentiation and relative quantification of peptides from different samples.
The key advantages of ¹⁸O labeling include its applicability to any protein or peptide mixture that can be digested with a serine protease, and the fact that the label is introduced after protein digestion, which minimizes the potential for altered biochemical or chromatographic behavior of the labeled peptides.[1] This application note provides a detailed protocol for the ¹⁸O labeling of peptides for quantitative proteomic analysis, along with key quantitative parameters and a visual workflow to guide researchers.
Principle of the Method
Trypsin-catalyzed ¹⁸O labeling involves the incorporation of two ¹⁸O atoms into the C-terminal carboxyl group of peptides, resulting in a 4 Dalton (Da) mass increase for singly charged peptides.[1][2] The reaction is an equilibrium process, and achieving high labeling efficiency is crucial for accurate quantification. Incomplete labeling can lead to a mixture of unlabeled, singly labeled (+2 Da), and doubly labeled (+4 Da) peptides, complicating data analysis. Therefore, the protocol is optimized to drive the reaction towards complete double labeling.
Quantitative Data Summary
The efficiency and accuracy of ¹⁸O labeling are critical for reliable quantitative results. The following table summarizes key quantitative parameters associated with this method.
| Parameter | Typical Value/Range | Notes |
| Mass Shift per Peptide | +4.008 Da | For complete incorporation of two ¹⁸O atoms. |
| Labeling Efficiency | >95% | Can be influenced by peptide sequence, enzyme activity, and incubation conditions.[4] |
| Mass Accuracy | < 5 ppm | Dependent on the mass spectrometer used. |
| Sample Recovery | Nearly 100% | A significant advantage over some other labeling methods.[1] |
| Back-Exchange | < 5% | Can be minimized by effective quenching of trypsin activity. |
Experimental Protocol
This protocol describes a post-digestion ¹⁸O labeling procedure using solution-phase trypsin.
Materials and Reagents
-
Lyophilized peptide samples (previously digested with trypsin)
-
H₂¹⁸O (95% or greater isotopic purity)
-
Ammonium bicarbonate (NH₄HCO₃), 50 mM, pH 7.8-8.5
-
Sequencing-grade modified trypsin
-
Formic acid (FA)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 solid-phase extraction (SPE) cartridges
-
Standard laboratory equipment (pipettes, microcentrifuge tubes, heating block, vacuum concentrator)
Procedure
-
Peptide Resuspension:
-
Enzymatic Labeling:
-
Quenching the Reaction:
-
To permanently inactivate the trypsin and prevent back-exchange, place the reaction tube in a boiling water bath for 10 minutes.[5][6] It is crucial to avoid the presence of organic solvents like acetonitrile during boiling, as they can reduce the efficiency of trypsin inactivation.[5]
-
After boiling, cool the sample on ice.
-
Add 5 µL of formic acid to the sample to further ensure trypsin inactivation.[3]
-
-
Sample Cleanup:
-
Acidify the labeled peptide solution by adding 0.1% TFA.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to desalt the sample and remove any residual reagents.
-
Condition the C18 cartridge with 100% ACN followed by equilibration with 0.1% TFA in water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 0.1% TFA in water.
-
Elute the labeled peptides with a solution of 50-80% ACN and 0.1% TFA.
-
-
Lyophilize the eluted peptides to dryness in a vacuum concentrator.
-
-
Sample Preparation for Mass Spectrometry:
-
Resuspend the dried, labeled peptides in an appropriate buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
For relative quantification, mix the ¹⁸O-labeled sample with the ¹⁶O-labeled control sample at a 1:1 ratio.
-
Experimental Workflow
The following diagram illustrates the key steps in the ¹⁸O labeling protocol.
Caption: Workflow for ¹⁸O labeling of peptides for mass spectrometry.
Troubleshooting
-
Incomplete Labeling: This can result from insufficient incubation time, low trypsin activity, or suboptimal buffer conditions. To address this, ensure the trypsin is active, optimize the incubation time, and confirm the pH of the labeling buffer is between 7.8 and 8.5. Using a higher trypsin-to-peptide ratio (e.g., 1:20) can also improve labeling efficiency.[7]
-
Back-Exchange: The presence of active trypsin after the labeling step can lead to the replacement of ¹⁸O with ¹⁶O from the aqueous solution during subsequent sample handling.[5] Thoroughly quenching the trypsin by boiling is the most effective way to prevent this.[5][6] The addition of formic acid after boiling provides an extra measure of security.
Conclusion
Enzymatic ¹⁸O labeling is a robust and accessible method for quantitative proteomics. The protocol outlined in this application note provides a reliable workflow for achieving high labeling efficiency and minimizing common pitfalls. By carefully controlling the experimental parameters, researchers can confidently apply this technique to a wide range of biological questions, from differential protein expression analysis to the study of post-translational modifications.
References
- 1. Trypsin-Catalyzed Oxygen-18 Labeling for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimizing Back Exchange in 18O/16O Quantitative Proteomics Experiments by Incorporation of Immobilized Trypsin into the Initial Digestion Step - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple Procedure for Effective Quenching of Trypsin Activity and Prevention of 18O-Labeling Back-Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A simple procedure for effective quenching of trypsin activity and prevention of 18O-labeling back-exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Optimized Method for Computing 18O/16O Ratios of Differentially Stable-isotope Labeled Peptides in the Context of Post-digestion 18O Exchange/Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Proteomics: A Deep Dive into Water-18O Labeling for Quantitative Analysis
For Immediate Release
[City, State] – [Date] – In the intricate world of proteomics, the quest for precise and robust quantitative analysis is paramount. The use of Water-18O (H₂¹⁸O) labeling has emerged as a powerful and cost-effective method for relative quantitative proteomics, offering researchers a versatile tool to unravel complex biological processes. This application note provides a detailed overview of the this compound labeling workflow, its application in studying key signaling pathways, and comprehensive protocols for its implementation.
Introduction to this compound Labeling
This compound labeling is a stable isotope labeling technique that introduces a mass tag at the C-terminus of peptides during enzymatic digestion.[1][2][3] Serine proteases, such as trypsin, catalyze the exchange of two ¹⁶O atoms for two ¹⁸O atoms from H₂¹⁸O in the carboxyl group of the peptide fragments.[1][3] This results in a 4 Dalton (Da) mass shift between the heavy (¹⁸O-labeled) and light (¹⁶O-unlabeled) peptides, allowing for their differentiation and relative quantification by mass spectrometry (MS).[1]
The simplicity and universality of this method make it an attractive alternative to other labeling techniques. It can be applied to a wide range of biological samples and is compatible with various proteomic workflows, including the analysis of post-translational modifications and protein-protein interactions.[2][4]
Experimental Workflow
The general workflow for a comparative proteomics experiment using this compound labeling involves several key steps. The following diagram illustrates a typical experimental design.
Figure 1: General experimental workflow for quantitative proteomics using this compound labeling.
Applications in Signaling Pathway Analysis
This compound labeling is a valuable tool for dissecting the complexities of cellular signaling pathways. By comparing the proteomes of cells in different states (e.g., stimulated vs. unstimulated), researchers can identify and quantify changes in protein expression that are indicative of pathway activation or inhibition.
Epidermal Growth Factor (EGF) Signaling Pathway
The EGF signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is often implicated in cancer. A hypothetical quantitative proteomics study using ¹⁸O labeling could reveal changes in the expression of key pathway components upon EGF stimulation.
References
Application Note: Quantification of Water-18O Enrichment by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and reliable method for the determination of Water-18O (H₂18O) enrichment in aqueous samples using Gas Chromatography-Mass Spectrometry (GC-MS). The method is particularly suited for applications in drug metabolism, pharmacokinetic studies, and metabolic research where tracing and quantification of 18O-labeled compounds are crucial. The protocol involves the derivatization of water to trimethyl phosphate (TMP), a volatile analyte amenable to GC-MS analysis. This procedure offers high sensitivity and specificity for the quantification of 18O enrichment.
Introduction
The use of stable isotopes as tracers is a cornerstone of modern research in drug development and life sciences. This compound is a non-radioactive, stable isotope tracer frequently employed to study a variety of biological processes, including metabolism, hydration, and as a precursor for isotopic labeling of other molecules. Accurate and precise quantification of H₂18O enrichment is paramount for the integrity of such studies.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. However, the direct analysis of water by GC-MS is challenging due to its high polarity and low volatility. To overcome these limitations, a derivatization step is employed to convert water into a more volatile and less polar compound. This application note describes a well-established method involving the conversion of water to trimethyl phosphate (TMP) for subsequent GC-MS analysis.[1]
Principle of the Method
The aqueous sample containing this compound is first reacted with phosphorus pentachloride (PCl₅) to form phosphoric acid (H₃PO₄). The resulting phosphoric acid is then derivatized with diazomethane (CH₂N₂) to yield trimethyl phosphate (TMP). The 18O enrichment in the TMP molecule is directly proportional to the 18O enrichment in the original water sample. The volatile TMP is then introduced into the GC-MS system, where it is separated from other matrix components and detected. Quantification is achieved by monitoring the ion currents of specific mass-to-charge (m/z) fragments of labeled and unlabeled TMP.
Experimental
Materials and Reagents
-
This compound (97 atom % 18O)
-
Phosphorus pentachloride (PCl₅) (≥98%)
-
Diazomethane (generated in situ from a suitable precursor, e.g., Diazald™)
-
Diethyl ether (anhydrous)
-
Methanol (anhydrous)
-
Helium (carrier gas, 99.999% purity)
-
Standard laboratory glassware
-
GC-MS system equipped with an electron ionization (EI) source
Sample Preparation: Derivatization of Water to Trimethyl Phosphate
Safety Precaution: Diazomethane is a toxic and explosive gas. This procedure should be performed in a well-ventilated fume hood by trained personnel using appropriate safety measures.
-
Phosphoric Acid Formation:
-
To a 5 µL aliquot of the aqueous sample (e.g., plasma, urine, or a standard) in a micro-reaction vial, add approximately 3 mg of phosphorus pentachloride (PCl₅).
-
Allow the reaction to proceed for at least 20 minutes at room temperature. This reaction converts the water in the sample to phosphoric acid.
-
-
Trimethyl Phosphate Synthesis:
-
Prepare a fresh solution of diazomethane in diethyl ether.
-
Carefully add the ethereal diazomethane solution dropwise to the reaction vial containing the phosphoric acid until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Gently agitate the vial to ensure complete reaction. The diazomethane methylates the phosphoric acid to form trimethyl phosphate.
-
Allow the vial to stand for 10 minutes to ensure the reaction is complete.
-
Carefully evaporate the excess solvent and diazomethane under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-17MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature of 70 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored (m/z) | 140 (unlabeled TMP), 142 (TMP with one 18O), 144 (TMP with two 18O), 146 (TMP with three 18O), 148 (TMP with four 18O) |
Data Analysis and Quantification
The 18O enrichment is calculated from the relative abundances of the isotopologue peaks of trimethyl phosphate. The primary ions of interest are m/z 140 for the unlabeled TMP (P(16O)₄(CH₃)₃) and m/z 142 for TMP containing one 18O atom (P(16O)₃(18O)(CH₃)₃). The enrichment can be expressed as Atom Percent Excess (APE) or as a ratio of the labeled to unlabeled species.
A calibration curve should be prepared using standards of known this compound enrichment to ensure accurate quantification.
Method Performance
The following table summarizes the typical performance characteristics of the GC-MS method for this compound analysis after derivatization to trimethyl phosphate.
| Parameter | Typical Performance |
| Linearity | Linear over a range of 0.1% to 5% 18O enrichment (R² > 0.99) |
| Limit of Detection (LOD) | Approximately 0.01% 18O enrichment above natural abundance. |
| Limit of Quantification (LOQ) | Approximately 0.025% 18O enrichment above natural abundance.[1] |
| Precision (RSD) | < 5% for replicate measurements of a 1% 18O enriched sample. |
| Accuracy | Within 5% of the true value for certified reference materials. |
Application: Tracing in Drug Metabolism Studies
In a typical drug metabolism study, a drug is administered to a biological system along with this compound. The incorporation of 18O into the drug's metabolites can be monitored over time by analyzing biological fluids (e.g., plasma, urine). The GC-MS method described here can be used to determine the enrichment of 18O in the body water pool, which serves as the precursor for the labeling of metabolites. This information is critical for calculating the rates of metabolic pathways.
Conclusion
The GC-MS method for the analysis of this compound via derivatization to trimethyl phosphate is a sensitive, specific, and reliable technique. It is well-suited for a wide range of applications in pharmaceutical research and development, providing valuable insights into metabolic processes. The detailed protocol and performance characteristics presented in this application note should enable researchers to successfully implement this method in their laboratories.
Protocols
Detailed Experimental Protocol for this compound Derivatization
Objective: To convert this compound in an aqueous sample to trimethyl phosphate (TMP) for GC-MS analysis.
Materials:
-
Aqueous sample (or standard) containing this compound
-
Phosphorus pentachloride (PCl₅)
-
Diazomethane in diethyl ether (freshly prepared)
-
Ethyl acetate (GC grade)
-
Nitrogen gas (high purity)
-
2 mL glass reaction vials with PTFE-lined caps
-
Micropipettes
-
Vortex mixer
-
Heating block or sand bath
Procedure:
-
Sample Aliquoting: Pipette 5 µL of the aqueous sample into a 2 mL glass reaction vial.
-
Reaction with PCl₅:
-
In a fume hood, carefully add approximately 3 mg of PCl₅ to the vial.
-
Cap the vial and vortex briefly to mix.
-
Allow the reaction to proceed at room temperature for 20 minutes.
-
-
Derivatization with Diazomethane:
-
Caution: Perform this step in a fume hood behind a blast shield.
-
Uncap the vial and slowly add the ethereal diazomethane solution dropwise until a persistent pale yellow color is observed.
-
Recap the vial and vortex gently for 1 minute.
-
Let the vial stand at room temperature for 10 minutes.
-
-
Solvent Evaporation:
-
Uncap the vial and place it in a heating block set to 40°C.
-
Direct a gentle stream of nitrogen gas over the surface of the liquid to evaporate the diethyl ether and excess diazomethane.
-
Continue until the residue is completely dry.
-
-
Reconstitution:
-
Add 100 µL of ethyl acetate to the vial.
-
Cap the vial and vortex for 30 seconds to dissolve the TMP residue.
-
Transfer the solution to a GC vial for analysis.
-
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
References
Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy with Water-18O
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of ¹⁸O-labeled water (Water-¹⁸O) in Nuclear Magnetic Resonance (NMR) spectroscopy. The unique properties of the ¹⁸O isotope offer powerful tools for investigating metabolic pathways, protein hydration, and molecular interactions, making it an invaluable resource in academic research and drug development.
Application Note 1: Metabolic Flux Analysis using ¹⁸O-Labeling
Introduction
Metabolic flux analysis (MFA) is a critical technique for understanding the intricate network of biochemical reactions within a cell. Isotope-assisted MFA (iMFA) provides a quantitative measure of intracellular metabolic fluxes.[1] While ¹³C and ¹⁵N are common isotopic labels, ¹⁸O-labeled water offers a unique and complementary approach. When cells are cultured in the presence of H₂¹⁸O, the ¹⁸O isotope is incorporated into various metabolites through enzymatic reactions involving water. This incorporation can be detected by NMR, either directly through ¹⁷O NMR (if back-exchange with H₂¹⁷O occurs) or, more commonly, indirectly through the isotope effect on the chemical shifts of neighboring nuclei like ³¹P or ¹³C.[1] This method provides valuable insights into pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis.
Key Advantages
-
Probes Water-Involving Reactions: Directly investigates the roles of hydration, dehydration, and hydrolysis/condensation reactions in metabolism.
-
Complementary to ¹³C and ¹⁵N Labeling: Offers an orthogonal method for flux analysis, providing additional constraints for more accurate modeling.[1]
-
Minimal Perturbation: The introduction of ¹⁸O has a smaller perturbation on the system compared to deuterium labeling.
Experimental Workflow
Protocol: ¹⁸O-Labeling for Metabolic Flux Analysis in Cell Culture
1. Cell Culture and Medium Preparation: a. Culture cells of interest to the desired density under standard conditions to reach a metabolic steady state. b. Prepare the experimental medium by dissolving powdered medium and other components in ¹⁸O-enriched water (e.g., 40-95 atom % ¹⁸O). Adjust the pH as required.
2. Isotope Labeling: a. Remove the standard medium from the cells. b. Gently wash the cells with a buffer prepared in H₂¹⁶O. c. Add the pre-warmed ¹⁸O-enriched medium to the cells. d. Incubate the cells for a time sufficient to achieve isotopic steady state. This time needs to be optimized for the specific cell line and metabolic pathways of interest.
3. Metabolite Extraction: a. Rapidly quench the metabolic activity by, for example, aspirating the medium and adding ice-cold methanol. b. Scrape the cells and collect the cell suspension. c. Perform metabolite extraction using a standard protocol, such as a methanol-chloroform-water extraction, to separate polar metabolites.[2]
4. NMR Sample Preparation: a. Lyophilize the polar extract. b. Reconstitute the dried metabolites in a suitable NMR buffer (e.g., phosphate buffer in D₂O for ³¹P NMR or an appropriate buffer for ¹³C NMR). c. Transfer the sample to an NMR tube.
5. NMR Data Acquisition: a. Acquire high-resolution 1D or 2D NMR spectra (e.g., ¹H-decoupled ³¹P NMR or ¹³C NMR). b. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for detecting the small isotope shifts.
6. Data Analysis: a. Process the NMR spectra (Fourier transformation, phasing, and baseline correction). b. Identify and quantify the different isotopologues for each metabolite based on the ¹⁸O-induced chemical shifts. c. Use the isotopologue distribution data as input for metabolic flux analysis software to calculate the metabolic fluxes.
Application Note 2: Probing Protein Hydration and Dynamics
Introduction
Water molecules at the protein surface, known as the hydration shell, play a crucial role in protein folding, stability, and function.[3][4] NMR spectroscopy is a powerful technique to study protein hydration at atomic resolution. By dissolving a protein in H₂¹⁸O, one can probe the exchange of water molecules between the hydration shell and the bulk solvent. The primary NMR methods to study protein-water interactions are based on the nuclear Overhauser effect (NOE).[3] While ¹H-detected NOEs between water and protein are commonly used, the interpretation can be complicated by chemical exchange. The use of ¹⁸O can help to dissect these effects. Additionally, solid-state NMR in combination with ¹⁷O (from ¹⁸O via exchange) can provide direct information on water mobility.[5]
Key Applications
-
Mapping Protein Hydration Sites: Identifying the location of bound water molecules on the protein surface.
-
Characterizing Water Dynamics: Determining the residence time of water molecules in the hydration shell.
-
Investigating Protein-Ligand Interactions: Observing changes in the hydration shell upon ligand binding, which is critical in drug design.
Experimental Workflow
Protocol: General Protocol for Studying Protein Hydration by Solution NMR
1. Protein Sample Preparation: a. Express and purify the protein of interest. For detailed analysis, isotopic labeling of the protein (e.g., ¹⁵N, ¹³C) is highly recommended.[6] b. Concentrate the protein to a suitable concentration for NMR (typically 0.1-1 mM).[6]
2. Buffer Exchange into H₂¹⁸O: a. Perform buffer exchange of the protein sample into the final NMR buffer prepared with a high percentage of H₂¹⁸O (e.g., 90% H₂¹⁸O, 10% D₂O for lock). This can be done using dialysis, desalting columns, or repeated concentration and dilution with the ¹⁸O-buffer.
3. NMR Data Acquisition: a. Acquire a series of 2D or 3D NOESY and ROESY experiments.[3] These experiments detect through-space interactions between protein protons and water protons. b. Use water suppression techniques to minimize the intense bulk water signal. c. A control experiment with H₂¹⁶O can be performed to distinguish NOEs from chemical exchange effects.
4. Data Processing and Analysis: a. Process the NMR spectra. b. Assign the protein resonances if not already known. c. Identify cross-peaks between protein protons and the water resonance in the NOESY and ROESY spectra. d. The sign and intensity of the NOE/ROE cross-peaks provide information about the residence time of the water molecules.
5. Interpretation: a. Map the observed protein-water NOEs onto the three-dimensional structure of the protein to identify hydration sites. b. Analyze the quantitative NOE/ROE data to estimate the correlation times of the hydration water molecules, providing insights into their dynamics.
Application Note 3: Investigating Isotope Effects on NMR Chemical Shifts
Introduction
The substitution of an atom with one of its heavier isotopes can induce a small but measurable change in the NMR chemical shifts of nearby nuclei. This is known as an isotope effect. The ¹⁸O/¹⁶O isotope effect is particularly useful in studying phosphorus-containing compounds, such as ATP and other phosphometabolites.[1] Each substitution of a ¹⁶O with an ¹⁸O in a phosphate group causes a distinct upfield shift in the ³¹P NMR signal.[1] This allows for the resolution and quantification of different isotopologues, providing valuable information on enzymatic reaction mechanisms and metabolic turnover rates.[1]
Key Advantages
-
High Resolution of Isotopologues: The ¹⁸O isotope effect on ³¹P chemical shifts is often large enough to resolve individual isotopologues.
-
Mechanistic Insights: Can be used to trace the fate of oxygen atoms in enzymatic reactions, elucidating reaction mechanisms.
-
Quantitative Analysis: The relative intensities of the isotopologue peaks can be used to determine the extent of ¹⁸O incorporation.
Quantitative Data: ¹⁸O-Induced Isotope Shifts in ATP
The following table summarizes the one-bond ³¹P chemical shifts induced by ¹⁸O/¹⁶O isotopic substitutions in ATP. The shifts are reported in parts per million (ppm) and are typically negative, indicating an upfield shift.
| Phosphate Group | Isotopic Shift per ¹⁸O (ppm) | Total Shift (P¹⁶O₄ to P¹⁸O₄) (ppm) |
| α-phosphate | -0.021 to -0.034 | ~ -0.099 |
| β-phosphate | ~ -0.025 | ~ -0.099 |
| γ-phosphate | -0.027 to -0.029 | ~ -0.099 |
| Data adapted from literature.[1] |
Logical Relationship Diagram
Application Note 4: Application in Drug Development
Introduction
NMR spectroscopy is a cornerstone of modern drug discovery.[7] The use of ¹⁸O-labeled water can provide unique insights into protein-ligand interactions. For example, the displacement of water molecules from a binding pocket upon ligand binding is a key thermodynamic driver for high-affinity interactions. WaterLOGSY (Water-Ligand Observed via Gradient Spectroscopy) is a ligand-observed NMR experiment that can be adapted with ¹⁸O-water to probe these interactions.[8] By observing the transfer of magnetization from bulk water to the ligand, one can determine if the ligand is binding to the target protein. Changes in the hydration of the protein upon ligand binding can also be monitored, providing valuable information for structure-activity relationship (SAR) studies and lead optimization.
Key Applications in Drug Discovery
-
Fragment Screening: Identifying small molecule fragments that bind to a target protein by observing their interaction with the hydration shell.
-
Binding Site Characterization: Mapping the displacement of water molecules from the binding site upon ligand binding.
-
SAR Studies: Understanding how modifications to a ligand affect the hydration of the protein-ligand complex.
Protocol: Probing Protein-Ligand Interactions using WaterLOGSY with H₂¹⁸O
1. Sample Preparation: a. Prepare a stock solution of the target protein in a suitable buffer. b. Prepare stock solutions of the ligands (e.g., a fragment library) in a compatible solvent (e.g., DMSO-d₆). c. Prepare the final NMR sample by mixing the protein and ligand in an NMR buffer prepared with a high percentage of H₂¹⁸O (e.g., 90% H₂¹⁸O, 10% D₂O). The final concentration of the protein is typically in the low micromolar range, while the ligand concentration is significantly higher.
2. NMR Data Acquisition: a. Acquire a 1D WaterLOGSY experiment. This experiment involves selective irradiation of the water resonance and observation of the magnetization transfer to the ligand protons. b. A reference spectrum without the protein should also be acquired.
3. Data Analysis: a. Process the WaterLOGSY spectra. b. Compare the spectra with and without the protein. Ligands that bind to the protein will show a change in the sign or intensity of their NMR signals due to the transfer of magnetization from the ¹⁸O-water via the protein. Non-binding compounds will show signals with the opposite phase.
4. Interpretation: a. Identify the ligands that bind to the target protein based on the changes in their WaterLOGSY signals. b. The magnitude of the effect can provide a qualitative measure of the binding affinity.
By integrating ¹⁸O-labeled water into NMR workflows, researchers and drug development professionals can gain deeper insights into complex biological systems, accelerating both fundamental research and the development of new therapeutics.
References
- 1. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterizing protein hydration dynamics using solution NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ethz.ch [ethz.ch]
- 5. A solid-state NMR study of protein hydration and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nuclear Magnetic Resonance Methods for Metabolic Fluxomics | Springer Nature Experiments [experiments.springernature.com]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. Ligand-observed NMR techniques to probe RNA-small molecule interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application of Water-18O in Paleoclimatology Ice Core Studies: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The stable isotope of oxygen, ¹⁸O, found in water molecules (H₂¹⁸O), is a powerful proxy for reconstructing past climate conditions, particularly temperature. Ice cores, drilled from the vast ice sheets of Antarctica and Greenland, as well as high-altitude glaciers, serve as invaluable archives of past atmospheric and climatic information. The isotopic composition of the ice, specifically the ratio of ¹⁸O to ¹⁶O, provides a high-resolution record of the temperature at the time of snowfall. This application note provides a detailed overview of the principles, experimental protocols, and data interpretation related to the use of Water-¹⁸O in paleoclimatology.
Principles of δ¹⁸O as a Temperature Proxy
The utility of δ¹⁸O in paleoclimatology is based on the process of isotopic fractionation, which occurs during the evaporation and condensation of water.
-
Isotopic Fractionation in the Hydrologic Cycle: Water molecules containing the lighter oxygen isotope, ¹⁶O (H₂¹⁶O), evaporate more readily than those with the heavier isotope, ¹⁸O (H₂¹⁸O).[1] Conversely, during condensation, water vapor containing H₂¹⁸O condenses more readily.[2] This temperature-dependent fractionation process leads to a depletion of ¹⁸O in precipitation at colder temperatures.[2]
-
The δ¹⁸O Notation: The isotopic composition of oxygen is expressed in "delta" notation (δ¹⁸O) in parts per thousand (‰ or per mil). It is a measure of the deviation of the ¹⁸O/¹⁶O ratio in a sample compared to a standard, Vienna Standard Mean Ocean Water (VSMOW).
δ¹⁸O (‰) = [ (¹⁸O/¹⁶O)sample / (¹⁸O/¹⁶O)VSMOW - 1 ] * 1000
A more negative δ¹⁸O value indicates a lower concentration of ¹⁸O, which corresponds to colder temperatures at the site of precipitation.[3]
-
Relationship with Temperature: In polar regions, there is a strong linear relationship between the annual mean temperature and the mean δ¹⁸O value of precipitation.[4] This relationship allows for the conversion of δ¹⁸O records from ice cores into quantitative reconstructions of past temperatures.[4] However, it is important to note that other factors, such as changes in the seasonality of precipitation, the source of moisture, and atmospheric circulation patterns, can also influence the δ¹⁸O signal.[5][6]
Data Presentation: Comparative δ¹⁸O Values from Key Ice Cores
The following table summarizes typical δ¹⁸O values from prominent ice cores in Greenland and Antarctica, comparing the Last Glacial Maximum (LGM; ~21,000 years ago) with the Holocene (the last ~11,700 years). These values illustrate the significant temperature shift between these two climatic periods.
| Ice Core | Location | Last Glacial Maximum (LGM) δ¹⁸O (‰) | Early Holocene δ¹⁸O (‰) | Reference |
| Vostok | East Antarctica | Approximately -59 to -60 | Approximately -53 to -54 | [3][7] |
| EPICA Dome C | East Antarctica | Approximately -54 to -55 | Approximately -48 to -49 | [1] |
| GISP2 | Greenland | Approximately -40 to -42 | Approximately -35 | [8][9] |
| NGRIP | Greenland | Approximately -41 to -43 | Approximately -35 to -36 | [8][10] |
Experimental Protocols
The analysis of δ¹⁸O in ice cores involves a series of meticulous steps from core processing to isotopic measurement.
-
Core Processing: Once an ice core is drilled and retrieved, it is transported to a laboratory and stored at low temperatures (typically below -20°C) to maintain its integrity.[11]
-
Decontamination: The outer layer of the ice core is mechanically removed to eliminate any potential contamination from the drilling fluid or handling.[11]
-
Sampling: The decontaminated inner part of the core is then sampled at specific resolutions. For high-resolution studies, a continuous melting system is often employed.[2] For discrete measurements, the core is cut into sections.[11]
-
Meltwater Collection: The ice samples are melted in a clean environment, and the resulting meltwater is collected in vials for isotopic analysis.[11]
This method has historically been the standard for high-precision isotopic analysis.
-
Equilibration: A small amount of the meltwater sample (a few milliliters) is placed in a sealed vial. The headspace of the vial is evacuated and then filled with a reference gas of CO₂ with a known isotopic composition.[12]
-
Isotopic Exchange: The vial is placed in a temperature-controlled water bath (e.g., 18°C) and shaken for a set period (e.g., 12 hours) to allow the oxygen isotopes in the water to equilibrate with the oxygen isotopes in the CO₂.[12]
-
Gas Introduction: The equilibrated CO₂ gas is then introduced into a dual-inlet isotope ratio mass spectrometer.
-
Mass Spectrometry: The IRMS simultaneously measures the ion beams of the different isotopic masses of CO₂ (masses 44, 45, and 46, corresponding to ¹²C¹⁶O₂, ¹³C¹⁶O₂, and ¹²C¹⁶O¹⁸O). The ratio of these ion beams is used to calculate the δ¹⁸O of the CO₂, and by extension, the water sample it was equilibrated with.
-
Calibration: The measurements are calibrated against internationally recognized water standards, such as Vienna Standard Mean Ocean Water 2 (VSMOW2) and Standard Light Antarctic Precipitation 2 (SLAP2), which have defined δ¹⁸O values of 0‰ and -55.5‰, respectively.[13][14]
This is a more recent, high-throughput technique that allows for continuous, high-resolution analysis of ice cores.[15]
-
Continuous Melting: An ice core section is placed on a heated melter head in a clean environment.[2]
-
Meltwater Transfer: The meltwater is continuously drawn from the melter head through a capillary tube.
-
Vaporization: The meltwater is introduced into a vaporizer, where it is converted into water vapor.
-
Spectroscopic Analysis: The water vapor is then passed into a Cavity Ring-Down Spectrometer. This instrument uses a laser to measure the abundance of H₂¹⁶O and H₂¹⁸O molecules in the vapor. The time it takes for the laser light to decay ("ring down") within an optical cavity is dependent on the absorption by the different water isotopologues.
-
Data Acquisition: The spectrometer provides a continuous stream of δ¹⁸O data as the ice core melts, allowing for a very high-resolution isotopic record.[2][15]
-
Calibration: The system is calibrated by periodically introducing water standards with known isotopic compositions into the melt stream.[15]
Visualizations
Caption: Workflow of δ¹⁸O analysis from ice core drilling to climate interpretation.
Caption: Isotopic fractionation in the water cycle and its relation to temperature.
References
- 1. epic.awi.de [epic.awi.de]
- 2. Frontiers | Continuous-Flow Analysis of δ17O, δ18O, and δD of H2O on an Ice Core from the South Pole [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. amt.copernicus.org [amt.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. European Project for Ice Coring in Antarctica (EPICA) Dome C Ice Core Data, Version 1 | National Snow and Ice Data Center [nsidc.org]
- 7. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 8. Data - icesamples - software – University of Copenhagen [iceandclimate.nbi.ku.dk]
- 9. NOAA/WDS Paleoclimatology - GISP2 Ice Core 110,000 Year Oxygen Isotope Data [ncei.noaa.gov]
- 10. Consistently dated records from the Greenland GRIP, GISP2 and NGRIP ice cores for the past 104 ka reveal regional millennial-scale δ18O gradients with possible Heinrich event imprint [escholarship.org]
- 11. gml.noaa.gov [gml.noaa.gov]
- 12. AMT - A new CF-IRMS system for quantifying stable isotopes of carbon monoxide from ice cores and small air samples [amt.copernicus.org]
- 13. nucleus.iaea.org [nucleus.iaea.org]
- 14. Vienna Standard Mean Ocean Water - Wikipedia [en.wikipedia.org]
- 15. AMT - Improving continuous-flow analysis of triple oxygen isotopes in ice cores: insights from replicate measurements [amt.copernicus.org]
Application Notes & Protocols: Doubly Labeled Water (DLW) Method for Measuring Total Energy Expenditure (TEE)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The doubly labeled water (DLW) method is a highly accurate and precise technique for measuring total energy expenditure (TEE) in free-living individuals.[1][2][3] It is considered the gold standard for assessing energy metabolism in real-world settings, without the constraints of laboratory-based calorimetry.[1][4][5] The method involves administering a dose of water containing stable, non-radioactive isotopes of hydrogen (deuterium, ²H) and oxygen (¹⁸O).[2][6][7] By tracking the differential elimination rates of these isotopes from the body over a period of days to weeks, a precise calculation of carbon dioxide (CO₂) production can be made, which is then used to determine TEE.[8][9][10] The DLW method is safe for use across all age groups and provides valuable data for studies in nutrition, obesity, metabolic diseases, and drug development.[1][11][12]
Principle of the Method:
The core principle of the DLW method is based on the physiological pathways of water and carbon dioxide elimination.[4][8] After consuming the doubly labeled water, the ²H and ¹⁸O isotopes equilibrate with the body's total water pool.[8] Deuterium (²H) is eliminated from the body almost exclusively as water (e.g., in urine, sweat, and breath vapor).[4][8] In contrast, oxygen-18 (¹⁸O) is eliminated as both water and carbon dioxide.[4][8] This is because the enzyme carbonic anhydrase facilitates the rapid equilibration of oxygen atoms between body water and dissolved CO₂ in the bicarbonate pool.[10][13] Consequently, the elimination rate of ¹⁸O is faster than that of ²H. The difference between these two elimination rates is directly proportional to the rate of CO₂ production.[5][8]
Experimental Protocols
Participant Screening and Preparation
-
Inclusion/Exclusion Criteria: Define appropriate criteria for the study population. Consider factors such as age, sex, health status, and medication use that might influence water turnover or metabolic rate.
-
Informed Consent: Obtain written informed consent from all participants after explaining the procedures, potential risks, and benefits of the study.
-
Baseline Measurements: Record the participant's body weight and height. Collect baseline urine, saliva, or blood samples to determine the natural background abundance of ²H and ¹⁸O.[8][9] Baseline sampling is crucial as natural isotope levels can vary.[9]
Dosing Protocol
-
Dose Calculation: The amount of doubly labeled water to be administered is typically based on the participant's estimated total body water or body weight.[10] Common dosing is approximately 0.15 g of H₂¹⁸O and 0.06 g of ²H₂O per kilogram of body weight for adults.[14] Higher doses may be required for individuals with high water turnover rates, such as children and athletes.[13][14]
-
Dose Administration:
-
The participant should fast for at least 4 hours prior to dosing.
-
Collect a baseline urine or saliva sample immediately before administering the dose.[4]
-
The pre-weighed dose of doubly labeled water is consumed orally.
-
The dosing container should be rinsed with a known amount of tap water (e.g., 100 ml) and the rinse water also consumed to ensure the complete dose is ingested.[13]
-
Record the exact time of dose administration.[15]
-
Sample Collection
-
Post-Dose Equilibration Samples: Collect urine or saliva samples at 3, 4, and 5 hours post-dose to determine the initial isotope enrichment and to calculate the isotope dilution spaces, which are used to estimate total body water.[3][4][8]
-
Mid-Point and Final Samples: Collect daily urine or saliva samples for the duration of the study period (typically 7 to 14 days).[4][7] The observation interval should be long enough to allow for a measurable decline in isotope concentrations.[11]
-
Sample Handling and Storage:
-
Collect samples in clean, dry, airtight containers.
-
Record the date and time of each sample collection.
-
Store samples frozen at -20°C or below until analysis to prevent evaporation and bacterial contamination.
-
Sample Analysis
-
Isotope Ratio Mass Spectrometry (IRMS): This is the traditional and most common method for analyzing the isotopic enrichment of ²H and ¹⁸O in biological samples.[6][11] Samples are typically converted to H₂ and CO₂ gas for analysis.[11]
-
Off-Axis Integrated Cavity Output Spectroscopy (OA-ICOS): A newer, less expensive, and more user-friendly alternative to IRMS that provides comparable accuracy and precision for water isotope analysis.[3]
-
Quality Control: Analyze samples in duplicate, with standards and internal controls included in each run to ensure accuracy and precision.[9]
Data Presentation
Table 1: Participant Characteristics and Dosing Information
| Participant ID | Age (years) | Sex | Body Weight (kg) | Height (cm) | ²H₂O Dose (g) | H₂¹⁸O Dose (g) |
| P001 | 35 | M | 75.2 | 180 | 4.51 | 11.28 |
| P002 | 42 | F | 63.8 | 165 | 3.83 | 9.57 |
| ... | ... | ... | ... | ... | ... | ... |
Table 2: Isotope Elimination Rates and Body Water
| Participant ID | ²H Elimination Rate (k_d, day⁻¹) | ¹⁸O Elimination Rate (k_o, day⁻¹) | Total Body Water (TBW) (L) |
| P001 | 0.125 | 0.155 | 45.1 |
| P002 | 0.140 | 0.168 | 35.1 |
| ... | ... | ... | ... |
Table 3: Calculated Energy Expenditure
| Participant ID | CO₂ Production (mol/day) | Respiratory Quotient (RQ) | Total Energy Expenditure (TEE) (kcal/day) |
| P001 | 20.5 | 0.85 | 2750 |
| P002 | 18.8 | 0.87 | 2580 |
| ... | ... | ... | ... |
Mandatory Visualizations
Diagram 1: Physiological Principle of the Doubly Labeled Water Method
Caption: Isotope flow in the doubly labeled water method.
Diagram 2: Experimental Workflow of a Doubly Labeled Water Study
Caption: A typical doubly labeled water experimental workflow.
References
- 1. The DLW Method | Human Evolutionary Biology and Health Lab [sites.baylor.edu]
- 2. The Impact of Doubly Labeled Water on Metabolic Clinical Trials — Calorify [calorify.com]
- 3. Validation of the doubly labeled water method using off-axis integrated cavity output spectroscopy and isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estimating free-living human energy expenditure: Practical aspects of the doubly labeled water method and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doubly Labeled Water Is a Validated and Verified Reference Standard in Nutrition Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Doubly labeled water - Wikipedia [en.wikipedia.org]
- 8. Doubly Labeled Water for Energy Expenditure - Emerging Technologies for Nutrition Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Energy Metabolism Lab - Doubly Labeled Water Lab [energymetabolismlab.com]
- 10. Measurement Toolkit - Doubly labelled water [measurement-toolkit.org]
- 11. Doubly labelled water assessment of energy expenditure: principle, practice, and promise - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How Doubly Labeled Water Can Improve Data In Metabolic Disease Research [clinicalleader.com]
- 13. metsol.com [metsol.com]
- 14. metsol.com [metsol.com]
- 15. Energy expenditure – The Population Ecology, Aging, and Health Network [sites.duke.edu]
Application Notes and Protocols for In Vivo Protein Labeling with ¹⁸O-Water in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The in vivo labeling of proteins with stable isotopes is a powerful technique for studying proteome dynamics, providing critical insights into protein synthesis, degradation, and turnover rates in a physiological context. The use of ¹⁸O-water (H₂¹⁸O) as a metabolic label offers a simple, cost-effective, and robust method for globally labeling newly synthesized proteins in animal models. This approach is particularly valuable in preclinical research and drug development for understanding disease mechanisms, identifying drug targets, and assessing therapeutic efficacy.
When ¹⁸O-water is introduced to an animal, it equilibrates with the total body water. The ¹⁸O is then incorporated into non-essential amino acids during their synthesis via enzymatic reactions, primarily transamination. These ¹⁸O-labeled amino acids are subsequently utilized by the ribosome for the synthesis of new proteins. By tracking the incorporation of ¹⁸O into the proteome over time using mass spectrometry, researchers can accurately quantify the rate of protein turnover.
Key Applications:
-
Pharmacodynamics: Elucidating the mechanism of action of a drug by measuring its effect on the turnover of specific proteins or entire pathways.
-
Disease Modeling: Characterizing alterations in protein homeostasis in various disease models, such as neurodegenerative diseases, metabolic disorders, and cancer.
-
Biomarker Discovery: Identifying proteins with altered turnover rates in response to disease or treatment, which can serve as dynamic biomarkers.
-
Toxicology: Assessing the impact of drug candidates on protein synthesis and degradation in different tissues to identify potential off-target effects.
-
Aging Research: Studying the age-related changes in protein turnover and their contribution to the decline of cellular function.
Experimental Protocols
This section provides a detailed methodology for conducting in vivo protein labeling experiments in animal models using ¹⁸O-water. The protocol is generalized for a mouse model but can be adapted for other species.
Protocol 1: In Vivo Labeling of Mice with ¹⁸O-Water
1. Animal Preparation and Acclimation:
- House mice in a controlled environment (temperature, humidity, and light-dark cycle) and provide ad libitum access to standard chow and drinking water for at least one week to allow for acclimation.
- Record the body weight of each animal before the start of the experiment.
2. Preparation of ¹⁸O-Water Drinking Water:
- Prepare the desired enrichment of ¹⁸O-water. A common starting point is 4-8% (v/v) ¹⁸O-water in normal drinking water. The optimal enrichment depends on the expected protein turnover rates and the sensitivity of the mass spectrometer.
- Ensure the ¹⁸O-water is sterile.
3. Administration of ¹⁸O-Water:
- Priming Dose (Optional but Recommended): To rapidly achieve the target body water enrichment, administer an intraperitoneal (IP) injection of an isotonic solution of ¹⁸O-water (e.g., 99% ¹⁸O-water with 0.9% NaCl). The volume of the priming dose should be calculated based on the animal's body weight to achieve the desired initial enrichment.
- Maintenance: Replace the regular drinking water with the prepared ¹⁸O-water solution. Monitor water consumption to ensure the animals are drinking normally.
4. Time-Course and Sample Collection:
- Establish experimental groups for different labeling durations (e.g., 0, 1, 3, 7, 14, and 21 days). The time points should be chosen based on the anticipated turnover rates of the proteins of interest.
- At each designated time point, euthanize the animals according to approved protocols.
- Collect blood samples (for serum or plasma) and tissues of interest (e.g., liver, brain, muscle, heart).
- Flash-freeze the tissues in liquid nitrogen and store them at -80°C until further processing.
Protocol 2: Protein Extraction and Preparation for Mass Spectrometry
1. Tissue Homogenization:
- Weigh the frozen tissue sample.
- Homogenize the tissue in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) on ice using a mechanical homogenizer.
- Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
2. Protein Quantification:
- Collect the supernatant containing the soluble proteins.
- Determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. Protein Digestion:
- Take a defined amount of protein (e.g., 50-100 µg) from each sample.
- Reduction and Alkylation: Reduce the disulfide bonds by incubating with dithiothreitol (DTT) and then alkylate the free cysteines with iodoacetamide (IAA).
- In-solution or In-gel Digestion: Digest the proteins into peptides using a protease such as trypsin. In-solution digestion is generally preferred for quantitative proteomics.
4. Peptide Cleanup:
- Desalt the peptide samples using C18 solid-phase extraction (SPE) cartridges or tips to remove salts and other contaminants that can interfere with mass spectrometry analysis.
- Dry the purified peptides using a vacuum centrifuge.
Protocol 3: LC-MS/MS Analysis and Data Interpretation
1. LC-MS/MS Analysis:
- Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
- Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometer (LC-MS/MS). The mass spectrometer should be capable of accurately measuring the isotopic distribution of the peptides.
2. Data Analysis:
- Use specialized software to identify the peptides from the MS/MS spectra by searching against a protein sequence database.
- For each identified peptide, extract the mass isotopomer distribution from the MS1 spectra.
- Calculate the rate of ¹⁸O incorporation over the time course of the experiment. The fractional synthesis rate (FSR) of each protein can be determined by fitting the incorporation data to an exponential rise to a maximum curve.
Quantitative Data Presentation
The following tables provide examples of how quantitative data from in vivo ¹⁸O-water labeling experiments can be presented.
Table 1: Protein Turnover Rates in Different Mouse Tissues
| Protein | Gene | Liver Half-Life (days) | Brain Half-Life (days) | Muscle Half-Life (days) |
| Albumin | Alb | 2.5 ± 0.3 | N/A | N/A |
| GAPDH | Gapdh | 3.1 ± 0.4 | 20.5 ± 2.1 | 25.8 ± 3.0 |
| Actin, alpha 1 | Acta1 | 10.2 ± 1.1 | 45.3 ± 5.2 | 50.1 ± 6.3 |
| Collagen I | Col1a1 | 35.7 ± 4.0 | 150.2 ± 15.8 | 175.4 ± 18.9 |
| Neurofilament L | Nefl | N/A | >200 | N/A |
Data are presented as mean ± standard deviation (n=5 mice per group). N/A indicates not applicable or not detected.
Table 2: Effect of a Hypothetical Drug on Protein Turnover in Mouse Liver
| Protein | Gene | Vehicle Control Half-Life (days) | Drug-Treated Half-Life (days) | Fold Change | p-value |
| Cytochrome P450 2E1 | Cyp2e1 | 4.2 ± 0.5 | 2.1 ± 0.3 | -2.0 | <0.01 |
| Fatty Acid Synthase | Fasn | 3.8 ± 0.4 | 6.5 ± 0.7 | +1.7 | <0.05 |
| Catalase | Cat | 5.1 ± 0.6 | 5.3 ± 0.5 | NS | >0.05 |
| Transferrin | Tf | 7.3 ± 0.8 | 7.1 ± 0.9 | NS | >0.05 |
Data are presented as mean ± standard deviation (n=6 mice per group). NS indicates not significant.
Visualizations
The following diagrams illustrate the key workflows and principles of in vivo ¹⁸O-water labeling.
Caption: Experimental workflow for in vivo protein labeling with ¹⁸O-water.
Caption: Principle of metabolic incorporation of ¹⁸O into proteins.
Caption: Signaling pathway illustrating drug-induced protein turnover changes.
Application Notes & Protocols for Field Sample Collection for Water-¹⁸O Analysis in Hydrology
Version: 1.0
Introduction
The analysis of the stable oxygen isotope ratio (δ¹⁸O) in water is a powerful tool in hydrological studies, providing insights into water sources, flow paths, and mixing processes. Accurate and reliable δ¹⁸O data is fundamentally dependent on the integrity of the water samples collected in the field. Improper sample collection and handling can lead to isotopic fractionation, primarily through evaporation, which can significantly alter the original isotopic composition of the water and lead to erroneous interpretations.
These application notes provide a comprehensive overview and detailed protocols for the field collection of water samples destined for ¹⁸O analysis. The procedures outlined are designed to minimize the risk of isotopic alteration and ensure the collection of representative samples suitable for high-precision analysis. This document is intended for researchers, scientists, and environmental professionals involved in hydrological and environmental studies.
Core Principles of Water-¹⁸O Sample Collection
The primary objective during field sampling for stable isotope analysis is to collect a water sample that accurately represents the isotopic composition of the water body at the time of collection and to maintain that integrity until analysis. The most critical factor to control is isotopic fractionation due to evaporation.[1] Therefore, all collection, handling, and storage procedures are designed to prevent or minimize evaporation.
Key considerations include:
-
Container Selection: Sample containers must be airtight and made of a material that does not interact with or fractionate the water sample.
-
Sample Volume: While only a small volume is needed for analysis, collecting a larger volume helps to minimize the relative effect of any headspace evaporation.
-
Headspace Elimination: Air bubbles or headspace in the sample container must be eliminated to prevent isotopic exchange between the liquid and vapor phases.
-
Sample Preservation: For most natural water samples, chemical preservation is not necessary.[2] However, proper storage conditions are crucial.
-
Filtration: Turbid samples should be filtered to remove particulate matter that can interfere with analysis and to reduce biological activity.[1]
-
Documentation: Thorough and accurate labeling and record-keeping are essential for data traceability and interpretation.
Quantitative Data Summary
The following table summarizes key quantitative parameters for field sample collection for Water-¹⁸O analysis.
| Parameter | Recommendation | Rationale | Sources |
| Sample Containers | Glass or high-density polyethylene (HDPE) bottles with airtight polyseal caps. | Glass is impermeable. HDPE is generally adequate and less prone to breakage. Avoid non-HDPE plastics. | [1][3][4][5] |
| Sample Volume | 2 mL to 40 mL. 15 mL or larger is often recommended. | A larger volume minimizes the impact of potential headspace evaporation. Analytical instruments typically require only a few milliliters. | [1][2] |
| Filtration (if required) | 0.45 µm or finer pore size syringe filter. | Removes particulate matter and microorganisms that could affect the analysis. | [1] |
| Storage Temperature | Refrigerated (cool, dark place). Do NOT freeze in glass containers. | Slows down biological activity. Freezing can cause glass bottles to break and may lead to fractionation if the entire sample does not freeze uniformly. | [2][4][5] |
| Holding Time | Can be stored for months if properly sealed and stored. | To minimize any potential for long-term diffusion or evaporation, especially through plastic. | [2][5] |
| Preservation | Generally not required. Avoid mercuric chloride (HgCl₂) and sodium azide (NaN₃). | These preservatives are often not necessary and can interfere with some analytical methods. | [2] |
Experimental Protocols
Materials and Equipment
-
Sample bottles: Glass or HDPE bottles with airtight caps (e.g., polyseal caps).
-
Syringe filters (0.45 µm or 0.22 µm pore size), if needed.
-
Syringes for filtration.
-
Gloves.
-
Waterproof labels and permanent marker.
-
Field notebook or data logger.
-
Cooler with ice packs for transportation.
-
Parafilm or electrical tape.
General Sampling Procedure (Liquid Water)
-
Preparation: Before heading to the field, ensure all sample bottles are clean and dry. Label each bottle with a unique sample identifier, date, time, and location.
-
Rinsing: At the sampling location, rinse the sample bottle and cap three times with the water to be sampled. This ensures that any residues from the bottle are removed and the bottle is conditioned with the sample water.
-
Sample Collection:
-
For surface water (rivers, lakes), collect the sample from the desired depth, minimizing surface debris. If sampling from the bank, extend the bottle as far as possible into the main flow.
-
For groundwater (wells, boreholes), purge the well of at least three well volumes to ensure the sample is representative of the aquifer water.[4] Collect the sample directly from the tap or pump outlet.
-
Position the bottle to be filled with minimal turbulence to reduce air-water interaction.[5]
-
-
Filling the Bottle: Fill the bottle completely to the top, creating a convex meniscus (a slight dome of water at the top).[4]
-
Capping: Carefully screw on the cap, ensuring a tight seal. As you tighten the cap, a small amount of water should be displaced, eliminating any headspace.[4][5]
-
Checking for Air Bubbles: Invert the bottle and tap it gently to check for any air bubbles. If a bubble larger than a pea is present, reopen the bottle and add more sample water.[4]
-
Sealing: For long-term storage or shipping, wrap the cap and bottle neck with parafilm or electrical tape in the direction of tightening the cap to further prevent loosening and evaporation.[5]
-
Filtration (if necessary): If the water is turbid, it should be filtered.
-
Draw the sample water into a clean syringe.
-
Attach the syringe filter to the syringe.
-
Push the water through the filter into the prepared sample bottle.
-
Perform filtration quickly to minimize the risk of evaporation.[1]
-
-
Storage and Transport: Place the collected samples in a cooler with ice packs for transport to the laboratory. Store the samples in a refrigerator until analysis.
Protocol for Precipitation Sampling
-
Use a specialized rain collector designed to minimize evaporation.[6] These collectors often have a funnel that directs precipitation into a sealed container, with a mechanism to prevent vapor exchange with the atmosphere.
-
If using an automated sampler, be aware that samples may experience evaporative fractionation during storage.[1] Modifications such as adding mineral oil to the collection bottles can help prevent this.[7]
-
For snowpack samples, collect a representative core of the snowpack. Place the snow in a sealed, airtight bag, compressing it to remove as much air as possible.[1] Allow the snow to melt completely in the sealed bag before transferring the meltwater to a sample bottle, ensuring the bottle is filled completely.
Visualizations
Caption: Workflow for the field collection of water samples for ¹⁸O analysis.
Conclusion
Adherence to these standardized field sample collection protocols is paramount for obtaining high-quality, reliable Water-¹⁸O data. By minimizing the risks of isotopic fractionation through careful selection of materials, proper handling techniques, and appropriate storage, researchers can ensure the scientific integrity of their hydrological investigations.
References
- 1. watson-cost.eu [watson-cost.eu]
- 2. Sample Preparation - Oxygen and Hydrogen of Water | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 3. mdpi.com [mdpi.com]
- 4. health.state.mn.us [health.state.mn.us]
- 5. Isotopic Analysis of Water δ18O | Oregon State Stable Isotope Collaboratory | College of Earth, Ocean, and Atmospheric Sciences | Oregon State University [ceoas.oregonstate.edu]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for Leaf Water Enrichment Studies Using the Craig-Gordon Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Craig-Gordon model and its application to leaf water enrichment studies. This document details the theoretical background, experimental protocols, and data interpretation, offering a practical guide for researchers in plant physiology, ecophysiology, and related fields.
Introduction to the Craig-Gordon Model and Leaf Water Enrichment
The isotopic composition of water within plant leaves is a powerful tool for understanding plant-water relations, transpiration processes, and paleoclimatic conditions. During transpiration, lighter isotopes of water (¹H₂¹⁶O) evaporate more readily than heavier isotopes (¹H₂¹⁸O and ²H¹H¹⁶O), leading to an enrichment of the heavier isotopes in the remaining leaf water. The Craig-Gordon model, originally developed to describe isotopic fractionation during evaporation from large water bodies, has been adapted to model this enrichment process in plant leaves.[1][2]
The model provides a theoretical framework for predicting the isotopic composition of leaf water based on the isotopic composition of source water, atmospheric water vapor, and key environmental parameters such as temperature and relative humidity. By comparing model predictions with direct measurements of leaf water isotopic composition, researchers can gain insights into stomatal conductance, transpiration rates, and the environmental conditions experienced by the plant.
The Modified Craig-Gordon Model for Leaf Water
The original Craig-Gordon model was modified to account for the specific conditions within a leaf, including the diffusion of water vapor through stomata and the boundary layer of still air at the leaf surface.[1][3] The steady-state isotopic composition of leaf water at the site of evaporation (δL_e) can be described by the following equation:
δL_e = δs + ε + εk + (δa - δs - εk) * (ea/ei)*
Where:
-
δL_e : Isotopic composition of leaf water at the site of evaporation (in ‰).
-
δs : Isotopic composition of the source water (xylem water) (in ‰).
-
ε *: Equilibrium fractionation factor between liquid water and vapor, which is temperature-dependent.
-
εk : Kinetic fractionation factor, which accounts for the diffusion of water vapor through the stomata and the leaf boundary layer.
-
δa : Isotopic composition of atmospheric water vapor (in ‰).
-
ea/ei : Ratio of the water vapor pressure in the atmosphere to that within the leaf intercellular air spaces (often assumed to be saturated).
Data Presentation
The following table presents a representative summary of quantitative data from a hypothetical leaf water enrichment study. This data is synthesized from typical values reported in the literature and is intended for illustrative purposes.
| Parameter | Symbol | Value | Unit |
| Isotopic Compositions | |||
| Source Water (Xylem) δ¹⁸O | δs_O | -8.0 | ‰ |
| Source Water (Xylem) δ²H | δs_H | -55.0 | ‰ |
| Atmospheric Water Vapor δ¹⁸O | δa_O | -15.0 | ‰ |
| Atmospheric Water Vapor δ²H | δa_H | -110.0 | ‰ |
| Measured Bulk Leaf Water δ¹⁸O | δL_O | 5.2 | ‰ |
| Measured Bulk Leaf Water δ²H | δL_H | -25.8 | ‰ |
| Environmental Conditions | |||
| Air Temperature | T_air | 25.0 | °C |
| Leaf Temperature | T_leaf | 26.5 | °C |
| Relative Humidity | RH | 60 | % |
| Physiological Parameters | |||
| Stomatal Conductance | gsw | 0.25 | mol m⁻² s⁻¹ |
| Transpiration Rate | E | 3.5 | mmol m⁻² s⁻¹ |
| Model Parameters | |||
| Equilibrium Fractionation (¹⁸O) | ε_O | 9.2 | ‰ |
| Equilibrium Fractionation (²H) | ε_H | 74.7 | ‰ |
| Kinetic Fractionation (¹⁸O) | εk_O | 28.6 | ‰ |
| Kinetic Fractionation (²H) | εk_H | 25.1 | ‰ |
| Model Output | |||
| Predicted Leaf Water δ¹⁸O (at site of evaporation) | δL_e_O | 7.8 | ‰ |
| Predicted Leaf Water δ²H (at site of evaporation) | δL_e_H | -15.3 | ‰ |
Experimental Protocols
Sample Collection
A robust experimental design requires the careful collection of various water sources to accurately parameterize the Craig-Gordon model.
Protocol 1: Plant Material and Source Water Collection
-
Plant Selection: Select healthy, mature plants for the study. If conducting a controlled experiment, ensure all plants are of the same species and have been acclimated to the experimental conditions.
-
Xylem Water (Source Water) Sampling:
-
Collect a small section of a non-transpiring, suberized stem or twig.
-
Immediately place the sample in a screw-cap glass vial, ensuring an airtight seal to prevent evaporation.
-
For field studies, samples should be collected from a shaded portion of the plant, close to the main stem.
-
-
Leaf Sampling:
-
Select fully expanded, sun-exposed leaves.
-
Excise the leaf at the petiole and immediately place it in a pre-weighed, airtight glass vial.
-
For studies investigating spatial variation within a leaf, the leaf can be sectioned, and each section placed in a separate vial.
-
-
Sample Storage: Immediately freeze all plant samples in a portable freezer or on dry ice to halt transpiration and isotopic exchange. Store samples at -20°C or below until water extraction.
Protocol 2: Atmospheric Water Vapor Collection
-
Cryogenic Trapping: This is the most common method for collecting atmospheric water vapor for isotopic analysis.
-
Apparatus Setup: Assemble a cryogenic trap system consisting of a vacuum pump, a cold trap (e.g., a U-tube or a series of traps), and a dewar filled with a cooling agent (liquid nitrogen or a dry ice/ethanol slurry).
-
Collection Procedure:
-
Draw a known volume of air through the cold trap at a controlled flow rate.
-
Water vapor in the air will condense and freeze in the trap.
-
After collection, seal the trap and allow it to warm to room temperature.
-
Collect the condensed water sample for isotopic analysis.
-
Water Extraction from Plant Tissues
Protocol 3: Cryogenic Vacuum Distillation
-
Sample Preparation: Keep the plant samples frozen until they are placed in the extraction line to prevent any isotopic fractionation.
-
Extraction Procedure:
-
Place the frozen sample in a sample tube connected to a vacuum line with an attached collection tube.
-
Submerge the collection tube in a dewar of liquid nitrogen to create a cold trap.
-
Evacuate the system to a high vacuum.
-
Once a stable vacuum is achieved, heat the sample tube to sublimate the water from the plant tissue. The water vapor will then travel down the vacuum line and freeze in the cold collection tube.
-
Continue the extraction until all water has been removed from the sample (typically several hours).
-
-
Sample Collection: Once the extraction is complete, seal the collection tube, allow it to thaw, and transfer the extracted water to a small vial for isotopic analysis.
Isotopic Analysis
Protocol 4: Isotope Ratio Mass Spectrometry (IRMS) or Cavity Ring-Down Spectroscopy (CRDS)
-
Instrumentation: Use a dual-inlet Isotope Ratio Mass Spectrometer (IRMS) or a Cavity Ring-Down Spectrometer (CRDS) for high-precision analysis of δ¹⁸O and δ²H in water samples.
-
Calibration: Calibrate the instrument using international and in-house water standards with known isotopic compositions. This is crucial for ensuring the accuracy and comparability of the data.
-
Sample Analysis:
-
Inject a small aliquot of the water sample into the instrument.
-
For IRMS, the water is typically converted to H₂ and CO gas for analysis. For CRDS, the water is vaporized and introduced into the optical cavity.
-
The instrument measures the ratio of heavy to light isotopes, and the results are reported in delta (δ) notation in per mil (‰) relative to the Vienna Standard Mean Ocean Water (VSMOW).
-
Visualizations
The following diagrams, generated using Graphviz, illustrate key aspects of the Craig-Gordon model and its application.
Caption: The Craig-Gordon model for leaf water isotopic enrichment.
Caption: Experimental workflow for leaf water enrichment studies.
Considerations and Limitations
While the Craig-Gordon model is a powerful tool, it is important to be aware of its assumptions and limitations:
-
Steady-State Assumption: The model assumes that the leaf is at isotopic steady state, meaning the isotopic composition of transpired water is equal to that of the source water.[1] In reality, environmental conditions can change rapidly, leading to non-steady-state conditions.[4][5]
-
Isotopic Homogeneity: The model assumes that leaf water is a single, well-mixed pool. However, there can be significant isotopic gradients within the leaf, a phenomenon known as the Péclet effect.[6][7]
-
Uncertainty in Input Parameters: The accuracy of the model's predictions is highly dependent on the accurate measurement of all input parameters, particularly the isotopic composition of atmospheric water vapor, which can be spatially and temporally variable.
Conclusion
The application of the Craig-Gordon model to leaf water enrichment studies provides valuable insights into plant-water dynamics and their interaction with the environment. By combining careful experimental work with a sound theoretical framework, researchers can effectively use stable isotopes to address a wide range of questions in plant science, ecology, and climate research. These application notes and protocols provide a foundation for conducting such studies and for the accurate interpretation of the resulting data.
References
- 1. Observations of Hydrogen and Oxygen Isotopes in Leaf Water Confirm the Craig-Gordon Model under Wide-Ranging Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heavy Water Fractionation during Transpiration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ehleringer.net [ehleringer.net]
- 4. On the isotopic composition of leaf water in the non-steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modelling non-steady-state isotope enrichment of leaf water in a gas-exchange cuvette environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Péclet effect on leaf water enrichment correlates with leaf hydraulic conductance and mesophyll conductance for CO(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expressing leaf water and cellulose oxygen isotope ratios as enrichment above source water reveals evidence of a Péclet effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic ¹⁸O Incorporation into Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for the quantitative analysis of organic molecules in complex biological samples. The enzymatic incorporation of the heavy oxygen isotope, ¹⁸O, offers a versatile and cost-effective method for labeling peptides, proteins, and other biomolecules. This approach typically utilizes proteases, such as trypsin, in the presence of H₂¹⁸O to catalyze the exchange of ¹⁶O with ¹⁸O atoms at the C-terminal carboxyl group of peptides.[1][2][3] The resulting mass shift allows for the relative and absolute quantification of molecules using mass spectrometry (MS).[1][4]
This technique is particularly valuable in comparative proteomics for identifying and quantifying changes in protein abundance between different biological samples.[1][2][5] It also finds applications in biomarker discovery, the analysis of post-translational modifications, and studying protein-protein interactions.[1][4] Furthermore, ¹⁸O labeling is employed in metabolomics and drug development to trace metabolic pathways and analyze drug metabolism.[6][7][8]
Principle of Enzymatic ¹⁸O Labeling
The most common method for enzymatic ¹⁸O incorporation involves the use of serine proteases like trypsin. During proteolytic digestion in H₂¹⁸O, one ¹⁸O atom is incorporated into the newly formed C-terminal carboxyl group of each peptide. Subsequently, the protease can catalyze the exchange of the second oxygen atom, resulting in the incorporation of two ¹⁸O atoms and a 4 Da mass shift per peptide.[1][9][10][11] This double labeling is the desired outcome for quantitative analysis as it provides a clear mass difference between the labeled ("heavy") and unlabeled ("light") peptides.[5][11]
Applications
-
Quantitative Proteomics: Enables the relative quantification of proteins between two or more samples, for instance, in studies comparing healthy and diseased tissues or treated versus untreated cells.[1][4][5]
-
Biomarker Discovery: Facilitates the identification of potential protein biomarkers by comparing the proteomes of different physiological or pathological states.[1]
-
Analysis of Post-Translational Modifications (PTMs): Can be adapted to study PTMs such as phosphorylation and glycosylation.[4][5] For example, when N-linked sugars are cleaved by glycopeptidase in the presence of H₂¹⁸O, a single ¹⁸O atom is incorporated, allowing for the identification of glycosylation sites.[5]
-
Metabolic Research: H₂¹⁸O can be used as a tracer to study metabolic pathways without the toxicity associated with deuterated water (²H₂O).[6]
-
Drug Metabolism Studies: Biocatalytic insertion of ¹⁸O using liver microsomes in the presence of ¹⁸O₂ can help in the reliable identification of drug metabolites.[12]
Experimental Workflow Overview
The general workflow for comparative proteomics using enzymatic ¹⁸O labeling involves the parallel processing of two protein samples. One sample is digested with a protease in normal water (H₂¹⁶O), while the other is digested in ¹⁸O-enriched water (H₂¹⁸O). The resulting peptide mixtures are then combined and analyzed by liquid chromatography-mass spectrometry (LC-MS). The relative abundance of a peptide in the two samples is determined by comparing the signal intensities of the ¹⁶O- and ¹⁸O-labeled peptide pairs.[5]
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic Labeling â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Proteolytic 18O-labeling strategies for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Protein Analysis Using Enzymatic [18O]Water Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 18O Water Used to Examine Metabolic Functions - MagLab [nationalmaglab.org]
- 7. m.youtube.com [m.youtube.com]
- 8. metsol.com [metsol.com]
- 9. Trypsin-Catalyzed Oxygen-18 Labeling for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic Labeling | CK Isotopes [ckisotopes.com]
- 11. researchgate.net [researchgate.net]
- 12. Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 18O-Labeling for Quantitative Proteomics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent back-exchange during 18O-labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is back-exchange in 18O-labeling?
A1: Back-exchange is an undesirable reaction where the 18O atoms incorporated at the C-terminus of a peptide are replaced by 16O atoms from the surrounding aqueous environment (H216O). This process is primarily catalyzed by residual active protease, such as trypsin, that remains in the sample after the initial protein digestion and labeling steps.[1][2] Back-exchange can lead to an underestimation of the true 18O/16O ratio, compromising the accuracy of quantitative proteomic measurements.[2][3]
Q2: What is the primary cause of back-exchange?
A2: The principal cause of back-exchange is the presence of residual active trypsin in the peptide sample after the 18O-labeling is complete.[1][2][3] During subsequent sample processing steps, such as long incubation times for multidimensional separations (e.g., isoelectric focusing), this residual trypsin can catalyze the exchange of the incorporated 18O label with 16O from the water in the buffer.[1]
Q3: How does back-exchange affect quantitative proteomics data?
A3: Back-exchange artificially lowers the measured 18O/16O ratio for a peptide. This can lead to inaccurate quantification of protein abundance, potentially masking true biological changes or creating false positives. The extent of back-exchange can vary between peptides, further complicating data analysis.[4][5]
Q4: Can pH control prevent back-exchange?
A4: Yes, adjusting the pH can help control back-exchange. A sufficiently low pH can quench the catalytic activity of trypsin. However, if the pH is too acidic, it can promote chemical (non-enzymatic) back-exchange.[6] Therefore, while pH adjustment is a factor, it is often used in conjunction with other methods for more robust prevention.
Troubleshooting Guide
This guide addresses common issues related to back-exchange in 18O-labeling experiments.
Problem: Significant back-exchange is observed in my mass spectrometry data, indicated by a high proportion of singly-labeled (18O1) or unlabeled (16O2) peptides.
| Potential Cause | Recommended Solution | Underlying Principle |
| Residual Trypsin Activity | Heat Inactivation: Boil the peptide sample at 95-100°C for 10 minutes after the labeling step.[2][3][7] | This simple and effective method irreversibly denatures and inactivates residual trypsin. |
| Use of Immobilized Trypsin: Perform the initial protein digestion using trypsin immobilized on beads or a spin column.[1][4] | Immobilized trypsin is easily removed from the reaction mixture by centrifugation or filtration, minimizing the amount of free enzyme that can cause back-exchange. | |
| Chemical Inactivation: After labeling, treat the sample with DTT and iodoacetamide to reduce and alkylate any remaining trypsin.[1][2] | This chemically modifies the trypsin, rendering it inactive. | |
| Ultrafiltration: Use a molecular weight cutoff filter to remove the larger trypsin enzyme from the smaller peptides.[8] | This physically separates the enzyme from the labeled peptides. | |
| Extended Sample Processing Times | Minimize the time between labeling and analysis, especially if samples are held at room temperature. | Long incubation times, particularly in the presence of even small amounts of active trypsin, increase the opportunity for back-exchange to occur.[1] |
| Inappropriate pH | After labeling and trypsin inactivation, ensure the sample is maintained at an acidic pH (e.g., by adding formic acid) for storage and LC-MS analysis.[2][6] | Low pH keeps any potentially remaining trypsin inactive. |
Experimental Protocols
Protocol 1: Heat Inactivation of Trypsin to Prevent Back-Exchange
This protocol is a simple and highly effective method to be performed after 18O-labeling.
-
Complete 18O-Labeling: Follow your standard protocol for enzymatic 18O-labeling of peptides.
-
Prepare for Inactivation: Ensure the labeled peptide sample is in a suitable microcentrifuge tube.
-
Boiling: Place the sealed tube in a heat block or water bath set to 100°C for 10 minutes.[3]
-
Cooling: After 10 minutes, remove the sample and allow it to cool to room temperature. A brief centrifugation may be necessary to collect any condensation.
-
Acidification: Add formic acid to a final concentration of 0.1-1% (v/v) to ensure an acidic pH for subsequent steps.[2]
-
Mixing Samples: The 18O-labeled sample can now be safely mixed with the 16O-labeled control sample without the risk of back-exchange.[2]
Protocol 2: 18O-Labeling using Immobilized Trypsin
This protocol minimizes back-exchange by reducing the amount of free trypsin in solution from the outset.
-
Protein Preparation: Denature, reduce, and alkylate your protein sample as per your standard protocol.
-
Buffer Exchange: Ensure the protein sample is in a suitable digestion buffer (e.g., ammonium bicarbonate).
-
Digestion with Immobilized Trypsin:
-
Add immobilized trypsin (e.g., trypsin-coated beads) to the protein solution.
-
Incubate with gentle shaking at 37°C for the desired digestion time (typically 12-16 hours).
-
-
Removal of Immobilized Trypsin: Centrifuge the sample to pellet the immobilized trypsin beads. Carefully transfer the supernatant containing the peptides to a new tube.
-
18O-Labeling:
-
Lyophilize the peptide solution.
-
Reconstitute the peptides in H218O with a suitable buffer.
-
Add a fresh aliquot of trypsin (either soluble or immobilized) to catalyze the oxygen exchange.
-
Incubate for the desired labeling time.
-
-
Trypsin Inactivation/Removal: If soluble trypsin was used for the labeling step, inactivate it using the heat inactivation protocol described above (Protocol 1). If immobilized trypsin was used, remove it by centrifugation.
Visual Guides
The 18O-Labeling and Back-Exchange Process
Caption: Workflow of 18O-labeling and the detrimental back-exchange pathway.
Troubleshooting Decision Tree for Back-Exchange
Caption: Decision tree for troubleshooting and preventing back-exchange.
References
- 1. Minimizing Back Exchange in 18O/16O Quantitative Proteomics Experiments by Incorporation of Immobilized Trypsin into the Initial Digestion Step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trypsin-Catalyzed Oxygen-18 Labeling for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple procedure for effective quenching of trypsin activity and prevention of 18O-labeling back-exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. An Optimized Method for Computing 18O/16O Ratios of Differentially Stable-isotope Labeled Peptides in the Context of Post-digestion 18O Exchange/Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 18O labeling: a tool for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Considerations for proteolytic labeling-optimization of 18O incorporation and prohibition of back-exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultrafiltration to remove trypsin for suppressing the back-exchange of 18O labeling - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Accurate Water-18O Measurements in Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the accuracy of Water-18O (H₂¹⁸O) measurements using mass spectrometry.
Troubleshooting Guide
This guide provides systematic solutions to common problems encountered during this compound analysis.
Question: My δ¹⁸O values are inconsistent or show poor reproducibility. What are the common causes and how can I troubleshoot this?
Answer: Inconsistent δ¹⁸O values can stem from several sources, including instrument instability, improper sample handling, or calibration issues. Follow this workflow to diagnose and resolve the problem:
Frequently Asked Questions (FAQs)
Calibration and Standards
Question: How do I correctly calibrate my mass spectrometer for δ¹⁸O water analysis?
Answer: Proper calibration is critical for accurate δ¹⁸O measurements. A multi-point calibration is often recommended over a one-point calibration to avoid measurement uncertainties.[1] The calibration strategy should involve internationally recognized reference materials and internal laboratory standards that bracket the expected isotopic range of your samples.[2]
Calibration Strategy Decision Tree:
References
Technical Support Center: Water-¹⁸O Tracer Experiments
Welcome to the technical support center for Water-¹⁸O (H₂¹⁸O) tracer experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common sources of error in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind Water-¹⁸O tracer experiments?
Water-¹⁸O tracer experiments utilize water enriched with the stable isotope oxygen-18 (¹⁸O) to trace the movement and incorporation of oxygen atoms in biological and chemical systems. By introducing H₂¹⁸O, researchers can track the course of metabolic pathways, enzyme kinetics, and the dynamics of water itself in various processes. The incorporation of ¹⁸O into molecules of interest is typically detected and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Q2: What are the major application areas of H₂¹⁸O tracer experiments in research and drug development?
H₂¹⁸O tracing is a versatile technique with broad applications, including:
-
Metabolomics: To elucidate metabolic pathways and measure metabolic fluxes by tracking the incorporation of ¹⁸O from water into metabolites.
-
Proteomics: For relative protein quantification through enzyme-catalyzed ¹⁸O-labeling of the C-termini of peptides.[1][2][3]
-
Enzyme Kinetics: To study the mechanisms of enzymatic reactions involving water as a substrate or where oxygen exchange occurs.
-
Drug Metabolism: To investigate the oxidative metabolism of drugs and the role of water in these biotransformations.
-
Environmental and Earth Sciences: To trace water movement and understand hydrological cycles.
Q3: What are the most critical sources of error in H₂¹⁸O tracer experiments?
The most common sources of error include:
-
Incomplete labeling and back-exchange of the ¹⁸O isotope.
-
Metabolite leakage during sample quenching and extraction.
-
Isotopic fractionation due to evaporation.
-
Artifacts introduced during sample preparation and analysis.
-
Suboptimal experimental conditions (e.g., pH and temperature).
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during your H₂¹⁸O tracer experiments.
Issue 1: Incomplete Labeling or Back-Exchange of ¹⁸O in Proteomics
Symptoms:
-
Mass spectrometry data shows a lower-than-expected mass shift for labeled peptides.
-
A mixed population of unlabeled (¹⁶O), partially labeled (¹⁶O/¹⁸O), and fully labeled (¹⁸O/¹⁸O) peptides is observed.[4]
-
Quantitative accuracy is compromised due to the instability of the ¹⁸O label.
Root Causes:
-
Residual Enzyme Activity: In proteomics, residual active trypsin or other proteases after the initial digestion can catalyze the back-exchange of ¹⁸O atoms at the C-terminus of peptides with ¹⁶O from ambient water.[1][5][6]
-
Prolonged Incubation: Extended incubation times in H₂¹⁶O-containing buffers after the labeling step can promote back-exchange.[1]
-
Suboptimal pH: The pH of the solution can affect both the enzyme activity and the rate of non-enzymatic back-exchange.
Solutions:
| Solution | Detailed Protocol | Key Considerations |
| Use of Immobilized Trypsin | 1. Perform initial protein digestion using immobilized trypsin. 2. After digestion, remove the immobilized trypsin by centrifugation or filtration. 3. Proceed with the ¹⁸O-labeling step using fresh, soluble trypsin in H₂¹⁸O-containing buffer. 4. After labeling, remove the soluble trypsin using a filtration device (e.g., ZipTips or ultrafiltration).[6][7] | Minimizes the amount of free trypsin in the solution, thereby reducing the chance of back-exchange.[1][8] |
| Heat Inactivation | 1. After the ¹⁸O-labeling step is complete, boil the peptide sample for 10 minutes. 2. Immediately cool the sample on ice or snap-freeze in liquid nitrogen.[5] | This method effectively denatures and inactivates residual trypsin, preventing further enzymatic activity.[5][6] |
| Chemical Inactivation | After ¹⁸O-labeling, treat the sample with dithiothreitol (DTT) followed by iodoacetamide to reduce and alkylate the trypsin, rendering it inactive.[1] | Ensure complete removal or quenching of these reagents as they can interfere with downstream analysis. |
Troubleshooting Workflow for Back-Exchange
Issue 2: Metabolite Leakage During Quenching in Metabolomics
Symptoms:
-
Underestimation of intracellular metabolite concentrations.
-
Detection of intracellular metabolites in the extracellular medium after quenching.
-
Poor reproducibility of quantitative results.
Root Causes:
-
Cell Membrane Disruption: The quenching solution, often a cold organic solvent like methanol, can compromise cell membrane integrity, leading to the leakage of intracellular metabolites.[9][10]
-
Suboptimal Quenching Solution: The composition and temperature of the quenching solution are critical. Inappropriate methanol concentration or temperature can exacerbate leakage.[10][11]
-
Slow Quenching: A delay in arresting metabolic activity can alter metabolite pools before they are measured.
Solutions:
| Quenching Method | Composition | Temperature | Average Metabolite Leakage/Recovery | Reference |
| Cold Methanol | 60% (v/v) Methanol in Water | -40°C | Can lead to significant leakage for some microorganisms. | [9][11] |
| Buffered Cold Methanol | 60% (v/v) Methanol with 70 mM HEPES | -40°C | <10% ATP leakage for Lactobacillus plantarum. | [9][12] |
| Buffered Cold Methanol | 60% (v/v) Methanol with 0.85% Ammonium Carbonate | -40°C | <10% ATP leakage for Lactobacillus plantarum. | [9][12] |
| Optimized Cold Methanol | 80% (v/v) Methanol in Water | -40°C | Lower leakage rates for most metabolites in Lactobacillus bulgaricus compared to 60% methanol. | [13] |
| Optimized Cold Methanol | 40% (v/v) Methanol in Water | -25°C | Minimal leakage (average recovery 95.7%) for Penicillium chrysogenum. | [10] |
| Pure Methanol | 100% Methanol | ≤ -40°C | Can prevent leakage entirely for Saccharomyces cerevisiae. | [11] |
Experimental Protocol: Optimized Quenching and Extraction for Adherent Mammalian Cells
-
Preparation: Prepare the ¹⁸O-labeling medium and pre-warm it to 37°C. Also, prepare a quenching solution of -80°C methanol.
-
Labeling: Remove the existing medium from the cultured cells and add the pre-warmed ¹⁸O-labeling medium. Incubate for the desired time.
-
Washing: Aspirate the labeling medium and quickly wash the cells twice with cold saline solution (e.g., HBSS).
-
Quenching: Immediately add -80°C methanol to the culture dish to quench metabolic activity and place the dish on dry ice.[14]
-
Cell Lysis and Collection: Use a cell scraper to detach the cells in the cold methanol. Transfer the cell lysate to a pre-chilled tube.
-
Extraction: Proceed with metabolite extraction, for example, by adding chloroform and water to separate the polar and non-polar phases.
-
Storage: Store the extracts at -80°C until analysis.[14]
Logical Relationship of Quenching Methods and Outcomes
Issue 3: Isotopic Fractionation due to Evaporation
Symptoms:
-
Inaccurate determination of the isotopic enrichment of the water pool.
-
Systematic error in the calculated incorporation of ¹⁸O into the target molecules.
Root Cause:
-
During evaporation, the lighter isotopologue (H₂¹⁶O) has a higher vapor pressure and evaporates more readily than the heavier isotopologue (H₂¹⁸O). This leads to an enrichment of ¹⁸O in the remaining liquid water, a process known as isotopic fractionation.
Solutions:
-
Minimize Evaporation:
-
Use sealed containers for incubations whenever possible.
-
Minimize the headspace above the liquid in the reaction vessel.
-
Maintain a constant and controlled temperature to reduce temperature-driven evaporation.
-
-
Correction Models:
-
For open systems where evaporation is unavoidable, mathematical models like the Craig-Gordon model can be used to estimate and correct for the isotopic composition of the evaporated water.
-
These models require measurements of ambient humidity and the isotopic composition of atmospheric water vapor.
-
Issue 4: Artifacts from Sample Preparation and Mass Spectrometry
Symptoms:
-
Appearance of unexpected peaks in the mass spectrum.
-
Inaccurate quantification due to interfering signals.
Root Causes:
-
Solvent-Induced Artifacts: The use of solvents like methanol during extraction can lead to the formation of artifacts, such as methylated versions of metabolites.[15][16]
-
Deamidation: In proteomics, sample preparation steps can induce deamidation of asparagine residues, which can be mistaken for a biological modification.[12]
-
In-source Fragmentation: During mass spectrometry analysis, some molecules can fragment within the ion source, leading to the appearance of unexpected ions.
-
Natural Isotope Abundance: Failure to correct for the natural abundance of other stable isotopes (e.g., ¹³C) can lead to errors in quantifying ¹⁸O incorporation.
Solutions:
-
Control Experiments: Analyze a blank sample (containing only the extraction solvent) to identify solvent-derived artifacts.
-
Method Optimization: Optimize extraction protocols to minimize the formation of artifacts. For example, by using alternative solvents or reducing extraction times.
-
Isotopic Labeling for Artifact Identification: In proteomics, performing sample preparation in H₂¹⁸O can help differentiate between in-vivo deamidation and artifacts introduced during sample handling.[12]
-
Data Analysis Software: Utilize software that can correct for the natural abundance of stable isotopes.
General Experimental Workflow for H₂¹⁸O Tracer Studies
Issue 5: Influence of pH and Temperature
Symptoms:
-
Variable and inconsistent ¹⁸O incorporation.
-
Low labeling efficiency.
Root Causes:
-
Enzyme Sensitivity: The activity of enzymes responsible for incorporating oxygen from water is highly dependent on pH and temperature.[17][18][19] Deviations from the optimal conditions can significantly reduce the rate of labeling.
-
Protein Denaturation: Extreme pH or high temperatures can cause irreversible denaturation of enzymes, leading to a complete loss of activity.[17][19]
Solutions:
-
Optimize and Control pH:
-
Determine the optimal pH for the enzyme or biological system under investigation.
-
Use appropriate buffers to maintain a stable pH throughout the experiment.
-
-
Optimize and Control Temperature:
-
Identify the optimal temperature for the labeling reaction.
-
Use a temperature-controlled incubator or water bath to ensure a constant and accurate temperature.
-
This technical support center provides a foundation for troubleshooting common issues in Water-¹⁸O tracer experiments. For more specific issues, consulting detailed literature on your particular application is always recommended.
References
- 1. Minimizing Back Exchange in 18O/16O Quantitative Proteomics Experiments by Incorporation of Immobilized Trypsin into the Initial Digestion Step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18O Stable Isotope Labeling in MS-based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18O stable isotope labeling in MS-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ultrafiltration to remove trypsin for suppressing the back-exchange of 18O labeling - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Minimizing back exchange in 18O/16O quantitative proteomics experiments by incorporation of immobilized trypsin into the initial digestion step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of quenching and extraction methodologies for metabolome analysis of Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (PDF) Leakage-free rapid quenching technique for yeast metabolomics (2008) | André B. Canelas | 237 Citations [scispace.com]
- 12. Comparison of quenching and extraction methodologies for metabolome analysis of Lactobacillus plantarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. worldnutrition.net [worldnutrition.net]
- 18. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 19. quora.com [quora.com]
Technical Support Center: Enhancing NMR Sensitivity for ¹⁸O-Labeled Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of Nuclear Magnetic Resonance (NMR) for detecting ¹⁸O-labeled compounds.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using ¹⁸O labeling in NMR spectroscopy?
A1: The primary principle is the "isotope effect," where the substitution of ¹⁶O with the heavier ¹⁸O isotope causes a small, detectable upfield shift in the NMR resonance frequency of the adjacent nucleus (e.g., ¹³C or ³¹P).[1][2] This small frequency shift, typically in the parts-per-billion (ppb) range, allows for the differentiation of labeled from unlabeled molecules.
Q2: Which nuclei are most commonly observed to detect the ¹⁸O isotope effect?
A2: The most commonly observed nuclei are ³¹P in phosphate groups and ¹³C in carbonyl and carboxyl groups, as well as in alcohols.[1][2][3] The magnitude of the isotope shift is dependent on the chemical environment of the observed nucleus.
Q3: What are the typical magnitudes of ¹⁸O-induced isotope shifts?
A3: The magnitude of the upfield shift varies depending on the nucleus being observed and the chemical structure. For the carbon attached to the ¹⁸O, the shifts in ketones and aldehydes range from approximately 0.03 to 0.05 parts per million (ppm). In alcohols, these shifts are solvent-dependent and typically range from 0.01 to 0.03 ppm.[1]
Q4: What are the main applications of ¹⁸O labeling in NMR studies?
A4: ¹⁸O labeling in conjunction with NMR is a powerful tool for:
-
Mechanistic studies: Elucidating reaction mechanisms by tracking the incorporation and fate of oxygen atoms.[2]
-
Metabolic flux analysis: Following the path of oxygen through metabolic pathways.
-
Enzyme kinetics: Studying enzyme-catalyzed oxygen exchange reactions.[2]
-
Quantitative analysis: Determining the extent of isotope incorporation to quantify reaction rates or metabolic turnover.
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise (S/N) Ratio for the ¹⁸O-shifted Peak
Possible Causes and Solutions:
| Cause | Solution |
| Low ¹⁸O Incorporation | Optimize the labeling protocol. For acid-catalyzed exchange, increase the reaction time, temperature, or the concentration of H₂¹⁸O. For enzymatic labeling, ensure optimal enzyme activity and sufficient incubation time. Consider performing post-digestion labeling at a pH of 5-6 to accelerate the incorporation of the second ¹⁸O atom. |
| Insufficient Number of Scans | Increase the number of scans (NS) during NMR acquisition. The S/N ratio increases with the square root of the number of scans. |
| Suboptimal NMR Acquisition Parameters | Optimize acquisition parameters. For ¹³C NMR, use a 30° pulse angle and a relaxation delay (D1) of at least 1-2 seconds to enhance signal intensity, especially for quaternary carbons which have long T₁ relaxation times.[1] |
| Sample Concentration is Too Low | Increase the sample concentration if possible. While this can sometimes lead to broader lines due to increased viscosity, it is often necessary for detecting weak signals from low-abundance isotopes. |
| Poor Magnetic Field Homogeneity (Shimming) | Carefully shim the magnetic field before acquisition. Poor shimming leads to broad peaks and reduced S/N. |
Issue 2: Incomplete or Variable ¹⁸O Labeling
Possible Causes and Solutions:
| Cause | Solution |
| Back-Exchange of ¹⁸O with ¹⁶O from Solvent | After the labeling reaction, ensure all subsequent steps are performed in anhydrous solvents or minimize contact with H₂¹⁶O. Heat-deactivation of the enzyme after labeling can prevent back-exchange. Avoid acidic conditions (pH < 2) after labeling, as this can catalyze back-exchange. |
| Inefficient Acid or Enzyme Catalysis | For acid-catalyzed reactions, ensure the acid catalyst is active and present in a sufficient concentration. For enzymatic reactions, verify the activity of the enzyme and consider using fresh enzyme. The presence of inhibitors like urea can reduce labeling efficiency; increasing sample concentration can help compensate for this. |
| Steric Hindrance | The chemical environment around the oxygen atom can affect the efficiency of isotope exchange. More sterically hindered sites may require more forcing reaction conditions (higher temperature, longer reaction times). |
Issue 3: Difficulty in Resolving the ¹⁸O-Shifted Peak from the Main ¹⁶O Peak
Possible Causes and Solutions:
| Cause | Solution |
| Small Isotope Shift | Use a higher field NMR spectrometer. The chemical shift dispersion, including the isotope shift, increases with the magnetic field strength. |
| Broad NMR Lines | Improve shimming and ensure the sample is free of paramagnetic impurities which can cause line broadening. For viscous samples, consider acquiring the spectrum at a higher temperature to reduce viscosity and sharpen the lines. |
| Inadequate Digital Resolution | Increase the acquisition time (AQ) to improve the digital resolution of the spectrum. This will result in more data points defining each peak, making it easier to resolve closely spaced signals. |
Quantitative Data Summary
Table 1: ¹⁸O-Induced Isotope Shifts on ¹³C Chemical Shifts
| Functional Group | Observed Carbon | Typical Upfield Shift (ppm) | Reference(s) |
| Ketones & Aldehydes | Carbonyl Carbon | 0.03 - 0.05 | [1] |
| Alcohols (tertiary) | Carbinol Carbon | ~0.03 | [1] |
| Alcohols (secondary) | Carbinol Carbon | ~0.02 | [1] |
| Alcohols (primary) | Carbinol Carbon | ~0.015 | [1] |
| Phenols | Phenolic Carbon | ~0.01 | [1] |
| Carboxylic Acids & Esters | Carbonyl Carbon | 0.02 - 0.04 | [3] |
| Aspartic Acid | C-4 Carboxyl | Detectable | [2] |
Note: The exact shift is dependent on the specific molecular structure and the solvent used.
Experimental Protocols
Protocol 1: Acid-Catalyzed ¹⁸O-Labeling of Carboxylic Acids for ¹³C NMR
This protocol describes a general procedure for incorporating ¹⁸O into a carboxylic acid from ¹⁸O-enriched water.
Materials:
-
Carboxylic acid sample
-
¹⁸O-enriched water (H₂¹⁸O, 95% or higher enrichment)
-
Acid catalyst (e.g., concentrated HCl or H₂SO₄)
-
Anhydrous organic solvent (e.g., dioxane or THF)
-
Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)
-
NMR tube and deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
Procedure:
-
Dissolution: Dissolve the carboxylic acid in a minimal amount of a suitable anhydrous organic solvent in a clean, dry reaction vial.
-
Addition of H₂¹⁸O and Catalyst: Add a molar excess of H₂¹⁸O to the solution. Typically, a 2 to 5-fold molar excess is sufficient. Carefully add a catalytic amount of strong acid (e.g., 1-2 drops of concentrated HCl).
-
Reaction: Seal the vial and heat the mixture with stirring. The reaction temperature and time will depend on the reactivity of the carboxylic acid and the desired level of incorporation. A typical starting point is 60-80 °C for 4-24 hours.
-
Monitoring (Optional): The progress of the reaction can be monitored by taking small aliquots, removing the solvent, and analyzing by mass spectrometry to determine the extent of ¹⁸O incorporation.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a suitable base (e.g., NaHCO₃ solution) if necessary. Extract the labeled carboxylic acid with an organic solvent.
-
Drying and Evaporation: Dry the organic extract over an anhydrous drying agent, filter, and evaporate the solvent under reduced pressure. It is crucial to ensure the final product is free of water to prevent back-exchange.
-
NMR Sample Preparation: Dissolve the dried, ¹⁸O-labeled carboxylic acid in a suitable deuterated solvent for NMR analysis.
Protocol 2: Optimizing ¹³C NMR Acquisition for Detecting ¹⁸O Isotope Shifts
This protocol provides general guidance on setting up a ¹³C NMR experiment to enhance the detection of small isotope shifts.
Spectrometer Setup:
-
Use the highest magnetic field strength available to maximize chemical shift dispersion.
-
Ensure the spectrometer is well-tuned and the probe is matched for the ¹³C frequency.
Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Pulse Angle (P1): Set the pulse angle to 30 degrees. This allows for a shorter relaxation delay and improves the signal-to-noise ratio per unit time for carbons with long T₁ relaxation times, such as carbonyls.[1]
-
Relaxation Delay (D1): Start with a relaxation delay of 2.0 seconds. For quaternary carbons, a longer delay may be necessary for full relaxation, but a shorter delay with a smaller pulse angle is often a good compromise for sensitivity.[1]
-
Acquisition Time (AQ): Set a relatively long acquisition time (e.g., 1.0 to 2.0 seconds) to ensure high digital resolution. This is critical for resolving the small isotope shift.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. Start with 128 scans and increase as needed to achieve an adequate signal-to-noise ratio for the ¹⁸O-shifted peak.[1]
-
Spectral Width (SW): Ensure the spectral width encompasses all expected ¹³C resonances.
Processing Parameters:
-
Apodization: Apply a gentle line broadening function (e.g., exponential multiplication with a line broadening factor of 0.3 to 1.0 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Zero Filling: Use at least one level of zero filling to improve the digital resolution of the final spectrum.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
Visualizations
Caption: General workflow for ¹⁸O labeling and subsequent NMR analysis.
Caption: Troubleshooting logic for poor ¹⁸O NMR signal detection.
References
Technical Support Center: Isotope Ratio Mass Spectrometry (IRMS) - Water-¹⁸O Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce sample carryover in Isotope Ratio Mass Spectrometry (IRMS) for δ¹⁸O analysis in water samples.
Troubleshooting Guides
High sample carryover, or "memory effect," can significantly impact the accuracy of δ¹⁸O measurements. This guide provides a systematic approach to identifying and mitigating the source of carryover.
Issue: Inaccurate or inconsistent δ¹⁸O readings, suggesting sample-to-sample memory effects.
This troubleshooting guide will walk you through a step-by-step process to diagnose and resolve the issue.
Caption: Troubleshooting workflow for identifying and reducing sample carryover in IRMS.
Frequently Asked Questions (FAQs)
Q1: What is sample carryover or "memory effect" in IRMS analysis of water-δ¹⁸O?
A1: Sample carryover, also known as memory effect, is the contamination of a subsequent sample by a remnant of the previous sample within the analytical system. This can lead to inaccurate isotope ratio measurements, especially when a sample with a low δ¹⁸O value is analyzed after a sample with a high δ¹⁸O value, or vice versa.
Q2: What are the primary causes of sample carryover?
A2: The main causes include:
-
Adsorption: Water molecules can adhere to the surfaces of the syringe, injector port, and transfer lines.
-
Dead Volumes: Small spaces within the fluidic path where remnants of a previous sample can be trapped.
-
Contaminated Syringe: The autosampler syringe is a common source of carryover if not properly cleaned between injections.[1]
-
Dirty Injector Port/Septum: Residue can accumulate in the injector port and on the septum.
-
Improperly Cleaned Vials: Vials and caps that are not thoroughly cleaned can retain residues from previous samples.[2][3]
Q3: How can I minimize carryover through my sample analysis sequence?
A3: A common and effective strategy is to discard the first few injections of each sample.[4] This allows the system to equilibrate with the new sample's isotopic composition. The number of injections to discard depends on the isotopic difference between consecutive samples.
Q4: How many injections should I discard?
A4: The number of injections to discard is dependent on the specific instrument and the isotopic difference between samples. A general guideline is to discard more injections when the expected isotopic difference is large.
| Isotopic Difference (δ¹⁸O) between consecutive samples | Recommended Number of Discarded Injections |
| < 5‰ | 2-3 |
| 5‰ - 15‰ | 3-5 |
| > 15‰ | 5-8 |
| This table provides general recommendations. It is advisable to perform a validation experiment on your specific instrument to determine the optimal number of discarded injections. |
Q5: What is the best way to clean the autosampler syringe?
A5: A thorough cleaning protocol is crucial. For Picarro systems, a recommended procedure involves rinsing with multiple solvents.[5] A general protocol that can be adapted is as follows:
-
Rinse the syringe with deionized (DI) water (10-20 times for salty water, 5 times for freshwater).[5]
-
Rinse with a solvent like ethanol or acetone (5-10 times).[5]
-
Perform a final rinse with DI water (5-10 times) to remove any residual solvent.[5]
Q6: How often should I replace the injector septum?
A6: The septum should be replaced regularly to prevent leaks and sample carryover. A general guideline is to replace the septum after every 300-500 injections.[4] However, if you observe a decline in performance or visible degradation of the septum, it should be replaced immediately.
Experimental Protocols
Protocol 1: Syringe Cleaning Procedure
This protocol details the steps for manually cleaning an autosampler syringe to minimize carryover.
Materials:
-
Deionized (DI) water
-
Ethanol or Acetone (reagent grade)
-
Beakers or vials for waste and cleaning solutions
-
Lint-free wipes
Procedure:
-
Carefully remove the syringe from the autosampler according to the manufacturer's instructions.
-
Initial DI Water Rinse: Draw and expel DI water through the syringe for at least 10 cycles. For samples with high salt content, increase to 20 cycles.[4][5]
-
Solvent Rinse: Draw and expel ethanol or acetone through the syringe for 5-10 cycles to remove organic residues.
-
Final DI Water Rinse: Rinse the syringe again with DI water for 5-10 cycles to remove any remaining solvent.
-
Exterior Cleaning: Gently wipe the exterior of the syringe barrel and needle with a lint-free wipe dampened with ethanol.
-
Drying: Allow the syringe to air dry completely before reinstalling it in the autosampler.
-
Reinstallation: Carefully reinstall the syringe, ensuring it is properly seated.
Protocol 2: Injector Port and Septum Maintenance
This protocol outlines the procedure for cleaning the injector port and replacing the septum.
Materials:
-
New, pre-conditioned septum
-
Lint-free swabs
-
Deionized (DI) water
-
Ethanol or Isopropanol
-
Tweezers
Procedure:
-
Ensure the injector port has cooled to a safe temperature.
-
Unscrew the septum nut and carefully remove the old septum using tweezers.
-
Injector Port Cleaning:
-
Moisten a lint-free swab with DI water and gently clean the interior surfaces of the injector port to remove any visible residue.
-
Use a second lint-free swab moistened with ethanol or isopropanol to further clean the area.
-
Allow the port to dry completely.
-
-
Septum Installation:
-
Handle the new septum only by the edges to avoid contamination.
-
Place the new septum into the septum nut.
-
Screw the nut back onto the injector port and tighten it according to the manufacturer's specifications (typically finger-tight plus a quarter turn). Do not overtighten, as this can damage the septum.
-
-
System Conditioning: After replacing the septum, it is advisable to run a few blank or standard injections to condition the new septum before analyzing samples.
Protocol 3: Sample Vial and Cap Cleaning
This protocol describes how to clean and prepare sample vials and caps to prevent cross-contamination.
Materials:
-
Phosphate-free detergent
-
Deionized (DI) water
-
Drying oven
Procedure:
-
Initial Rinse: Rinse the vials and caps three times with tap water.
-
Detergent Wash: Wash the vials and caps with a phosphate-free detergent solution.
-
Tap Water Rinse: Rinse the vials and caps thoroughly with tap water to remove all detergent.
-
DI Water Rinse: Rinse the vials and caps three times with DI water.
-
Drying: Place the vials and caps in a drying oven at a temperature appropriate for the vial material (e.g., 60-80°C for borosilicate glass) until completely dry.
-
Storage: Store the clean, dry vials and caps in a sealed, dust-free container until use. For particularly sensitive analyses, consider using new, pre-cleaned vials for each sample set.[2][3]
References
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. Handling Guidelines for HPLC Vials: Best Practices Explained [hplcvials.com]
- 3. 6 Steps to Prepare Chromatography Vials for Analysis [hplcvials.com]
- 4. Protocol for freshwater and saltwater stable isotope analysis on Picarro - farlabprotocols [farlabprotocols.wiki.uib.no]
- 5. Measurements on the Picarro | FARLAB | UiB [uib.no]
Strategies to reduce the cost of Water-18O labeling experiments
Welcome to the technical support center for ¹⁸O-water (H₂¹⁸O) labeling experiments. This resource provides researchers, scientists, and drug development professionals with strategies to reduce experimental costs, troubleshoot common issues, and optimize protocols for efficiency and reproducibility.
Troubleshooting Guide
This guide addresses specific problems users may encounter during ¹⁸O-labeling experiments, offering targeted solutions to save time and resources.
Question: Why is my labeling efficiency low or inconsistent?
Answer: Low or inconsistent labeling efficiency is a primary driver of increased costs, as it wastes expensive ¹⁸O-water and can render datasets unusable. Several factors can contribute to this issue:
-
Evaporation of Media: Standard incubators are not sealed environments, leading to the evaporation of H₂¹⁶O from the humidified tray, which then condenses into your ¹⁸O-labeled media. This dilutes the isotopic enrichment of your media over time.
-
Contamination with H₂¹⁶O: Any residual unlabeled water from buffers, media components, or lab equipment can dilute the ¹⁸O-water concentration.
-
Suboptimal Enzyme Activity (for enzymatic labeling): For protocols relying on enzymes like trypsin to catalyze oxygen exchange, factors such as incorrect pH, temperature, or the presence of inhibitors can reduce efficiency.[1][2]
-
Poor Cell Health: Unhealthy or slow-growing cells may have altered metabolic rates, leading to slower incorporation of ¹⁸O into biomolecules. It is crucial to optimize cell culture conditions to support high cell density and viability.[3][4]
-
Incorrect Labeling Duration: The time required to reach isotopic steady-state varies by cell type and metabolic rate. Insufficient labeling time will result in incomplete labeling.
Solutions:
-
Use a Sealed System: Whenever possible, conduct labeling in a sealed, humidified chamber or a multi-well plate with high-quality sealing tape. This minimizes isotopic dilution from the incubator's water pan.
-
Pre-equilibrate Materials: Pre-incubate all media components and solutions in a desiccator or under dry nitrogen to remove residual H₂¹⁶O before reconstitution with ¹⁸O-water.
-
Optimize Reaction Conditions: For enzymatic labeling, ensure the pH, temperature, and buffer composition are optimal for the specific protease being used.[1]
-
Monitor Cell Health: Ensure cells are in the logarithmic growth phase and exhibit high viability before starting the labeling experiment.[3]
-
Perform a Time-Course Experiment: Conduct a pilot study to determine the minimum time required to achieve maximum isotopic incorporation for your specific model system.
Question: My mass spectrometry results show a mix of ¹⁶O and ¹⁸O incorporation (e.g., +2 Da and +4 Da shifts for peptides). What's wrong?
Answer: This indicates incomplete or variable oxygen exchange, a common issue in proteomics experiments where trypsin catalyzes the incorporation of two ¹⁸O atoms into the C-terminus of peptides.[1][5] The ideal result is a uniform +4 Da shift.
-
Cause: The primary cause is often suboptimal enzymatic activity or insufficient incubation time, where some peptides exchange only one oxygen atom (+2 Da) while others exchange both (+4 Da).[5] Another cause can be the presence of contaminating proteases with different exchange kinetics.
-
Solution:
-
Increase Incubation Time: Extend the duration of the enzymatic digestion in H₂¹⁸O to allow the reaction to proceed to completion.
-
Re-evaluate Enzyme Concentration: A slight increase in the trypsin-to-protein ratio may improve efficiency, but avoid excessive amounts which can lead to non-specific cleavage.
-
Ensure High-Purity Trypsin: Use a high-quality, sequencing-grade trypsin to avoid contaminating proteases.
-
Software Correction: Modern proteomics software can often account for and correct for variable labeling efficiency during data analysis, but this should be seen as a salvage strategy rather than a primary solution.[2]
-
Below is a decision tree to help troubleshoot common labeling issues.
Frequently Asked Questions (FAQs)
Question: What is the most effective way to reduce the high cost of ¹⁸O-water?
Answer: The single most effective strategy is to recycle and reuse the ¹⁸O-water. Given that H₂¹⁸O is the main cost driver, recovery and purification can lead to substantial savings. Several studies have demonstrated that with simple lab procedures, high recovery rates are achievable.
Another key strategy is to minimize the volume used in the first place. This requires careful optimization of the experimental setup.
Question: Is it possible to recycle ¹⁸O-water in a standard lab? What is the expected recovery rate?
Answer: Yes, recycling is feasible in a standard laboratory. The general process involves collecting the used media and purifying the H₂¹⁸O through methods like distillation.[6][7] Various purification techniques have been validated:
-
Fractional Distillation: This is a common and effective method to separate H₂¹⁸O from solutes and contaminants.[6]
-
UV Irradiation: Used to eliminate microbiological contaminants and organic impurities.[7]
-
Filtration: Techniques like cotton core filtration and active carbon adsorption can remove particulates and organic compounds.[8]
The quality of recycled water, when purified correctly, is often indistinguishable from new ¹⁸O-water and does not negatively impact experimental outcomes.[7][9]
| Recycling Method | Reported Recovery Rate | Key Considerations | Reference |
| Fractional Distillation | >90% | Can separate azeotropic mixtures with further steps (e.g., molecular sieves). | [6] |
| UV Irradiation + Distillation | ~95% | Effective at removing organic compounds, radioisotopes, and trace metals. | [7] |
| Co-precipitation, Co-crystallization + Distillation | ~93% | Efficiently eliminates radioisotopes and trace metals before distillation. | [10] |
| Filtration, UV Oxidation + Evaporation | ~89% | A multi-step process suitable for removing a wide range of impurities. | [8] |
Question: How can I minimize the volume of ¹⁸O-water needed for cell culture experiments?
Answer: Minimizing the volume of labeling media is a direct way to cut costs. The goal is to provide just enough media to cover the cell layer and supply sufficient nutrients for the labeling period without compromising cell health.[11]
-
Select Appropriate Culture Vessels: Use smaller format vessels (e.g., 24- or 48-well plates instead of T-75 flasks) that require less volume per sample.
-
Optimize Seeding Density: Ensure an optimal cell density so that the nutrients in the minimal volume of media are not depleted too quickly.[3]
-
Adhere to Minimum Volume Guidelines: Do not add excess media. For many adherent cell lines, a thin layer covering the cells is sufficient for short-term labeling.
| Culture Vessel | Typical Minimum Volume | Notes |
| 96-well plate | 100 - 200 µL | Ideal for high-throughput screening. |
| 24-well plate | 400 - 500 µL | Good balance for multi-sample experiments. |
| 6-well plate / 35 mm dish | 1 - 2 mL | Use for larger cell yields. |
| T-25 Flask | 2 - 4 mL | Ensure the cell surface is fully covered.[11] |
| T-75 Flask | 10 - 15 mL | Only use when large amounts of material are required.[12] |
Question: Are there alternatives to ¹⁸O-water labeling for quantitative proteomics?
Answer: Yes, while ¹⁸O-labeling is simple and cost-effective compared to some methods, other techniques exist.[1][13] The choice depends on experimental needs, such as the level of multiplexing required.
-
SILAC (Stable Isotope Labeling by Amino acids in Cell culture): Involves metabolic incorporation of "heavy" amino acids (e.g., ¹³C-labeled Arginine/Lysine). It is highly accurate but generally limited to cell culture and can be expensive.[13][14]
-
Chemical Labeling (e.g., TMT, iTRAQ): These methods use chemical tags to label peptides after extraction. They offer high levels of multiplexing (up to 18 samples simultaneously) but involve more complex sample preparation and reagent costs.[15]
Experimental Protocols
Protocol: Cost-Effective ¹⁸O-Water Labeling of Adherent Mammalian Cells
This protocol provides a workflow optimized to minimize the consumption of ¹⁸O-water.
1. Preparation of ¹⁸O-Labeling Medium: a. Use powdered DMEM or RPMI medium to avoid the water (H₂¹⁶O) present in liquid concentrates. b. Cost-Saving Tip: Before reconstitution, place the powdered medium and any other powdered supplements (e.g., glucose, salts) in a desiccator under vacuum for 1-2 hours to remove any adsorbed atmospheric H₂¹⁶O. c. Reconstitute the powdered medium with the minimum required volume of high-enrichment (≥97%) ¹⁸O-water under a dry nitrogen atmosphere or in a glove box to prevent exposure to atmospheric moisture. d. Add other required liquid supplements (e.g., dialyzed FBS, antibiotics). Crucial: Use the smallest possible volume of these supplements to minimize H₂¹⁶O dilution. For example, use a 1000x antibiotic stock instead of a 100x stock.
2. Cell Seeding and Growth: a. Seed cells in a multi-well plate (e.g., 6-well or 24-well) to reduce the required media volume per sample. b. Grow cells in standard H₂¹⁶O-containing medium until they reach the desired confluency (typically 70-80% for log-phase growth).
3. Labeling Procedure: a. Pre-warm the prepared ¹⁸O-labeling medium. b. Cost-Saving Tip: Wash the cells once with a minimal volume of sterile, room-temperature PBS to remove the old medium. Aspirate thoroughly to remove all residual H₂¹⁶O-containing liquid. Any remaining liquid will dilute your expensive labeling medium. c. Immediately add the pre-warmed ¹⁸O-labeling medium to the cells. Use the minimum volume necessary to cover the cell monolayer (refer to the table above). d. Cost-Saving Tip: Seal the plate with high-quality, gas-permeable sealing tape. Place the sealed plate inside a humidified, sealed secondary container (e.g., a plastic box with a damp cloth containing ¹⁸O-water if feasible, or no cloth at all) within the incubator. This creates a microenvironment that prevents both evaporation and isotopic dilution.
4. Harvesting: a. After the optimal labeling period, remove the labeling medium. b. Cost-Saving Tip: Collect the used ¹⁸O-labeling medium in a sterile container and store it at -20°C for later recovery and recycling (see recycling protocols). c. Proceed with your standard cell harvesting protocol (e.g., trypsinization, scraping).
The following workflow diagram visualizes the key cost-control points in an ¹⁸O-labeling experiment.
References
- 1. Trypsin-Catalyzed Oxygen-18 Labeling for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 4. cellculturecompany.com [cellculturecompany.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. researchgate.net [researchgate.net]
- 9. Routine quality control of recycled target [18O]water by capillary electrophoresis and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recycling of 18O enriched water used in 18F cyclotron production [inis.iaea.org]
- 11. zmshealthbio.com [zmshealthbio.com]
- 12. In Vitro Technologies :: Cell Culture FAQs [lifescience.invitro.com.au]
- 13. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 18O Stable Isotope Labeling in MS-based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. UWPR [proteomicsresource.washington.edu]
Technical Support Center: Overcoming Challenges of ¹⁸O-Water Use in High Humidity Environments
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing ¹⁸O-water in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working in high humidity environments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge of using ¹⁸O-water in a high humidity environment?
The primary challenge is isotopic exchange between the ¹⁸O-enriched water and the unenriched water vapor present in the ambient atmosphere. This exchange leads to a dilution of the ¹⁸O-label in your sample, which can significantly impact the accuracy and reliability of your experimental results. This issue is particularly pronounced in proteomics studies where back-exchange can occur during sample processing and analysis.
Q2: How does high humidity affect the accuracy of mass spectrometry results in ¹⁸O-labeling experiments?
High humidity can lead to the back-exchange of ¹⁸O atoms on the C-terminal carboxyl group of peptides with ¹⁶O from atmospheric water vapor. This occurs during sample preparation and analysis steps. The result is an underestimation of the true ¹⁸O-labeling, which can skew quantitative proteomics data. The presence of residual active enzymes, like trypsin, can exacerbate this back-exchange.
Q3: What are the best practices for storing ¹⁸O-water to maintain its isotopic integrity?
To prevent isotopic dilution from atmospheric moisture, proper storage is critical. Best practices include:
-
Airtight Containers: Store ¹⁸O-water in airtight glass vials with tight-fitting caps, preferably with a polyseal liner. Avoid plastic containers for long-term storage as some plastics are permeable to water vapor.[1]
-
Minimize Headspace: Aliquot the ¹⁸O-water into smaller, fully filled vials to minimize the headspace, reducing the amount of ambient air the water is exposed to.[2]
-
Sealing: For extra protection, wrap the cap and vial junction with Parafilm.[2]
-
Temperature Control: Store the vials at a stable, low temperature, such as in a refrigerator or freezer.[2][3] For long-term storage, freezing is recommended.[2]
Q4: Can I use a desiccator to store my ¹⁸O-water to keep it dry?
No, it is not recommended to store liquid ¹⁸O-water in a desiccator. A desiccator will promote evaporation, which can lead to isotopic fractionation and alter the concentration of your sample.[2]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected ¹⁸O-enrichment in my samples.
Q: My mass spectrometry results show variable and lower-than-expected ¹⁸O incorporation. What could be the cause and how can I fix it?
A: This is a common problem often caused by isotopic exchange with ambient water vapor during your experimental workflow.
Troubleshooting Steps:
-
Review Your Sample Handling:
-
Are you minimizing the exposure of your samples to the open air, especially during incubation and transfer steps?
-
Are your reaction tubes and vials tightly sealed throughout the experiment?
-
-
Optimize Your Environment:
-
If possible, perform critical steps of your experiment in a controlled environment with reduced humidity, such as a glove box purged with dry nitrogen or argon.[4]
-
Ensure the atmosphere within the glove box is inert, with low levels of oxygen and moisture.
-
-
Check for Contamination:
-
Ensure all reagents and solvents are anhydrous and of high purity to avoid introducing extraneous water.
-
Be mindful of contaminants like PEG from lab wipes and detergents, which can interfere with mass spectrometry results.
-
Issue 2: Evidence of significant back-exchange in my proteomics data.
Q: I'm performing a quantitative proteomics experiment using ¹⁸O-labeling, and I suspect significant back-exchange is occurring. How can I minimize this?
A: Back-exchange during proteomics workflows can be minimized through several strategies.
Troubleshooting Steps:
-
Enzyme Inactivation: Residual protease activity (e.g., trypsin) is a major contributor to back-exchange.[2]
-
pH Control: Maintain a low pH (acidic conditions) after the labeling step to quench the enzymatic activity of trypsin. However, be cautious not to lower the pH too much, as this can promote chemical back-exchange.
-
Controlled Environment: As with minimizing isotopic exchange, performing sample preparation in a low-humidity environment like a glove box is highly effective.
-
Correction Algorithms: If back-exchange cannot be completely eliminated, computational methods can be used to correct for incomplete labeling and estimate the true ¹⁸O/¹⁶O ratios.
Data Presentation
The following tables summarize the impact of various environmental factors on the integrity of water isotopes.
Table 1: Impact of Storage Temperature on Isotopic Integrity
| Temperature | Observation | Recommendation |
| High / Fluctuating | Increased risk of evaporation and isotopic fractionation, especially in improperly sealed containers. | Store samples at a stable, low temperature (e.g., 4°C for short-term, -20°C for long-term).[3] |
| Room Temperature | Pronounced water loss and isotopic enrichment observed in studies using LDPE bottles.[3] | If room temperature storage is unavoidable, use glass vials with airtight seals and minimize storage duration. |
| Low (4°C or lower) | Limits microbial growth and minimizes isotopic fractionation over time.[3] | Recommended for routine storage of ¹⁸O-water and labeled samples.[3] |
Table 2: Influence of Relative Humidity on Isotopic Composition
| Relative Humidity | Effect on Isotopic Composition | Experimental Consideration |
| High (>80%) | Increases the rate of isotopic exchange between the sample and ambient water vapor, leading to dilution of the ¹⁸O label. | Conduct experiments in a controlled low-humidity environment (e.g., glove box or humidity-controlled chamber). |
| Low | Minimizes isotopic exchange with the atmosphere. However, it can increase the rate of sample evaporation if not properly contained, leading to kinetic fractionation. | Ensure samples are in tightly sealed containers to prevent evaporation. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of ¹⁸O-Water
-
Upon Receipt: Visually inspect the container for any signs of damage or leakage.
-
Aliquoting: In a low-humidity environment (e.g., a glove box or a room with a dehumidifier), aliquot the ¹⁸O-water into smaller, single-use glass vials. Fill each vial to the top to eliminate headspace.[2]
-
Sealing: Tightly cap each vial. For added security, wrap the cap-vial junction with Parafilm.[2]
-
Labeling: Clearly label each vial with the contents, concentration, and date of aliquoting.
-
Storage: Store the aliquoted vials in a freezer (-20°C or colder) for long-term storage. For short-term use, refrigeration at 4°C is acceptable.[2][3]
-
Thawing and Use: When ready to use, thaw a single vial completely. To avoid repeated freeze-thaw cycles which can introduce atmospheric moisture, do not refreeze a partially used vial. If not all of the thawed water is used, it can be stored in the refrigerator for a short period.[2]
Protocol 2: Setting Up a Controlled Humidity Environment (Glove Box)
-
Preparation: Before introducing your ¹⁸O-water and samples, ensure the glove box is clean and dry.
-
Purging: Purge the glove box with an inert gas, such as dry nitrogen or argon, to displace the ambient air and reduce oxygen and moisture levels. Many modern glove boxes have automated purging systems.
-
Monitoring: Use the glove box's integrated sensors to monitor the internal humidity and oxygen levels. Aim for a moisture content of <10 ppm for sensitive experiments.
-
Material Transfer: Use the antechamber to transfer all materials, including ¹⁸O-water, samples, and equipment, into the glove box. Cycle the antechamber with the inert gas multiple times before opening the inner door to the main chamber.
-
Working Inside: Perform all critical experimental steps that involve exposing the ¹⁸O-water or labeled samples to the environment inside the glove box. This includes aliquoting, sample preparation, and incubation steps.
-
Maintaining Integrity: Keep all containers with ¹⁸O-water and labeled samples tightly sealed when not in use, even inside the glove box.
Mandatory Visualization
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The following diagram illustrates a simplified view of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a crucial pathway in cell proliferation and survival that is often studied using isotopic labeling techniques.
Simplified EGFR signaling cascade.
References
Validation & Comparative
A Researcher's Guide to Quantitative Proteomics: Comparing 18O Labeling, iTRAQ, and SILAC
In the dynamic fields of biological research and drug development, the precise quantification of protein expression is paramount to understanding cellular processes, identifying disease biomarkers, and evaluating therapeutic efficacy. Three prominent mass spectrometry-based techniques for quantitative proteomics are 18O labeling, isobaric tags for relative and absolute quantitation (iTRAQ), and stable isotope labeling by amino acids in cell culture (SILAC). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate strategy for their specific needs.
Principles and Workflows
Each of these labeling strategies employs stable isotopes to differentiate proteins from different samples, but they vary significantly in their approach, from in-vivo metabolic labeling to in-vitro chemical and enzymatic tagging.
18O Labeling: This enzymatic method introduces stable, heavy oxygen (¹⁸O) isotopes to the C-terminus of peptides during proteolytic digestion. One sample is digested in the presence of H₂¹⁸O, while the control sample is digested in normal water (H₂¹⁶O). The resulting 2 or 4 Dalton mass shift allows for the relative quantification of peptides when the samples are mixed and analyzed by mass spectrometry.[1][2][3] A key consideration for this method is the potential for incomplete labeling and back-exchange of the ¹⁸O isotope with ¹⁶O from the solvent, which can be minimized by heat inactivation of the protease after labeling.[2][4][5]
iTRAQ (Isobaric Tags for Relative and Absolute Quantitation): iTRAQ is a chemical labeling method that uses isobaric tags to label the N-terminus and lysine residues of peptides.[6][7][8] These tags consist of a reporter group, a balance group, and a peptide-reactive group.[8][9] While the total mass of the tags is identical (isobaric), fragmentation during tandem mass spectrometry (MS/MS) releases reporter ions of different masses, allowing for the simultaneous quantification of peptides from multiple samples (up to 8-plex or even 16-plex with newer reagents).[7][10][11]
SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture): SILAC is a metabolic labeling technique where cells are grown in specialized media containing either "light" (normal) or "heavy" stable isotope-labeled essential amino acids (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine).[6][7][12] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.[13] The labeled ("heavy") and unlabeled ("light") cell populations can then be subjected to different experimental conditions, combined, and the proteins extracted and analyzed. The mass difference between the heavy and light peptides allows for their relative quantification.[6][14]
Quantitative Performance: A Comparative Analysis
The choice of a quantitative proteomics method often depends on a trade-off between multiplexing capability, accuracy, precision, and cost. The following table summarizes the key quantitative performance characteristics of 18O labeling, iTRAQ, and SILAC.
| Feature | 18O Labeling | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) |
| Principle | Enzymatic incorporation of ¹⁸O at the C-terminus of peptides during digestion.[1][3] | Chemical labeling of primary amines (N-terminus and lysine residues) with isobaric tags.[6][7][8] | Metabolic incorporation of stable isotope-labeled amino acids into proteins in vivo.[6][7][12] |
| Multiplexing | Typically 2-plex. | 4-plex, 8-plex, and higher plexing reagents are available.[7][10][11] | Typically 2-plex or 3-plex, with the potential for higher multiplexing with specialized reagents.[9] |
| Accuracy | Can be affected by incomplete labeling and back-exchange.[2][4] | Prone to ratio compression, where quantitative ratios are underestimated due to co-isolation of precursor ions.[6][10] | Generally considered highly accurate as labeling occurs in vivo, minimizing sample handling errors.[6][10] |
| Precision | Can be influenced by labeling efficiency and the potential for back-exchange.[15] | Good precision, but can be affected by the complexity of the sample and instrument performance.[16] | High precision due to early-stage sample mixing, which reduces variability from sample preparation.[17] |
| Sample Type | Applicable to a wide range of samples, including cells, tissues, and biofluids. | Broadly applicable to various sample types, including clinical specimens.[7] | Primarily limited to cultured cells that can incorporate the labeled amino acids.[6][18] |
| Cost | Relatively low cost, with the main expense being the ¹⁸O-labeled water.[2] | Higher cost due to the price of the isobaric tagging reagents.[10][18] | Can be expensive due to the cost of the labeled amino acids and specialized cell culture media.[10][12] |
| Throughput | Lower throughput due to the 2-plex limitation. | High throughput due to the ability to analyze multiple samples simultaneously.[10] | Lower throughput compared to iTRAQ due to limited multiplexing. |
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining reliable and reproducible quantitative proteomics data. Below are summarized methodologies for each of the three techniques.
18O Labeling Protocol
-
Protein Extraction and Preparation: Extract proteins from two samples (e.g., control and treated). Quantify the protein concentration and take equal amounts from each sample.
-
Reduction and Alkylation: Reduce cysteine bonds with dithiothreitol (DTT) and alkylate with iodoacetamide to prevent disulfide bond reformation.
-
Enzymatic Digestion and Labeling: Resuspend the protein pellets in a suitable buffer. For the "heavy" sample, use a buffer prepared with >95% H₂¹⁸O. For the "light" sample, use a buffer prepared with normal H₂¹⁶O. Add a protease (e.g., trypsin) to both samples and incubate overnight at 37°C.[1]
-
Quenching the Reaction: To prevent back-exchange, inactivate the trypsin by heating the samples (e.g., boiling for 10 minutes) or by adding a strong acid like formic acid to lower the pH.[2][4]
-
Sample Mixing and Analysis: Combine the "heavy" and "light" peptide samples in a 1:1 ratio. Analyze the mixed sample by LC-MS/MS.
iTRAQ Protocol
-
Protein Extraction and Digestion: Extract and quantify proteins from each sample. Take equal amounts of protein, reduce, alkylate, and digest with trypsin overnight.[19][20]
-
iTRAQ Labeling: Resuspend each peptide digest in the dissolution buffer provided with the iTRAQ kit. Add the respective iTRAQ reagent to each sample and incubate at room temperature.[19]
-
Sample Pooling: Combine all labeled samples into a single tube and dry under vacuum.[19]
-
Fractionation and Desalting: Fractionate the pooled peptide mixture using techniques like strong cation exchange (SCX) or high pH reversed-phase chromatography to reduce sample complexity. Desalt the fractions before MS analysis.
-
LC-MS/MS Analysis: Analyze the fractionated and desalted peptides using a mass spectrometer capable of fragmentation and detection of the iTRAQ reporter ions.
SILAC Protocol
-
Cell Culture and Labeling: Culture two populations of cells in parallel. One population is grown in "light" SILAC medium containing normal amino acids, while the other is grown in "heavy" SILAC medium containing stable isotope-labeled arginine and lysine.[14][21] Cells should be cultured for at least five doublings to ensure complete incorporation of the heavy amino acids.[13]
-
Experimental Treatment: Apply the desired experimental conditions to the cell populations.
-
Cell Harvesting and Lysis: Harvest both the "light" and "heavy" cell populations and lyse them to extract proteins.
-
Protein Mixing and Digestion: Quantify the protein concentrations and mix equal amounts of protein from the "light" and "heavy" lysates. Digest the mixed protein sample with trypsin.[21]
-
Fractionation and LC-MS/MS Analysis: Fractionate the resulting peptide mixture and analyze by LC-MS/MS to identify and quantify the light and heavy peptide pairs.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for 18O labeling, iTRAQ, and SILAC.
Caption: Workflow for 18O Labeling.
Caption: Workflow for iTRAQ.
Caption: Workflow for SILAC.
Conclusion and Recommendations
The selection of a quantitative proteomics strategy should be guided by the specific research question, sample type, and available resources.
-
18O labeling is a cost-effective method suitable for comparing two conditions and is applicable to a wide range of sample types. However, researchers must be cautious about incomplete labeling and back-exchange.
-
iTRAQ excels in high-throughput studies requiring the comparison of multiple samples simultaneously.[10] While powerful, the potential for ratio compression necessitates careful data analysis and validation.
-
SILAC offers the highest accuracy and precision for studies involving cultured cells, as it minimizes sample handling errors by allowing for early-stage mixing.[6][10] Its primary limitation is its inapplicability to tissue samples and non-dividing cells.[18]
For researchers working with cell cultures and prioritizing accuracy, SILAC is often the method of choice. For studies involving multiple conditions or clinical samples where metabolic labeling is not feasible, iTRAQ provides a robust high-throughput alternative. 18O labeling remains a viable and economical option for simpler, two-state comparisons. Ultimately, a thorough understanding of the strengths and weaknesses of each technique will empower researchers to generate high-quality, reliable quantitative proteomics data to drive their discoveries forward.
References
- 1. Quantitative Protein Analysis Using Enzymatic [18O]Water Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trypsin-Catalyzed Oxygen-18 Labeling for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolytic 18O-labeling strategies for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Considerations for proteolytic labeling-optimization of 18O incorporation and prohibition of back-exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minimizing Back Exchange in 18O/16O Quantitative Proteomics Experiments by Incorporation of Immobilized Trypsin into the Initial Digestion Step - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 7. How to Choose the Right Protein Quantification Technique: iTRAQ vs SILAC | MtoZ Biolabs [mtoz-biolabs.com]
- 8. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 9. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 15. 18O labeling: a tool for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Addressing Accuracy and Precision Issues in iTRAQ Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. biotech.cornell.edu [biotech.cornell.edu]
- 20. researchgate.net [researchgate.net]
- 21. ckisotopes.com [ckisotopes.com]
A Comparative Guide: Isotope Ratio Mass Spectrometry (IRMS) vs. Cavity Ring-Down Spectroscopy (CRDS) for δ¹⁸O Analysis
For researchers, scientists, and drug development professionals requiring high-precision analysis of stable oxygen isotopes (δ¹⁸O), the choice of analytical technique is paramount. The two leading methodologies, Isotope Ratio Mass Spectrometry (IRMS) and Cavity Ring-Down Spectroscopy (CRDS), offer distinct advantages and disadvantages in performance, sample handling, and operational requirements. This guide provides an objective comparison of these techniques, supported by experimental data, to inform the selection process for your specific research needs.
Principle of Operation
Isotope Ratio Mass Spectrometry (IRMS) is the traditional gold standard for stable isotope analysis.[1][2][3][4] It operates by converting a sample into a simple gas (e.g., CO₂ for δ¹⁸O analysis).[4] This gas is then ionized, and the resulting ions are accelerated and separated in a magnetic field based on their mass-to-charge ratio.[5] Highly sensitive detectors (Faraday cups) simultaneously measure the ion beams of the different isotopes, allowing for the precise determination of their ratios.[5]
Cavity Ring-Down Spectroscopy (CRDS) is a more recent laser-based absorption technique.[1][2][3] It measures the isotopic composition of a sample, often in the form of water vapor, directly.[1][2][3] A laser pulse is introduced into an optical cavity containing highly reflective mirrors. The instrument measures the decay time ("ring-down") of the light as it is absorbed by the sample.[1][2][3] Because different isotopes absorb light at slightly different frequencies, their abundance can be determined with high sensitivity.
Performance Comparison: IRMS vs. CRDS for δ¹⁸O
The selection of an analytical technique often hinges on a trade-off between precision, speed, and cost. The following table summarizes the key quantitative performance metrics for IRMS and CRDS based on reported experimental data.
| Feature | Isotope Ratio Mass Spectrometry (IRMS) | Cavity Ring-Down Spectroscopy (CRDS) |
| Precision (δ¹⁸O) | 0.03‰ to 0.4‰[6][7] | 0.05‰ to 0.3‰[3][6][8] |
| Sample Throughput | Slower (<30 min per sample)[6] | Faster (<30 min per sample)[6] |
| Sample Size | Larger (0.1 mg to hundreds of mg)[9] | Smaller (down to 0.1 μL)[1][2][3][6] |
| Sample Preparation | Often requires conversion to a simple gas (e.g., CO₂)[4] | Minimal; can directly measure water vapor[1][2][3] |
| Instrumentation Cost | Generally higher | Generally lower[10] |
| Portability & Field Use | Limited | More suitable for field deployment[10] |
| Interferences | Susceptible to isobaric interferences | Susceptible to organic contaminants and spectral interferences[8][10][11] |
Experimental Protocols
To understand the practical differences in workflow, detailed methodologies for δ¹⁸O analysis of water samples are outlined below.
Isotope Ratio Mass Spectrometry (EA-IRMS) Protocol for δ¹⁸O in Water
This protocol describes a common method using an elemental analyzer coupled to an IRMS (EA-IRMS).
-
Sample Preparation: Water samples are loaded into silver capsules. For solid samples, they are weighed into tin capsules.
-
Reference Material Preparation: Certified reference materials (e.g., VSMOW, GISP, SLAP) are prepared in the same manner as the samples to be analyzed.[1][2][3]
-
High-Temperature Conversion: The capsules are dropped into a high-temperature reactor (typically >1400°C) containing glassy carbon. The water is reduced, and the oxygen is converted to carbon monoxide (CO).
-
Gas Chromatography: The resulting CO gas is carried by a helium stream through a gas chromatography column to separate it from other gases.
-
Introduction to IRMS: The purified CO gas is introduced into the ion source of the mass spectrometer.
-
Mass Analysis: The gas is ionized, and the ions are accelerated and separated by a magnetic field. The ion beams corresponding to the different isotopologues (e.g., ¹²C¹⁶O and ¹²C¹⁸O) are measured by Faraday cup detectors.
-
Data Normalization: The measured isotope ratios of the samples are normalized against the measurements of the reference materials to express the results in the standard delta notation (δ¹⁸O).
Cavity Ring-Down Spectroscopy (CRDS) Protocol for δ¹⁸O in Water
This protocol outlines the typical procedure for analyzing water samples using a CRDS instrument.
-
Sample Preparation: Liquid water samples are typically loaded into autosampler vials. No chemical conversion is necessary.[1]
-
Reference Material Preparation: International and laboratory standards (e.g., VSMOW, GISP, SLAP) are also loaded into vials.[1][2][3]
-
Vaporization: A syringe injects a small volume of the liquid water sample into a vaporizer, which converts the liquid to water vapor.
-
Introduction into the Cavity: The water vapor is introduced into the high-finesse optical cavity of the CRDS analyzer.
-
Spectroscopic Measurement: A tunable laser emits light into the cavity. The instrument measures the decay time of the light intensity at specific wavelengths corresponding to the absorption lines of H₂¹⁶O and H₂¹⁸O.
-
Data Analysis: The instrument's software calculates the isotope ratio based on the differential absorption.
-
Memory Correction and Calibration: The raw data is corrected for instrument memory effects between samples and calibrated against the measured values of the reference materials to report the final δ¹⁸O values.
Experimental Workflow Visualizations
The following diagrams illustrate the typical experimental workflows for δ¹⁸O analysis using IRMS and CRDS.
Caption: Experimental workflow for δ¹⁸O analysis using IRMS.
Caption: Experimental workflow for δ¹⁸O analysis using CRDS.
Conclusion
Both IRMS and CRDS are powerful techniques for the high-precision measurement of δ¹⁸O. IRMS remains the benchmark for accuracy and is a robust technique for a wide variety of sample types.[9] However, CRDS presents a compelling alternative, particularly for water isotope analysis, offering comparable or even superior precision in some cases, with significant advantages in terms of speed, sample size, ease of use, and cost.[1][2][3][6][12] The choice between the two will ultimately depend on the specific requirements of the research, including the sample matrix, required precision, sample throughput, and budget. For applications sensitive to organic contamination, IRMS may be the more reliable choice, while for high-throughput analysis of clean water samples, CRDS offers a highly efficient and accurate solution.
References
- 1. Comparison between IRMS and CRDS methods in the determination of isotopic ratios 2H/1H and 18O/16O in water [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison between IRMS and CRDS methods in the determination of isotopic ratios 2H/1H and 18O/16O in water | AIP Conference Proceedings | AIP Publishing [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. ethz.ch [ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Comparison of Three Measurement Principles on Water Triple Oxygen Isotopologues [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. 4.4. IRMS – MOOC: Instrumental analysis of cultural heritage objects [sisu.ut.ee]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. asu.elsevierpure.com [asu.elsevierpure.com]
Cross-Validation of Water-18O Results: A Comparative Guide to Independent Analytical Methods
For researchers, scientists, and drug development professionals relying on accurate isotopic analysis, the cross-validation of Water-18O (H₂¹⁸O) measurements is a critical step to ensure data integrity. This guide provides an objective comparison of common analytical methods used for determining the δ¹⁸O values in water, supported by experimental data and detailed protocols.
The traditional and most established method for ¹⁸O analysis is Isotope Ratio Mass Spectrometry (IRMS). However, in recent years, laser-based spectroscopic techniques such as Cavity Ring-Down Spectroscopy (CRDS) and Off-Axis Integrated Cavity Output Spectroscopy (OA-ICOS) have emerged as powerful alternatives, offering high-throughput analysis. This guide will focus on the comparison of these independent methods to provide a framework for effective cross-validation.
Quantitative Performance Comparison
The precision of different analytical methods is a key factor in their selection and for cross-validation purposes. The following table summarizes the reported precision for δ¹⁸O analysis using IRMS and laser-based spectroscopy techniques.
| Analytical Method | Principle | Reported Precision (δ¹⁸O) | Reference |
| Isotope Ratio Mass Spectrometry (IRMS) | |||
| - CO₂-H₂O Equilibration | Isotopic exchange between water and CO₂ followed by mass analysis of the CO₂. | ± 0.05‰ | [1][2] |
| - High-Temperature Conversion/Elemental Analysis (TC/EA) | Conversion of water to CO gas at high temperatures, followed by mass analysis. | ± 0.2‰ | [3] |
| Laser-Based Spectroscopy | |||
| - Cavity Ring-Down Spectroscopy (CRDS) | Measurement of the decay rate of light in a resonant optical cavity to determine isotopic abundance. | Better than ±0.5‰ (long-term) | [4][5] |
| - Isotope Ratio Infrared Spectroscopy (IRIS) | General term for laser spectroscopy techniques, including CRDS. Can achieve precision below 0.05‰ with single injections under optimized conditions. | < 0.05‰ (1σ, single injection) | [6][7] |
| - Off-Axis Integrated Cavity Output Spectroscopy (OA-ICOS) | A variant of cavity-enhanced laser absorption spectroscopy. | Mean difference from IRMS: 0.03‰ ± 0.4‰ (1SD) at natural abundance. | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental results. Below are summaries of the key experimental protocols for the compared analytical methods.
Isotope Ratio Mass Spectrometry (IRMS) with CO₂-H₂O Equilibration
This is a traditional and widely used method for high-precision δ¹⁸O measurements.
-
Principle: The oxygen isotopes in a water sample are allowed to equilibrate with a known amount of carbon dioxide gas. The isotopic ratio of the oxygen in the CO₂ is then measured by a dual-inlet mass spectrometer, and from this, the original isotopic ratio of the water is calculated.[9]
-
Protocol:
-
A water sample (typically 2-5 ml) is pipetted into a glass vial.[2]
-
The vial is sealed and connected to a vacuum line to remove the air in the headspace.
-
A known amount of pure CO₂ gas is introduced into the vial.
-
The sample is then placed in a constant-temperature water bath (e.g., 25°C) and shaken for a specified period (e.g., at least 90 minutes to 12 hours) to allow for isotopic equilibration between the water and the CO₂.[1][2][10]
-
After equilibration, the CO₂ gas from the headspace is cryogenically separated from the water vapor.[1]
-
The purified CO₂ is then introduced into a dual-inlet isotope ratio mass spectrometer for analysis. The mass spectrometer measures the ratio of the ion currents of masses 46 (¹²C¹⁸O¹⁶O) and 44 (¹²C¹⁶O₂).[9][11]
-
Results are calibrated against international standards such as V-SMOW (Vienna Standard Mean Ocean Water).[11]
-
Cavity Ring-Down Spectroscopy (CRDS)
CRDS is a laser-based absorption spectroscopy technique that has become a popular alternative to IRMS for its high throughput and ease of use.
-
Principle: A laser pulse is introduced into a high-finesse optical cavity containing the water vapor sample. The rate of decay of the light intensity in the cavity is measured, which is dependent on the absorption by the different water isotopologues (H₂¹⁶O, H₂¹⁸O, etc.). This allows for the direct determination of their concentrations.
-
Protocol:
-
A small volume of the water sample (e.g., 0.5 µL) is injected by an autosampler into a vaporizer.[3]
-
The vaporizer flash-heats the water into a vapor phase.[12]
-
The water vapor is then introduced into the optical cavity of the CRDS analyzer.
-
The instrument's software records the decay times at specific wavelengths corresponding to the different water isotopologues and calculates the δ¹⁸O values.
-
To ensure accuracy, the analysis is performed with multiple injections, and the results are corrected for any sample-to-sample memory effects.[13]
-
Calibration is performed using standards that bracket the expected isotopic range of the samples.[12]
-
Off-Axis Integrated Cavity Output Spectroscopy (OA-ICOS)
OA-ICOS is another cavity-enhanced laser absorption spectroscopy technique that provides high precision and accuracy.
-
Principle: Similar to CRDS, OA-ICOS measures the absorption of laser light by the water vapor sample within an optical cavity. However, the laser is introduced into the cavity at an off-axis angle to create a dense pattern of reflections, increasing the effective path length and sensitivity.
-
Protocol:
-
The sample introduction is similar to CRDS, typically involving an autosampler and a vaporizer to convert the liquid water sample into vapor.
-
The water vapor is then directed into the measurement cell (optical cavity).
-
The instrument measures the absorption of specific wavelengths of light by the different water isotopologues.
-
The δ¹⁸O values are calculated based on the measured absorption and are typically reported relative to international standards.
-
As with other high-throughput methods, careful consideration of memory effects and proper calibration are essential for accurate results.[8]
-
Workflow for Cross-Validation of Water-¹⁸O Analysis
To ensure the reliability of Water-¹⁸O measurements, a cross-validation workflow is recommended. This involves analyzing the same set of samples using two or more independent analytical methods. The following diagram illustrates a typical workflow for cross-validating results between IRMS and a laser-based spectroscopy method like CRDS.
Caption: Workflow for cross-validation of Water-¹⁸O analysis using IRMS and CRDS.
References
- 1. Extraction technique for the determination of oxygen-18 in water using preevacuated glass vials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotopic Analysis of Water δ18O | Oregon State Stable Isotope Collaboratory | College of Earth, Ocean, and Atmospheric Sciences | Oregon State University [ceoas.oregonstate.edu]
- 3. it2isotopes.com [it2isotopes.com]
- 4. picarro.com [picarro.com]
- 5. Cavity Ring-Down Spectroscopy Performance and Procedures for High-Throughput [Formula: see text]O and [Formula: see text]H Measurement in Water Using "Express" Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isotope ratio infrared spectroscopy analysis of water samples without memory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accuracy and Practical Considerations for Doubly Labeled Water Analysis in Nutrition Studies Using a Laser-Based Isotope Instrument (Off-Axis Integrated Cavity Output Spectroscopy) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the delta(18O/16O)of Water: RSIL Lab Code 489 [pubs.usgs.gov]
- 10. An improved system and analytical method for determining oxygen isotopes in 18O-enriched water samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Method for 18O/16O isotope ratio determination of water in wines and must (Type-II) | OIV [oiv.int]
- 12. it2isotopes.com [it2isotopes.com]
- 13. Analysis of the hydrogen and oxygen stable isotope ratios of beverage waters without prior water extraction using isotope ratio infrared spectroscopy | Picarro [picarro.com]
A Comparative Guide to Water-18O, 13C, and 15N Labeling in Scientific Research
For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic labeling strategy is paramount for the accuracy and reliability of experimental outcomes. This guide provides a detailed comparison of Water-18O (H₂¹⁸O) labeling with 13C and 15N labeling techniques across various applications, supported by experimental data and protocols.
This document will delve into the distinct advantages of this compound labeling in specific contexts, particularly in quantitative proteomics and drug metabolite identification, while also contrasting its utility with the more established 13C and 15N labeling methods used in metabolic flux analysis and protein turnover studies.
Quantitative Proteomics: Unveiling the Proteome with Precision
In the realm of quantitative proteomics, various stable isotope labeling techniques are employed to ascertain the relative abundance of proteins between different samples.[1][2] this compound labeling, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using 13C or 15N-labeled amino acids, and chemical labeling methods each offer unique advantages and disadvantages.
This compound Labeling: This in vitro enzymatic labeling method introduces two 18O atoms to the C-terminus of peptides during proteolytic digestion in the presence of H₂¹⁸O.[3] This results in a 4 Dalton mass shift, allowing for the relative quantification of peptides.[1]
13C and 15N Labeling (SILAC): This in vivo metabolic labeling approach involves growing cells in media containing "heavy" amino acids labeled with 13C or 15N.[1][2] This leads to the incorporation of the stable isotopes into all newly synthesized proteins.
Quantitative Comparison of Labeling Techniques in Proteomics
| Feature | This compound Labeling | 13C/15N Labeling (SILAC) |
| Labeling Principle | Enzymatic incorporation at the C-terminus of peptides post-extraction.[1][3] | Metabolic incorporation of labeled amino acids into proteins in vivo.[1][2] |
| Applicability | Universal; applicable to any protein sample that can be digested. | Primarily for cell cultures and organisms that can be metabolically labeled.[1] |
| Cost | Relatively low cost. | Higher cost due to expensive labeled amino acids. |
| Reproducibility | Can be less reproducible due to incomplete labeling and back-exchange.[4] | Generally more reproducible as samples can be mixed at an early stage.[5][6] |
| Accuracy | Can be affected by variable 18O incorporation.[4] | Considered highly accurate due to early sample mixing, minimizing experimental variability.[5][6][7][8] |
| Multiplexing | Typically limited to two samples (16O vs. 18O).[4] | Can be extended to multiplexing with different labeled amino acids. |
Experimental Workflow: Quantitative Proteomics
The following diagram illustrates a general workflow for quantitative proteomics using isotopic labeling.
Key Advantages of this compound in Proteomics
Despite some limitations, this compound labeling offers distinct advantages in specific scenarios:
-
Universality: It can be applied to any protein mixture, including tissues and clinical samples, where metabolic labeling is not feasible.[1]
-
Simplicity and Cost-Effectiveness: The procedure is straightforward and significantly more affordable compared to SILAC.[4]
-
No Interference with Biological Systems: As an in vitro method, it avoids any potential unforeseen effects of metabolic labeling on cell physiology.
Drug Metabolism and Metabolite Identification
Identifying drug metabolites is a critical step in drug development to understand a compound's efficacy, toxicity, and metabolic fate.[9][10] Stable isotope labeling is a powerful tool to aid in this process.[11]
This compound Labeling: In this context, H₂¹⁸O or ¹⁸O₂ gas is used during in vitro drug metabolism studies with systems like liver microsomes.[12] Oxidative metabolites will incorporate the 18O atom, resulting in a characteristic mass shift that allows for their confident identification.
13C and 15N Labeling: These isotopes are typically incorporated into the drug molecule itself during synthesis. This allows for the tracking of the drug and all its metabolites, which will exhibit a specific isotopic signature.
Comparison of Labeling Techniques in Drug Metabolite ID
| Feature | This compound Labeling | 13C/15N Labeling of Drug |
| Labeling Principle | Incorporation of 18O into metabolites during in vitro enzymatic reactions.[12] | Synthesis of the drug molecule with 13C or 15N atoms. |
| Application | Specifically identifies oxidative metabolites. | Identifies all metabolites containing the labeled portion of the parent drug. |
| Information Provided | Confirms the formation of oxidative metabolites. | Tracks the entire metabolic fate of the labeled drug scaffold. |
| Cost & Complexity | Relatively simple and low-cost to implement in in vitro assays. | Can be synthetically challenging and expensive. |
Experimental Protocol: In Vitro Drug Metabolism with 18O Labeling
The following is a summarized protocol for the biocatalytic insertion of 18O into drug metabolites using liver microsomes.[12]
-
Preparation: Two parallel incubations are prepared: one under a normal atmosphere (¹⁶O₂) and another under an ¹⁸O₂ atmosphere.
-
Incubation Mixture: Each incubation contains the drug candidate, liver microsomes, and necessary cofactors (e.g., NADPH) in a phosphate buffer. For the ¹⁸O labeling, the buffer is first degassed and then saturated with ¹⁸O₂ gas.
-
Reaction: The metabolic reactions are initiated by adding the cofactors and incubated at 37°C.
-
Quenching: The reaction is stopped, typically by adding a cold organic solvent.
-
Analysis: The samples are then analyzed by LC-MS/MS. Metabolites in the ¹⁸O-labeled sample will show a +2 Da mass shift compared to the corresponding metabolites in the control sample, confirming their identity as products of oxidation.
Experimental Workflow: Drug Metabolite Identification with 18O
Key Advantages of this compound in Metabolite Identification
-
Confidence in Identification: The presence of the 18O label provides unambiguous evidence that a compound is an oxidative metabolite of the drug, even for low-abundance signals without clear MS/MS spectra.[12]
-
No Need for Labeled Standards: It allows for the reliable discovery and annotation of previously unknown metabolites in the absence of reference materials.[12]
-
Simplicity: The experimental setup is a straightforward modification of standard in vitro metabolism assays.
Metabolic Flux Analysis: Tracing the Flow of Metabolism
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[13] This is predominantly achieved using 13C-labeled substrates.
13C Labeling: Cells are cultured with a 13C-labeled nutrient, such as [U-¹³C]-glucose. As the cells metabolize the labeled substrate, the 13C atoms are incorporated into various downstream metabolites. By analyzing the mass isotopomer distributions of these metabolites using mass spectrometry or NMR, the relative activities of different metabolic pathways can be determined.[14][15][16]
15N Labeling: This is used to trace the flow of nitrogen through metabolic pathways, particularly in amino acid and nucleotide metabolism.
This compound Labeling: The use of H₂¹⁸O for MFA is less common. While it can be used to trace the incorporation of oxygen atoms in certain reactions, its application is not as widespread or as broadly informative for central carbon metabolism as 13C labeling. However, recent studies have shown its utility in informing on gluconeogenic and indirect pathway fluxes.[17]
Signaling Pathway: Glycolysis and TCA Cycle
The following diagram illustrates the central metabolic pathways of glycolysis and the tricarboxylic acid (TCA) cycle, which are commonly investigated using 13C-MFA.
Primacy of 13C in Metabolic Flux Analysis
The extensive use of 13C-labeling in MFA is due to several key factors:
-
Carbon Backbone Tracing: Carbon is the fundamental building block of most metabolites, making 13C an ideal tracer for mapping the flow through central metabolic pathways.
-
Rich Information Content: The analysis of mass isotopomer distributions provides detailed information about the relative contributions of different pathways to the synthesis of a particular metabolite.[15]
-
Well-Established Methodologies: A large body of literature and sophisticated software tools are available for the design and analysis of 13C-MFA experiments.[14][16]
Conclusion
This compound, 13C, and 15N are all powerful stable isotopes for elucidating biological processes, yet their optimal applications differ. While 13C and 15N labeling are the gold standards for metabolic flux analysis and in vivo quantitative proteomics (SILAC), respectively, this compound labeling presents significant advantages in specific contexts. Its universality and cost-effectiveness make it a valuable tool for the quantitative analysis of protein samples that are not amenable to metabolic labeling. Furthermore, its application in drug metabolism studies provides a simple and robust method for the confident identification of oxidative metabolites. For researchers and drug development professionals, a thorough understanding of the strengths and weaknesses of each labeling strategy is essential for designing experiments that yield the most accurate and insightful data.
References
- 1. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Absolute SILAC for accurate quantitation of proteins in complex mixtures down to the attomole level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Drug metabolite identification: stable isotope methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 14. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 13C metabolic flux analysis: optimal design of isotopic labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nationalmaglab.org [nationalmaglab.org]
Assessing the Kinetic Isotope Effect of Water-¹⁸O in Enzymatic Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The kinetic isotope effect (KIE) is a powerful tool for elucidating enzymatic reaction mechanisms, providing insights into transition state structures and rate-limiting steps. The substitution of ¹⁶O with the heavier isotope ¹⁸O in water can subtly alter reaction rates, and the precise measurement of this effect, the ¹⁸O-KIE, offers a sensitive probe of bond formation and cleavage events involving water or hydroxide. This guide provides a comparative overview of ¹⁸O-KIEs in various enzymatic reactions, details the experimental protocols for their determination, and visualizes key workflows and mechanisms.
Quantitative Comparison of ¹⁸O Kinetic Isotope Effects
The magnitude of the ¹⁸O-KIE can vary depending on the enzyme, the specific reaction mechanism, and the experimental conditions. A KIE value greater than 1 (kₗᵢght/kₗₑₐᵥy > 1) indicates a normal isotope effect, suggesting that the bond to the isotopic atom is being broken in or before the rate-limiting step. Conversely, a KIE value less than 1 signifies an inverse isotope effect. The following table summarizes experimentally determined ¹⁸O-KIE values for several enzymes.
| Enzyme Class | Enzyme | Substrate | Labeled Position | ¹⁸O KIE (k¹⁶/k¹⁸) | Measurement Technique | Reference |
| Hydrolases | ||||||
| Ribonuclease A | Uridylyl-(3′,5′)-guanosine | Leaving Group (LG) | 1.014 ± 0.003 | Whole Molecule Mass Spectrometry | [1] | |
| Uridylyl-(3′,5′)-guanosine | Non-bridging Phosphoryl (NPO) | 1.001 ± 0.001 | Whole Molecule Mass Spectrometry | [1] | ||
| Uridylyl-(3′,5′)-guanosine | Nucleophilic Oxygen (NUC) | 0.994 ± 0.002 | Whole Molecule Mass Spectrometry | [1] | ||
| β-Galactosidase | 2,4-dinitrophenyl-β-D-galactoside | Leaving Group | 1.039 ± 0.006 | Direct Mass Spectrometry | [1] | |
| p-nitrophenyl-β-galactoside | Leaving Group | 1.0200 ± 0.007 | Direct Mass Spectrometry | [1] | ||
| GTPase (Ras/NF1³³³) | [β¹⁸O₃,¹³C]GTP | β-γ bridge and β nonbridge | 1.0073 | LC-coupled IRMS | [2] | |
| Proteases | ||||||
| α-Chymotrypsin | Acyl-α-chymotrypsin | Transesterification | 1.015 ± 0.003 | Permeable Membrane/Mass Spectrometry | ||
| Papain | N-protected amino acid amides | Acylation (Solvent KIE) | 0.46 - 0.63 (inverse) | Spectrophotometry | [3] | |
| Oxidoreductases | ||||||
| Diphtheria Toxin | NAD⁺ | Ring Oxygen | 0.991 ± 0.003 | Whole Molecule Mass Spectrometry | [1] |
Experimental Protocols
The precise determination of ¹⁸O-KIEs requires sensitive analytical techniques. The two most common methods, Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy, are detailed below.
Method 1: Isotope Ratio Mass Spectrometry (IRMS)
This is a highly precise method for measuring small isotope effects. The internal competition method is often employed, where a mixture of ¹⁶O- and ¹⁸O-labeled substrates is used.
Protocol: ¹⁸O-KIE Measurement of GTP Hydrolysis using LC-coupled IRMS [2]
-
Substrate Preparation: Prepare a reaction mixture containing the enzyme (e.g., Ras and NF1³³³), a mixture of unlabeled GTP, and ¹⁸O-labeled GTP. A common approach is to use a doubly labeled substrate, such as [β¹⁸O₃, ¹³C]GTP, where the ¹³C label serves as a reporter for the presence of the ¹⁸O label.
-
Enzymatic Reaction: Initiate the hydrolysis reaction by adding the enzyme to the substrate mixture. Allow the reaction to proceed to a specific fractional conversion (typically 20-80%).
-
Reaction Quenching: Stop the reaction at various time points. This can be achieved by rapid heating, addition of a quenching agent (like acid or a specific inhibitor), or rapid freezing in liquid nitrogen[4].
-
Sample Preparation: Remove the protein from the reaction mixture, for example, by centrifugation after heat denaturation.
-
LC-IRMS Analysis:
-
Inject the protein-free supernatant containing the mixture of GTP and GDP into a Liquid Chromatography (LC) system coupled to an Isotope Ratio Mass Spectrometer (IRMS).
-
Separate GTP and GDP using an appropriate chromatography column (e.g., anion exchange).
-
The eluent from the LC is directed to an interface (e.g., Isolink™) that converts the carbon in GTP and GDP into CO₂ gas.
-
The CO₂ is then introduced into the IRMS, which precisely measures the ¹³C/¹²C isotope ratio for both the remaining substrate (GTP) and the product (GDP).
-
-
KIE Calculation: The ¹⁸O-KIE is calculated from the change in the isotope ratio of the substrate and product as a function of the fractional conversion of the reaction.
Method 2: Whole Molecule Mass Spectrometry (e.g., MALDI-TOF)
This method measures the masses of the entire substrate and product molecules, allowing for the direct observation of the incorporation of ¹⁸O.
Protocol: ¹⁸O-KIE Measurement using MALDI-TOF MS [5]
-
Reaction Setup: Prepare a reaction mixture containing the enzyme, the unlabeled substrate, and a known concentration of an isotopically labeled internal standard. The reaction is carried out in H₂¹⁸O-enriched water.
-
Time-Course Sampling: At various time points, withdraw aliquots of the reaction mixture.
-
Quenching and Sample Preparation:
-
Quench the reaction in each aliquot.
-
Mix the quenched sample with a matrix solution (e.g., 2,5-dihydroxybenzoic acid) suitable for Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Spot the mixture onto a MALDI target plate and allow it to crystallize.
-
-
MALDI-TOF MS Analysis:
-
Acquire mass spectra for each time point. The spectra will show peaks corresponding to the unlabeled substrate, the ¹⁸O-labeled product, and the internal standard.
-
-
Data Analysis and KIE Calculation:
-
Determine the ratio of the peak intensities of the ¹⁸O-labeled product to the unlabeled substrate at each time point.
-
The KIE is determined by analyzing the change in this ratio over the course of the reaction.
-
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, generated using the Graphviz DOT language, illustrate key experimental and logical workflows in the assessment of ¹⁸O-KIEs.
Caption: General experimental workflow for determining the kinetic isotope effect using the internal competition method.
Caption: Catalytic mechanism of a serine protease, highlighting the formation of a covalent acyl-enzyme intermediate.
Caption: Double-displacement mechanism of a retaining glycosidase, proceeding through a covalent glycosyl-enzyme intermediate.
References
- 1. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Method to Determine 18O Kinetic Isotope Effects in the Hydrolysis of Nucleotide Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverse Solvent Isotope Effects in Enzyme-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
A Researcher's Guide to Inter-laboratory Comparison of Water-18O Measurement Standards
For researchers, scientists, and professionals in drug development, the precise and accurate measurement of Water-18O (δ¹⁸O) is critical for a wide range of applications, from hydrological studies to metabolic research. Ensuring the comparability of data across different laboratories is paramount. This guide provides an objective comparison of common analytical techniques for δ¹⁸O measurement in water, supported by data from inter-laboratory comparison studies and detailed experimental protocols.
The International Atomic Energy Agency (IAEA) has organized several inter-laboratory comparison exercises to help laboratories assess their analytical precision and accuracy.[1][2] These studies provide a valuable source of data for comparing different methodologies.
Comparison of Analytical Techniques
The determination of δ¹⁸O in water is predominantly carried out using Isotope Ratio Mass Spectrometry (IRMS) and, more recently, Cavity Ring-Down Spectroscopy (CRDS).[3] Several methods are used for sample preparation and introduction into these instruments. The most common techniques include:
-
CO₂-Water Equilibration: This is a widely used method where a water sample is equilibrated with CO₂ gas of a known isotopic composition.[4] The oxygen isotopes in the water and CO₂ exchange until they reach equilibrium, after which the isotopic composition of the CO₂ is measured by IRMS.
-
High-Temperature Conversion (HTC) / Pyrolysis: In this technique, the water sample is converted to a gas (typically CO or H₂) at high temperatures in the presence of a reactive agent. The resulting gas is then analyzed by IRMS. This method is often used for a variety of oxygen-bearing materials, not just water.[5]
-
Cavity Ring-Down Spectroscopy (CRDS): This laser-based technique measures the isotopic composition of water vapor directly. It offers high precision and has become increasingly common in recent years.[3]
The choice of method can influence the precision and accuracy of the results. The following table summarizes performance data from various inter-laboratory comparison studies.
| Analytical Technique | Typical Precision (δ¹⁸O) | Key Considerations |
| CO₂-Water Equilibration (IRMS) | ±0.05‰ to ±0.1‰[4][6] | Well-established method, but can be time-consuming due to the equilibration period.[4][6] |
| High-Temperature Conversion (IRMS) | Varies with material, can be < ±0.3‰[5] | Less common for water-only analysis; crucial for organic and inorganic materials.[5] |
| Cavity Ring-Down Spectroscopy (CRDS) | ±0.03‰ to ±0.1‰[3][7] | High throughput, less sample preparation, but can be sensitive to matrix effects.[3] |
| Inductively Coupled Plasma–Tandem Mass Spectrometry (ICP-MS/MS) | ~0.5‰[3] | An emerging technique with potential for high sample throughput.[3] |
Table 1: Comparison of common analytical techniques for δ¹⁸O measurement in water.
Experimental Protocols
Detailed and consistent experimental protocols are essential for achieving accurate and comparable results. Below are generalized methodologies for the key techniques.
1. CO₂-Water Equilibration Method (modified from Epstein and Mayeda, 1953) [4]
-
Sample Preparation: Pipette a precise volume (e.g., 5 mL) of the water sample and standards into glass vials.[4]
-
Equilibration: Connect the vials to an equilibration line, place them in a temperature-controlled water bath (e.g., 18°C), and allow them to thermally equilibrate for about 15 minutes.[4]
-
Gas Exchange: Evacuate the headspace of the vials and then backfill with CO₂ gas.[4] Allow the samples to isotopically equilibrate for a minimum of 12 hours with gentle shaking.[4]
-
Analysis: Introduce the equilibrated CO₂ gas from the headspace into a dual-inlet IRMS for isotopic analysis.
2. Cavity Ring-Down Spectroscopy (CRDS)
-
Sample Preparation: Filter water samples to remove particulates.[8] For samples with high salinity, a dilution or other matrix-matching strategy may be necessary.
-
Injection: An autosampler injects a small volume of the water sample into a vaporizer, which converts the liquid water into vapor.
-
Analysis: The water vapor is introduced into the optical cavity of the CRDS analyzer. The instrument measures the decay time of light at specific wavelengths to determine the concentration of different water isotopologues.
-
Data Correction: Raw data should be corrected for instrumental drift and memory effects.[9]
3. Sample Collection and Handling
Proper sample collection and handling are crucial to prevent isotopic fractionation before analysis.
-
Use clean, dry glass vials with tight-fitting caps, preferably with a polyseal liner.[4] Avoid plastic vials for long-term storage.
-
Fill the sample bottle completely to eliminate headspace and prevent evaporation.[4]
-
Seal the cap with parafilm or tape to prevent loosening and evaporation, especially during long-term storage.[4]
-
Store samples in a cool, dark place. Do not freeze the samples.[7]
Calibration and Measurement Workflow
A robust calibration strategy is fundamental for ensuring the accuracy and comparability of δ¹⁸O measurements. The workflow involves calibration against internationally recognized reference materials.
Caption: Workflow for δ¹⁸O measurement calibration.
This workflow illustrates the hierarchical process of calibration. Primary reference materials, such as Vienna Standard Mean Ocean Water 2 (VSMOW2) and Standard Light Antarctic Precipitation (SLAP), are used to calibrate laboratory internal standards. These internal standards are then used to calibrate the analytical instrument (IRMS or CRDS) for the measurement of unknown samples. The results are reported on the VSMOW-SLAP scale to ensure international comparability.
Logical Relationships in Data Normalization
To ensure data from different laboratories are comparable, a standardized data normalization procedure is essential. This process corrects for instrumental variations and ensures all data is reported relative to the same international scale.
References
- 1. 2nd interlaboratory comparison for deuterium and oxygen-18 analysis of water samples [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. δ(18O/16O) Determinations in Water Using Inductively Coupled Plasma–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotopic Analysis of Water δ18O | Oregon State Stable Isotope Collaboratory | College of Earth, Ocean, and Atmospheric Sciences | Oregon State University [ceoas.oregonstate.edu]
- 5. Comprehensive inter-laboratory calibration of reference materials for delta18O versus VSMOW using various on-line high-temperature conversion techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isotopic Analysis of Water δ2H, δ18O | Oregon State Stable Isotope Collaboratory | College of Earth, Ocean, and Atmospheric Sciences | Oregon State University [ceoas.oregonstate.edu]
- 8. watson-cost.eu [watson-cost.eu]
- 9. researchgate.net [researchgate.net]
Evaluating the performance of different mass analyzers for 18O-labeled peptides
An in-depth evaluation of mass analyzer performance is critical for researchers employing ¹⁸O-labeling for quantitative proteomics. The choice of mass analyzer directly impacts the accuracy, sensitivity, and overall success of experiments aimed at discerning subtle changes in protein expression. This guide provides a comprehensive comparison of different mass analyzers, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal instrumentation for their specific needs.
Stable isotope labeling with ¹⁸O is a powerful and cost-effective technique for quantitative proteomics.[1][2] It involves the enzymatic incorporation of two ¹⁸O atoms into the C-terminal carboxyl group of peptides, resulting in a 4 Dalton (Da) mass shift for singly charged peptides compared to their ¹⁶O counterparts.[3] This mass difference allows for the relative quantification of proteins between different samples.
Performance Comparison of Mass Analyzers
The ability to accurately resolve and measure the small mass difference between ¹⁶O- and ¹⁸O-labeled peptides is paramount. The key performance characteristics of a mass analyzer for this application are resolution, mass accuracy, sensitivity, and dynamic range. The following table summarizes the performance of commonly used mass analyzers for the analysis of ¹⁸O-labeled peptides.
| Feature | Ion Trap (IT) | Time-of-Flight (TOF) | Orbitrap | Fourier-Transform Ion Cyclotron Resonance (FT-ICR) |
| Resolution | Moderate (can be enhanced with "zoom scans")[1][2] | Moderate to High | High to Very High (up to 280,000)[4] | Very High to Ultra-High (>1,000,000)[5] |
| Mass Accuracy | Good (typically >5 ppm) | Good (typically <5 ppm) | Excellent (<2 ppm)[6] | Excellent (sub-ppm)[5][7] |
| Sensitivity | Very Good | Good | Very Good | Good |
| Dynamic Range | Good | Good | Very Good | Good |
| Scan Speed | Moderate | Very Fast | Fast | Slow |
| MSⁿ Capability | Yes | Limited | Yes | Yes[7] |
| Cost | Low to Moderate | Moderate | High | Very High |
| Suitability for ¹⁸O | Good, especially with zoom scans for improved resolution.[1][2] | Suitable, but may have limitations in resolving complex isotopic patterns. | Excellent, high resolution is ideal for resolving isotopic peaks.[4] | Gold standard, provides the highest resolution and mass accuracy.[8][9] |
Detailed Experimental Protocols
A generalized experimental workflow for ¹⁸O-labeling and analysis is presented below. Specific parameters may need to be optimized based on the sample type and instrumentation.
Protein Digestion and ¹⁸O-Labeling
This protocol describes the enzymatic labeling of peptides with ¹⁸O using trypsin.
Materials:
-
Protein extract
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)
-
H₂¹⁸O (97% or greater isotopic purity)
-
Formic acid (FA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Reduction and Alkylation:
-
Resuspend the protein pellet in ammonium bicarbonate buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.
-
Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes.
-
-
Proteolytic Digestion (in H₂¹⁶O for the "light" sample):
-
Add trypsin to the protein mixture at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
¹⁸O-Labeling (for the "heavy" sample):
-
For the sample to be labeled, lyophilize the digested peptides.
-
Reconstitute the dried peptides in H₂¹⁸O-containing buffer.
-
Add fresh trypsin and incubate for several hours at 37°C to facilitate the exchange of ¹⁶O with ¹⁸O at the C-terminus.
-
-
Quenching and Sample Pooling:
-
Acidify both the "light" and "heavy" samples with formic acid to a pH < 3 to stop the enzymatic reaction.
-
Combine the "light" and "heavy" samples at a 1:1 ratio.
-
-
Desalting:
-
Desalt the pooled peptide mixture using a C18 SPE cartridge.
-
Elute the peptides with a high organic solvent solution (e.g., 80% acetonitrile, 0.1% formic acid).
-
Lyophilize the purified peptides and store at -80°C until LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system.
-
A mass spectrometer equipped with an electrospray ionization (ESI) source.
Typical Parameters:
-
Column: C18 reversed-phase column (e.g., 75 µm i.d. x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from ~5% to ~40% B over a suitable duration (e.g., 60-120 minutes).
-
Flow Rate: ~300 nL/min.
-
MS Scan Mode: Data-dependent acquisition (DDA), where the most intense precursor ions in a full MS scan are selected for fragmentation (MS/MS).
-
Full MS Scan Range: m/z 350-1500.
-
MS/MS Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
Visualizing the Workflow and Data Analysis
The following diagrams illustrate the experimental and data analysis workflows for quantitative proteomics using ¹⁸O-labeling.
Discussion of Mass Analyzer Performance
-
Ion Trap (IT): Ion trap mass spectrometers are a cost-effective option with excellent sensitivity and the ability to perform multiple stages of fragmentation (MSⁿ).[10] For ¹⁸O-labeling, their resolution can be a limiting factor, but this can be overcome by using "zoom scans" which provide higher resolution data over a narrow mass range.[1][2] Software such as ZoomQuant has been developed for automated analysis of ¹⁸O data from ion traps.[1][2]
-
Time-of-Flight (TOF): TOF analyzers offer high scan speeds and a wide mass range, making them suitable for high-throughput analyses. However, their resolution may not always be sufficient to baseline resolve the isotopic envelopes of ¹⁸O-labeled peptides, especially for higher charge states or complex mixtures. For intact protein analysis, Orbitrap systems have shown superior data quality compared to TOF instruments.[11][12]
-
Orbitrap: The Orbitrap mass analyzer provides high resolution and high mass accuracy, making it an excellent choice for ¹⁸O-labeling experiments.[4] The high resolving power allows for the clear separation of ¹⁶O and ¹⁸O isotopic peaks, leading to more accurate quantification.[4] Its sensitivity and dynamic range are also well-suited for complex proteomic samples.
-
Fourier-Transform Ion Cyclotron Resonance (FT-ICR): FT-ICR instruments offer the highest resolution and mass accuracy currently available.[5][7] This allows for the resolution of the fine isotopic structure of peptides and can be beneficial for complex samples where interfering species may be present.[9] However, the high cost, complex maintenance, and slower scan speed of FT-ICR instruments may limit their use to specialized applications.
Conclusion
The choice of mass analyzer for the analysis of ¹⁸O-labeled peptides depends on the specific research goals and available resources.
-
For laboratories with budget constraints that still require good sensitivity, an Ion Trap mass spectrometer with high-resolution scan capabilities is a viable option.
-
For high-throughput studies where speed is critical, a TOF analyzer may be considered, although with potential trade-offs in resolution.
-
Orbitrap mass analyzers represent a robust and versatile platform, offering an excellent balance of resolution, mass accuracy, sensitivity, and speed, making them highly suitable for a wide range of quantitative proteomics applications using ¹⁸O-labeling.
-
FT-ICR instruments are the top-tier choice when the utmost resolution and mass accuracy are required for deciphering highly complex samples, though they come with a significant investment.
Ultimately, a careful consideration of the performance characteristics of each mass analyzer in the context of the specific biological questions being addressed will lead to the most successful outcomes in quantitative proteomics studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Simultaneous quantification and identification using 18O labeling with an ion trap mass spectrometer and the analysis software application "ZoomQuant" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 7. Fourier Transform Ion Cyclotron Resonance Mass Spectrometry | Johnson Lab [jlab.chem.yale.edu]
- 8. An Improved Measurement of Isotopic Ratios by High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ion Trap Mass Spectrometer | Labcompare.com [labcompare.com]
- 11. TOF vs. Orbitrap for Intact Protein Structural Insights [thermofisher.com]
- 12. google.com [google.com]
A Researcher's Guide to Water-¹⁸O in Hydrological Studies: Applications and Alternatives
The stable isotope of oxygen, ¹⁸O, serves as a powerful natural tracer in hydrological research, offering profound insights into the movement, origin, and history of water. As a constituent of the water molecule itself, ¹⁸O provides a near-ideal tracer for tracking water pathways through the hydrological cycle.[1][2] This guide provides a critical review of the applications of Water-¹⁸O, compares it with alternative hydrological tracers, and details the experimental protocols necessary for its accurate measurement.
Core Principles: Understanding δ¹⁸O and Isotopic Fractionation
The abundance of ¹⁸O is typically expressed in delta (δ) notation (δ¹⁸O) in parts per thousand (‰) relative to the Vienna Standard Mean Ocean Water (V-SMOW) standard.[3] The utility of ¹⁸O as a tracer stems from the process of isotopic fractionation—the partitioning of heavy (¹⁸O) and light (¹⁶O) isotopes during phase changes.[1][4]
Water molecules with the lighter ¹⁶O isotope evaporate more readily, while those with the heavier ¹⁸O isotope condense preferentially.[1][4] This leads to predictable variations in the δ¹⁸O signature of water in different parts of the hydrological cycle. For instance, water vapor in clouds becomes progressively depleted in ¹⁸O as it moves from the ocean source towards the poles and higher altitudes, a phenomenon that links the isotopic composition of precipitation to climatic factors like temperature.[4] This principle is the foundation for many of its applications.
Figure 1. Isotopic fractionation of δ¹⁸O in the hydrological cycle.
Key Applications of Water-¹⁸O in Hydrology
The distinct isotopic signatures imparted by fractionation allow scientists to trace water pathways and understand various hydrological processes.
-
Hydrograph Separation: A primary application is in distinguishing the sources of water in streams during storm or melt events.[5] By analyzing the δ¹⁸O values of rainwater ("new" water) and the stream's baseflow ("old" or pre-event water), researchers can calculate the relative contributions of each to the total streamflow.[6][7] Studies frequently show that a large portion of the storm hydrograph is composed of pre-event water pushed out from soil and groundwater storage.[8][9]
-
Groundwater and Surface Water Interactions: ¹⁸O is instrumental in identifying the degree of connection between aquifers and surface water bodies like rivers and lakes.[10][11] If groundwater and a nearby river have similar δ¹⁸O values, it suggests a strong hydraulic connection.[10] Conversely, different signatures can indicate limited mixing or different recharge sources.[12] This is crucial for understanding water exchange, recharge mechanisms, and the impact of surface water on groundwater quality.[13][14][15]
-
Paleoclimate Reconstruction: The relationship between temperature and isotopic fractionation allows δ¹⁸O to be used as a proxy for past climate conditions.[16][17] By analyzing the δ¹⁸O in archives like ice cores, lake sediments, and ancient groundwater, scientists can reconstruct past temperature and precipitation patterns, providing valuable data for climate models.[4][18]
-
Water Source and Recharge Identification: The isotopic composition of groundwater can reveal its origin.[15][19] For example, groundwater δ¹⁸O values can be matched to the precipitation signatures of different seasons or altitudes, helping to pinpoint primary recharge areas.[20]
Comparison of Hydrological Tracers
While ¹⁸O is a versatile tracer, it is often used in conjunction with other isotopes and chemical substances. The choice of tracer depends on the specific research question, timescale, and characteristics of the study area.
| Tracer | Type | Typical Application | Advantages | Disadvantages | Analytical Precision |
| ¹⁸O (Oxygen-18) | Stable Isotope | Water source tracing, hydrograph separation, evaporation studies, paleoclimate.[8][15][17] | Integral part of the water molecule, conservative behavior at low temperatures.[1] | Requires sensitive and expensive equipment; fractionation can be complex. | ±0.03 to ±0.2‰[8][21][22] |
| ²H (Deuterium) | Stable Isotope | Used alongside ¹⁸O for similar applications; helps identify evaporation effects.[3][23] | Complements ¹⁸O; the relationship between δ¹⁸O and δ²H (d-excess) provides extra information.[19] | Similar to ¹⁸O; slightly more prone to fractionation in biological processes. | ±0.2 to ±1.0‰[8][22][23] |
| ³H (Tritium) | Radioactive Isotope | Dating of young groundwater (recharged post-1950s).[2][20] | Provides direct age information for water up to ~60 years old.[24] | Atmospheric concentrations have varied due to nuclear testing, complicating interpretation.[2] | Varies by lab; reported in Tritium Units (TU). |
| CFCs & SF₆ | Chemical (Gases) | Dating of modern groundwater (recharged from the 1940s to early 2000s).[24][25] | Provides age information for young water; multiple compounds can be used for verification.[26] | Susceptible to contamination from industrial sources; degradation in anoxic waters.[24] | Varies; typically reported in pg/kg. |
| Cl⁻ (Chloride) | Chemical (Ion) | Used as a conservative tracer for water mixing, particularly in areas with distinct salinity sources.[27] | Inexpensive and easy to analyze; conservative in most systems. | Can have natural and anthropogenic sources, complicating interpretation. | Varies by analytical method (e.g., Ion Chromatography). |
Experimental Protocols for δ¹⁸O Analysis
Accurate δ¹⁸O analysis requires meticulous sample collection and laboratory procedures. The two most common analytical techniques are Isotope Ratio Mass Spectrometry (IRMS) and Cavity Ring-Down Spectroscopy (CRDS).[28][29]
Sample Collection and Storage
-
Containers: Use clean, dry glass or high-density polyethylene (HDPE) bottles with tight-fitting polyseal caps.[22][30]
-
Sampling: Fill the bottle completely, ensuring there is no headspace (air bubbles) to prevent evaporation, which would alter the isotopic composition.[21][22]
-
Sealing: After capping, wrap the cap with parafilm or electrical tape in the direction of tightening to prevent loosening and evaporation.[21][22]
-
Storage: Store samples in a cool, dark place. Do NOT freeze the samples, as this can cause fractionation.[22] For turbid samples, filtration through a 0.2 or 0.45 µm filter is required.[28][30]
Laboratory Analysis
The general workflow involves introducing a water sample (or its equilibrated gas phase) into the analyzer, which measures the ratio of molecules with different isotopic masses.
Figure 2. Standard experimental workflow for Water-¹⁸O analysis.
-
Method 1: Cavity Ring-Down Spectroscopy (CRDS):
-
An autosampler injects a small volume of the water sample into a vaporizer module (~140°C).[29]
-
The resulting water vapor is delivered into an optical measurement cavity.
-
A laser measures the absorption of specific light wavelengths by different isotopologues (e.g., H₂¹⁶O, H₂¹⁸O), allowing for a precise calculation of the isotope ratio.[29][31]
-
This method is fast and requires minimal sample preparation.[29]
-
-
Method 2: Isotope Ratio Mass Spectrometry (IRMS) with Equilibration:
-
A water sample is placed in a sealed vial.[21]
-
The headspace is flushed and refilled with a reference gas, typically CO₂.
-
The vial is left in a temperature-controlled bath for an extended period (e.g., 12 hours) to allow the oxygen isotopes in the water to equilibrate with the oxygen in the CO₂ gas.[21]
-
The equilibrated CO₂ gas from the headspace is then introduced into the mass spectrometer, which separates the different isotopic masses of the gas (e.g., ¹²C¹⁶O₂, ¹²C¹⁸O¹⁶O) to determine the isotope ratio.
-
In both methods, results are calibrated and normalized using laboratory standards that have been calibrated against international reference materials (VSMOW, SLAP, GISP).[22][29][30]
Critical Review and Future Directions
The use of ¹⁸O has revolutionized the conceptual understanding of runoff generation and water pathways in catchments.[5][9] Its strength lies in its conservative nature and its role as a constituent of the water molecule. However, the application is not without limitations.
-
Assumptions: Two-component mixing models for hydrograph separation rely on several assumptions that are not always met, such as the isotopic compositions of "old" and "new" water being constant and distinct.[6][7] Spatial and temporal variations in the δ¹⁸O of rainfall and groundwater can introduce significant uncertainty.
-
Complexity: In systems with significant evaporation, complex mixing, or varied soil water compositions, interpreting δ¹⁸O data can be challenging.[27] Combining ¹⁸O with other tracers like ²H, Cl⁻, or silica can help constrain models and provide more robust interpretations.[6][27]
Future advancements are focused on high-frequency, in-situ monitoring using laser spectroscopy, which can capture rapid isotopic changes during hydrological events and provide a much more detailed picture of catchment dynamics.[32] The integration of isotopic data into sophisticated numerical models also holds promise for improving the predictive capabilities of hydrological science.[16][33]
Figure 3. Logical guide for selecting appropriate isotopic tracers.
References
- 1. A Primer on Stable Isotopes and Some Common Uses in Hydrology [serc.carleton.edu]
- 2. inis.iaea.org [inis.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. blogs.egu.eu [blogs.egu.eu]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. books.gw-project.org [books.gw-project.org]
- 8. Isotope Hydrograph Separation [serc.carleton.edu]
- 9. Hydrograph separation using stable isotopes: Review and evaluation [hero.epa.gov]
- 10. The use of stable isotopes to identify surface water-groundwater interaction in the Kruger National Park, South Africa [scielo.org.za]
- 11. The use of stable isotopes to identify surface water–groundwater interaction in the Kruger National Park, South Africa | Water SA [watersa.net]
- 12. Use of stable isotopes to investigate groundwater-surface water interactions and tree water sources in the Macquarie Marshes, NSW [apo.ansto.gov.au]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. repository.library.noaa.gov [repository.library.noaa.gov]
- 17. longdom.org [longdom.org]
- 18. tandfonline.com [tandfonline.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Isotopic Analysis of Water δ18O | Oregon State Stable Isotope Collaboratory | College of Earth, Ocean, and Atmospheric Sciences | Oregon State University [ceoas.oregonstate.edu]
- 22. Isotopic Analysis of Water δ2H, δ18O | Oregon State Stable Isotope Collaboratory | College of Earth, Ocean, and Atmospheric Sciences | Oregon State University [ceoas.oregonstate.edu]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. hess.copernicus.org [hess.copernicus.org]
- 26. Dating of shallow groundwater: Comparison of the transient tracers 3H/3He, chlorofluorocarbons, and 85Kr | Semantic Scholar [semanticscholar.org]
- 27. va.water.usgs.gov [va.water.usgs.gov]
- 28. Oxygen and Hydrogen Analysis of Water - SIRFER [sirfer.utah.edu]
- 29. it2isotopes.com [it2isotopes.com]
- 30. ucalgary.ca [ucalgary.ca]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
Navigating the Depths of Long-Term Ecological Research: A Comparative Guide to Water-18O and its Alternatives as Tracers
For researchers, scientists, and drug development professionals embarking on long-term ecological studies, the choice of a reliable water tracer is paramount. For decades, water labeled with the stable isotope Oxygen-18 (¹⁸O-H₂O) has been a cornerstone of ecohydrological research, offering insights into water movement through soils, plants, and ecosystems. However, the utility of ¹⁸O-H₂O in studies spanning multiple years is not without its constraints. This guide provides a critical examination of the limitations of Water-18O as a long-term tracer, objectively compares its performance with key alternatives, and presents supporting experimental data and detailed protocols to inform your research design.
The Double-Edged Sword: Limitations of this compound in Protracted Studies
While a powerful tool, the application of ¹⁸O-H₂O in long-term ecological monitoring is complicated by several factors that can accumulate over time, potentially confounding results. The primary challenge lies in isotopic fractionation, the process by which the ratio of heavy to light isotopes is altered by physical, chemical, and biological processes.
Isotopic Fractionation: Evaporation is a major driver of fractionation, leading to an enrichment of the heavier ¹⁸O isotope in the remaining water body. In long-term studies, seasonal and annual variations in temperature, humidity, and precipitation can lead to dynamic and unpredictable changes in the isotopic signature of water sources, making it difficult to distinguish the tracer signal from natural background fluctuations.[1][2] This is particularly problematic in open systems with significant evaporative water loss.
Biological Processes: Plant transpiration also induces isotopic fractionation. While root water uptake is generally considered non-fractionating for ¹⁸O, the process of water movement through the plant and subsequent transpiration from leaves leads to an enrichment of ¹⁸O in leaf water.[3][4] The degree of this enrichment can vary between plant species and is influenced by physiological responses to environmental conditions, adding another layer of complexity to long-term data interpretation.
Methodological Challenges: The accuracy of ¹⁸O analysis is highly dependent on the methods used for water extraction from soil and plant tissues. Different extraction techniques, such as cryogenic vacuum distillation and direct vapor equilibration, can yield significantly different isotopic signatures from the same sample.[5][6][7] Furthermore, the long-term storage of water samples can lead to alterations in their isotopic composition, particularly for ¹⁸O in fog water samples.[8]
Expanding the Toolkit: Alternatives to this compound
The most common and well-established alternative to ¹⁸O-H₂O is water labeled with Deuterium (²H or D), the stable isotope of hydrogen. In fact, the dual-isotope approach, utilizing both ¹⁸O and ²H, has become a standard practice in many ecological studies.
Deuterium (²H₂O): Deuterium follows the same hydrological pathways as ¹⁸O but exhibits different fractionation characteristics. The mass difference between ²H and ¹H is proportionally greater than that between ¹⁸O and ¹⁶O, making deuterium more sensitive to kinetic fractionation processes.[1] This differential fractionation provides a powerful tool for disentangling various hydrological processes.
Deuterium Excess (d-excess): The concept of "deuterium excess" (d-excess = δ²H - 8 * δ¹⁸O) is a key metric derived from the dual-isotope approach. It provides information about the conditions (e.g., humidity, sea surface temperature) at the site of evaporation and can be used to trace the origin of water vapor and identify secondary evaporation processes within a catchment.[9][10][11] In long-term studies, tracking changes in d-excess can offer valuable insights into shifting climatic patterns and their impact on the water cycle.
Other Tracers: While less common for directly tracing water molecules, other tracers like chloride and bromide ions can be used in specific contexts to understand water movement and mixing, particularly in groundwater and surface water interactions.[2] However, they do not provide the same level of insight into processes like evaporation and transpiration as stable water isotopes.
Quantitative Data Comparison
The following tables summarize quantitative data from studies comparing different aspects of ¹⁸O and ²H analysis, highlighting the precision and potential biases associated with different methodologies.
| Table 1: Comparison of Analytical Precision for δ¹⁸O and δ²H | ||
| Analytical Method | Precision for δ¹⁸O (‰) | Precision for δ²H (‰) |
| Isotope Ratio Mass Spectrometry (IRMS) | ±0.1‰ to ±0.2‰ | ±1.0‰ to ±2.0‰ |
| Off-Axis Integrated Cavity Output Spectroscopy (OA-ICOS) | ±0.1‰ | ±0.8‰ |
| Cavity Ring-Down Spectroscopy (CRDS) | <0.2‰ | <1‰ |
This table synthesizes data from multiple sources to provide a general overview of the analytical precision of common instruments.[12][13]
| Table 2: Isotopic Deviations in Extracted Soil Water Using Cryogenic Vacuum Extraction | ||
| Soil Type | Mean Deviation in δ¹⁸O (‰) | Mean Deviation in δ²H (‰) |
| Loamy Sand | -0.04 to 0.07 | 0.4 to 1.3 |
| Sandy Loam | -0.04 to 0.07 | 0.4 to 1.3 |
| Sandy Clay | -0.04 to 0.07 | 0.4 to 1.3 |
| Silt Loam | -0.04 to 0.07 | 0.4 to 1.3 |
| Clay | -0.04 to 0.07 | 0.4 to 1.3 |
Data from a study by Kocum et al. (2025), showing the shift in isotopic composition of water extracted from different rehydrated soil types compared to the reference water.
| Table 3: Comparison of Plant Water Extraction Methods | |||
| Extraction Method | Relative Isotopic Enrichment | Throughput | Organic Contamination |
| Cryogenic Vacuum Distillation | Depleted in ²H and ¹⁸O | Low | High |
| Direct Vapor Equilibration | Enriched in ²H and ¹⁸O | High | Low |
| High-Pressure Mechanical Squeezing | Enriched in ²H and ¹⁸O | Moderate | Moderate |
| Centrifugation | Enriched in ²H and ¹⁸O | Moderate | Moderate |
| Microwave Extraction | Enriched in ²H and ¹⁸O | High | High |
This table summarizes findings from a comparative study on spring wheat, highlighting the trade-offs between different extraction techniques.[5][6][7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparability of long-term ecological studies using stable isotopes. Below are outlines of key experimental protocols.
Protocol 1: Cryogenic Vacuum Extraction of Soil and Plant Water
Objective: To extract water from soil or plant tissue for stable isotope analysis.
Materials:
-
Cryogenic vacuum extraction line with multiple ports
-
Heating mantles or a heat block
-
Sample vials (e.g., glass test tubes)
-
Liquid nitrogen
-
Vacuum pump
-
Cold trap
Procedure:
-
A known weight of the soil or plant sample is placed into a sample vial.
-
The vial is attached to the vacuum extraction line.
-
The system is evacuated to a high vacuum (e.g., <0.1 Pa).
-
The sample is heated (e.g., to 95-100°C) to vaporize the water.[14]
-
The water vapor is drawn through the vacuum line and collected in a cold trap immersed in liquid nitrogen, where it freezes.
-
Extraction time is critical and can vary depending on the sample type and water content, with recommended times ranging from 30 to 180 minutes.[14]
-
After extraction is complete, the collection tube is isolated from the vacuum line.
-
The collected ice is allowed to thaw, and the liquid water is then transferred to a sealed vial for isotopic analysis.
Protocol 2: Isotopic Analysis of Water Samples by Laser Spectroscopy
Objective: To determine the δ¹⁸O and δ²H values of water samples.
Instrumentation:
-
Off-Axis Integrated Cavity Output Spectrometer (OA-ICOS) or a Cavity Ring-Down Spectrometer (CRDS) equipped with a liquid water autosampler.
Procedure:
-
Water samples and a set of laboratory standards with known isotopic values are loaded into the autosampler.
-
A small volume of the sample (typically <1 μL) is injected into a heated vaporization chamber.[15]
-
The resulting water vapor is introduced into the optical cavity of the spectrometer.
-
The instrument measures the absorption of specific wavelengths of light by the different water isotopologues (H₂¹⁶O, H₂¹⁸O, and ¹H²HO).
-
The raw data is corrected for instrument drift and normalized to the VSMOW-SLAP scale using the measurements of the laboratory standards.
-
To ensure accuracy, each sample is typically injected multiple times, and the initial injections are discarded to minimize memory effects from the previous sample.[12]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the use of water isotopes in ecological studies.
Caption: Differential isotopic fractionation of ¹⁸O and ²H during evaporation and transpiration.
Caption: Generalized experimental workflow for long-term stable isotope studies.
Conclusion
This compound remains a valuable tracer in ecological research, but its application in long-term studies requires a nuanced understanding of its limitations. Isotopic fractionation, driven by environmental variability and biological processes, can introduce significant complexities into data interpretation over extended periods. The dual-isotope approach, incorporating Deuterium and the calculation of deuterium excess, offers a more robust framework for long-term ecohydrological investigations by providing additional constraints on water sourcing and evaporative processes.
For researchers planning long-term studies, careful consideration of the study system, the specific research questions, and the potential for isotopic fractionation is essential. The choice of water extraction and analytical methods can also significantly impact the results, and consistency in these protocols is paramount. By acknowledging the limitations of ¹⁸O-H₂O and leveraging the strengths of a multi-tracer approach, scientists can continue to unravel the intricate dynamics of the water cycle in our changing world.
References
- 1. hess.copernicus.org [hess.copernicus.org]
- 2. researchgate.net [researchgate.net]
- 3. Heavy Water Fractionation during Transpiration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Do 2H and 18O in leaf water reflect environmental drivers differently? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of extraction systems for plant water stable isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. water.usask.ca [water.usask.ca]
- 8. Effects of Long‐Term Storage on the Isotopic Compositions of Different Types of Environmental Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deuterium excess reveals diurnal sources of water vapor in forest air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acp.copernicus.org [acp.copernicus.org]
- 11. science.uwaterloo.ca [science.uwaterloo.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. egusphere.copernicus.org [egusphere.copernicus.org]
- 14. ovid.com [ovid.com]
- 15. ucalgary.ca [ucalgary.ca]
A Researcher's Guide to Water-18O Analysis: Benchmarking New Methods Against Established Techniques
For researchers, scientists, and drug development professionals, the precise and accurate analysis of Water-18O (H₂¹⁸O) is crucial for a wide range of applications, from hydrological and climate studies to tracing metabolic pathways in drug development.[1][2] This guide provides an objective comparison of emerging techniques against the gold-standard methods, supported by experimental data and detailed protocols to aid in selecting the most suitable approach for your research needs.
The landscape of Water-¹⁸O analysis is evolving, with newer methods offering advantages in speed, sample volume, and throughput over traditional techniques. This guide will delve into the established CO₂ equilibration and pyrolysis methods and compare them with newer approaches such as the nitrite-water oxygen isotope exchange, laser spectroscopy, and the use of solid reagents.
Comparative Analysis of this compound Analysis Methods
The selection of an appropriate analytical method hinges on a balance of factors including precision, sample throughput, cost, and the specific requirements of the study. The following table summarizes the key performance metrics of established and new methods for Water-¹⁸O analysis.
| Method | Principle | Typical Precision (δ¹⁸O) | Sample Size | Throughput | Key Advantages | Key Disadvantages |
| Established Methods | ||||||
| CO₂ Equilibration - IRMS | Isotopic exchange between water and CO₂ at a constant temperature, followed by mass spectrometric analysis of the CO₂.[3][4] | ±0.05‰[3][5] | 1 - 5 mL[3][6] | Low to Medium | High precision and accuracy.[1] | Time-consuming (hours for equilibration), potential for memory effects.[1][5] |
| Pyrolysis - IRMS | High-temperature decomposition of water to H₂ and CO, followed by mass spectrometric analysis.[6] | Varies, can be less precise than equilibration. | Micro-liter to milligram range. | High | Fast, suitable for small samples. | Requires specialized high-temperature equipment.[7] |
| New Methods | ||||||
| Nitrite-Water Exchange - IRMS | Rapid oxygen isotope exchange between water and nitrite, followed by conversion to N₂O for analysis.[6][8] | ≤ 0.1‰[8] | As low as 100 µL[8] | High | Fast equilibration (<1 min), less temperature sensitive.[6][8] | Involves chemical reactions and reagent preparation.[6] |
| Laser Spectroscopy (e.g., CRDS) | Direct measurement of isotopic water molecules based on their unique light absorption spectra.[9][10] | ≤0.2‰[11] | Micro-liter range. | Very High | High throughput, minimal sample preparation, field-deployable. | Can be sensitive to contaminants, potential for matrix effects. |
| Cobalt (III) Fluoride - IRMS | Use of a solid reagent (CoF₃) to produce O₂ from water for isotopic analysis.[12] | ±0.54‰[12] | 1 - 50 mg of solid sample (for water extraction) or ~0.2 µmol of H₂O.[12] | Medium | Quick, handles small samples, reagent is easy to use.[12] | Lower precision compared to other methods.[12] |
| Headspace Equilibration - CF-IRMS | Equilibration of water with a headspace gas (H₂ or CO₂) followed by continuous flow mass spectrometry.[13] | ≤0.2‰[11] | ~250 µL[13] | High | Suitable for high salt content waters.[13] | Requires specialized continuous flow setup. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are the summarized protocols for the key analytical techniques discussed.
Carbon Dioxide (CO₂) Equilibration Method
This is the traditional and most widely used method for high-precision ¹⁸O analysis of water.
Protocol:
-
Sample Preparation: Pipette a precise volume of the water sample (typically 2-5 mL) into a glass vial.[3] A set of international and in-house standards should be prepared alongside the samples.[3]
-
Evacuation and Gas Introduction: The vials are connected to an equilibration line, and the headspace is evacuated. A known amount of CO₂ gas is then introduced into each vial.[3][4]
-
Equilibration: The vials are placed in a temperature-controlled water bath (e.g., 25°C) and shaken for a set period (from 90 minutes to 12 hours or more) to allow for complete isotopic equilibration between the water and the CO₂.[3][5]
-
Analysis: After equilibration, the CO₂ gas is extracted from the headspace, cryogenically purified to remove any water vapor, and introduced into a dual-inlet Isotope Ratio Mass Spectrometer (IRMS) for δ¹⁸O analysis.[4]
Nitrite-Water Oxygen Isotope Exchange Method
A newer method that offers a significant reduction in equilibration time.[6]
Protocol:
-
Reagent Preparation: Prepare solutions of sodium nitrite and sodium azide. The azide reagent should be purged with N₂ gas prior to use to remove any dissolved nitrous oxide.[6]
-
Reaction: A small volume of the water sample (as low as 100 µL) is mixed with the nitrite solution. The oxygen atoms in the nitrite rapidly exchange with the oxygen atoms in the water.[6][8]
-
Conversion to N₂O: The reaction is stopped by adding the azide solution, which converts the nitrite to nitrous oxide (N₂O).[6]
-
Analysis: The N₂O is then purged from the sample using an inert gas and trapped. The trapped N₂O is subsequently introduced into an IRMS for isotopic analysis.[6][8]
Cavity Ring-Down Spectroscopy (CRDS)
A laser-based technique that allows for rapid and direct measurement of water isotopes.
Protocol:
-
Sample Introduction: A small volume of the water sample is injected into a vaporizer, which converts the liquid water into water vapor.
-
Measurement: The water vapor is introduced into an optical cavity containing mirrors. A laser beam is directed into the cavity, and the rate of light decay ("ring-down") is measured. The presence of different water isotopologues (H₂¹⁶O, H₂¹⁸O) affects the ring-down time at specific wavelengths.
-
Data Analysis: The instrument's software calculates the δ¹⁸O value based on the measured absorption. Calibration is performed using standards of known isotopic composition.
Visualizing the Analytical Workflows
Understanding the sequence of steps in each analytical method is crucial for implementation and troubleshooting. The following diagrams, generated using Graphviz, illustrate the workflows for the established CO₂ equilibration method and the newer Nitrite-Water Exchange method.
Caption: Workflow for the CO₂ Equilibration Method.
Caption: Workflow for the Nitrite-Water Exchange Method.
Applications in Drug Development
The use of stable isotopes, including ¹⁸O, is a powerful tool in drug development. Water-¹⁸O can be used as a tracer to study metabolic pathways and enzyme kinetics.[2][14] For instance, in vitro drug metabolism studies can utilize ¹⁸O-labeled water to introduce a stable isotopic label into metabolites, aiding in their identification and quantification by mass spectrometry.[14] The choice of an appropriate ¹⁸O analysis method will depend on the specific requirements of the pharmacokinetic or metabolic study.
Conclusion
The field of Water-¹⁸O analysis has seen significant advancements, providing researchers with a broader array of tools to meet their specific needs. While the traditional CO₂ equilibration method remains a benchmark for high-precision measurements, newer techniques like the nitrite-water exchange method and laser spectroscopy offer compelling advantages in terms of speed, sample volume, and throughput. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make informed decisions to select the optimal method for their scientific inquiries.
References
- 1. An improved system and analytical method for determining oxygen isotopes in 18O-enriched water samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isotopic Analysis of Water δ18O | Oregon State Stable Isotope Collaboratory | College of Earth, Ocean, and Atmospheric Sciences | Oregon State University [ceoas.oregonstate.edu]
- 4. Determination of the delta(18O/16O)of Water: RSIL Lab Code 489 [pubs.usgs.gov]
- 5. Extraction technique for the determination of oxygen-18 in water using preevacuated glass vials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Continuous flow 2H/1H and 18O/16O analysis of water samples with dual inlet precision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oxygen and Hydrogen of Water | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 12. A technique for the determination of 18O/16O and 17O/16O isotopic ratios in water from small liquid and solid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ucalgary.ca [ucalgary.ca]
- 14. Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Water-18O: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing Water-18O (¹⁸O-enriched water), understanding the proper disposal procedures is paramount for ensuring laboratory safety, environmental responsibility, and regulatory compliance. While this compound itself is a stable, non-radioactive isotope of oxygen and is not classified as a hazardous material, its disposal protocol is contingent on its use and potential contamination.[1][2]
Immediate Safety and Handling
Prior to disposal, it is essential to adhere to standard laboratory safety protocols when handling this compound. Although it is considered non-hazardous, good laboratory practice dictates the use of personal protective equipment (PPE), such as gloves and safety glasses.[1] The material is stable under normal conditions and is not flammable.[1] In the event of a spill, it can be cleaned up with an absorbent material.[1]
Disposal Procedures for Unused or Uncontaminated this compound
For this compound that has not been used or has not come into contact with any hazardous or radioactive substances, the disposal process is straightforward. The primary recommendation is to dispose of it as an unused product in accordance with local, state, and federal environmental regulations.[1] It is advised to contact a licensed professional waste disposal service to ensure compliance.[1] The product is not considered to be harmful to aquatic organisms.[1]
Recycling and Purification: A Sustainable Alternative
In many applications, particularly within nuclear medicine for the production of Fluorine-18 (¹⁸F) for Positron Emission Tomography (PET), this compound is a valuable resource that can be recycled.[3][4][5] Recycling is not only cost-effective but also a more sustainable approach than disposal.
Experimental Protocol for this compound Recycling:
Several methods have been established for the purification and recycling of used this compound. A common procedure involves a multi-step process to remove chemical and radiochemical impurities:
-
Initial Filtration: The process often begins with cotton core filtration to remove particulate matter.[3]
-
Activated Carbon Adsorption: This step is effective in removing organic impurities.[3]
-
Ultraviolet (UV) Oxidation: UV irradiation can be used to degrade organic contaminants.[3][5]
-
Distillation: Simple or vacuum distillation is a highly effective method for separating the enriched water from non-volatile impurities.[3][5]
One study demonstrated a recycling method that resulted in a 95% recovery of the water with efficient elimination of organic compounds, radioisotopes, and trace metals.[5] Another approach for recycling irradiated [¹⁸O]H₂O from fluorine-18 production involves co-precipitation, co-crystallization, and distillation, which has been shown to eliminate radioisotopes, organic compounds, and trace metals with high efficiency.[4]
Disposal of Contaminated this compound
If this compound becomes contaminated with chemical or radioactive substances, it must be treated as hazardous or radioactive waste, respectively. The disposal of such waste is strictly regulated.
-
Chemically Contaminated this compound: Must be disposed of following the specific guidelines for the contaminating chemical. A licensed hazardous waste disposal company should be consulted.
-
Radioactively Contaminated this compound: This is common in the production of radiopharmaceuticals. The water will contain radioisotopes and must be handled and disposed of as radioactive waste in accordance with regulations set forth by national and local radiation protection authorities.[6] This includes proper labeling, storage for decay if applicable, and disposal through a licensed radioactive waste broker.
Quantitative Data Summary
While specific disposal limits for this compound are not defined due to its non-hazardous nature, the efficiency of recycling processes has been quantified.
| Parameter | Result | Reference |
| Water Recovery Rate (UV & Distillation) | 95% | [5] |
| Radioisotope Elimination | 99.7% ± 0.1% | [4] |
| Organic Compound Elimination | 99.5% ± 0.1% | [4] |
| Trace Metal Elimination | 99.8% ± 0.1% | [4] |
This compound Disposal and Recycling Workflow
The following diagram illustrates the decision-making process for the proper handling of used this compound.
Caption: Decision workflow for this compound disposal and recycling.
References
- 1. isotope.com [isotope.com]
- 2. buyisotope.com [buyisotope.com]
- 3. researchgate.net [researchgate.net]
- 4. Recycling of 18O enriched water used in 18F cyclotron production [inis.iaea.org]
- 5. inis.iaea.org [inis.iaea.org]
- 6. 6. Regulations Concerning Radioisotopes | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Water-18O
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for the handling of Water-18O (H₂¹⁸O), a non-radioactive, stable isotope of water. Adherence to these procedures will ensure the purity of the product for experimental use and the safety of all laboratory personnel.
This compound is a valuable tool in a multitude of research applications, from tracing metabolic pathways to understanding reaction mechanisms. While it is not classified as a hazardous material, proper handling and disposal are crucial to prevent isotopic dilution and to maintain a safe and efficient laboratory workflow.
Personal Protective Equipment (PPE) and Safety Recommendations
While this compound is chemically identical to natural water and generally considered non-toxic, standard laboratory good practices should always be observed. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses or Goggles | Should be worn at all times in the laboratory to protect against accidental splashes. |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves are recommended to prevent contamination of the this compound sample from natural isotopic abundance water on the skin. Gloves should be inspected before use and disposed of after handling.[1] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect clothing. |
Operational Plan: Step-by-Step Handling Procedures
To ensure the isotopic integrity of this compound and the safety of the user, the following procedural steps should be followed:
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the container in a cool, dry, and well-ventilated place, away from direct sunlight.[2][3]
-
The container should be tightly sealed to prevent atmospheric moisture exchange, which can alter the isotopic enrichment.
2. Preparation for Use:
-
Before opening, allow the container to equilibrate to the ambient laboratory temperature to prevent condensation from forming inside the container.
-
Work in a clean and dry area to minimize the risk of contamination with standard laboratory water.
-
Ensure all glassware and equipment that will come into contact with the this compound are thoroughly dried.
3. Dispensing and Use:
-
Use clean, dry pipettes or syringes to dispense the required amount of this compound.
-
Immediately reseal the container tightly after dispensing to protect the remaining product.
-
If possible, handle the product under an inert atmosphere (e.g., nitrogen or argon) to further prevent atmospheric moisture contamination.
4. Spill Management:
-
In the event of a spill, absorb the liquid with an inert material such as sand, earth, or vermiculite.[4]
-
Clean the spill area with standard cleaning procedures.
-
The collected absorbent material can be disposed of as non-hazardous waste, in accordance with local regulations.
Disposal Plan: A Guide to Responsible Waste Management
As this compound is a non-radioactive, non-hazardous substance, its disposal is generally straightforward. However, it is imperative to adhere to local, state, and federal environmental regulations.
1. Segregation of Waste:
-
Do not mix this compound waste with any hazardous chemical or biological waste.
-
Collect unused or surplus this compound in a dedicated, clearly labeled waste container.
2. Determining Local Disposal Regulations:
-
Consult your institution's Environmental Health and Safety (EHS) office. This should be your primary resource for guidance on waste disposal procedures.
-
Review your organization's chemical hygiene plan and waste management guidelines.
-
If direct institutional guidance is unavailable, contact a licensed professional waste disposal service for information on proper disposal methods in your area.[1][2]
3. Preparing for Disposal:
-
Ensure the waste container is securely sealed and properly labeled with the contents ("this compound, Non-Hazardous").
-
Follow the specific instructions provided by your EHS office or waste disposal contractor for pickup or drop-off.
Experimental Workflow for Handling this compound
The following diagram illustrates the key decision points and procedural flow for the safe and effective handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
